4-Bromophenoxytriisopropylsilane-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C15H25BrOSi |
|---|---|
Poids moléculaire |
335.30 g/mol |
Nom IUPAC |
(4-bromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C15H25BrOSi/c1-11(2)18(12(3)4,13(5)6)17-15-9-7-14(16)8-10-15/h7-13H,1-6H3/i7+1,8+1,9+1,10+1,14+1,15+1 |
Clé InChI |
HFFWXPIQBUOVFO-OLJKCNDPSA-N |
Origine du produit |
United States |
Foundational & Exploratory
4-Bromophenoxytriisopropylsilane-13C6: A Technical Guide for Advanced Pharmaceutical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromophenoxytriisopropylsilane-13C6 is a stable isotope-labeled compound of significant utility in modern drug development and pharmacokinetic studies. The incorporation of six carbon-13 isotopes into the phenyl ring provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its primary application in bioanalytical assays. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its effective use in a research setting.
Chemical Identity and Properties
This compound is the isotopically labeled analog of 4-Bromophenoxytriisopropylsilane. The six carbon atoms of the phenyl ring are replaced with carbon-13 isotopes. This labeling provides a mass increase of 6 Da compared to the unlabeled counterpart, which is ideal for use as an internal standard in mass spectrometry-based quantification, as it minimizes isotopic interference.
Physicochemical Data
| Property | Value | Reference |
| Chemical Formula | ¹³C₆C₉H₂₅BrOSi | [Product Listings] |
| Molecular Weight | 335.30 g/mol | [Product Listings] |
| Appearance | Colorless Oil (predicted) | [General Knowledge] |
| Boiling Point | 312.5 ± 25.0 °C (predicted for unlabeled) | [Chemical Supplier Data] |
| Density | 1.159 g/mL at 25 °C (predicted for unlabeled) | [Chemical Supplier Data] |
| Solubility | Soluble in Chloroform, Methanol (unlabeled) | [Chemical Supplier Data] |
| SMILES | CC(C)--INVALID-LINK--[13cH][13cH]1">Si(C(C)C)C(C)C | [Product Listings] |
| InChI | InChI=1S/C15H25BrOSi/c1-11(2)18(12(3)4,13(5)6)17-15-9-7-14(16)8-10-15/h7-13H,1-6H3/i7+1,8+1,9+1,10+1,14+1,15+1 | [General Knowledge] |
Synthesis and Manufacturing
While specific proprietary synthesis methods for this compound are not publicly available, a feasible and robust synthetic route can be devised based on well-established organic chemistry principles. The synthesis involves two primary stages: the preparation of the 13C6-labeled precursor, 4-Bromophenol-13C6, followed by the silylation of the phenolic hydroxyl group.
Proposed Synthetic Pathway
The synthesis would logically start from commercially available Phenol-13C6, which is then brominated to produce 4-Bromophenol-13C6. This intermediate is subsequently reacted with triisopropylsilyl chloride to yield the final product.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Bromophenol-13C6
This procedure is adapted from established methods for the bromination of phenol.
-
In a flask equipped with a stirrer and under an inert atmosphere, dissolve Phenol-13C6 (1 equivalent) in a suitable solvent (e.g., carbon disulfide or chloroform).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture while maintaining the temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Quench the reaction with a solution of sodium bisulfite.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate (B86663).
-
Purify the crude product by column chromatography or distillation to obtain 4-Bromophenol-13C6.
Step 2: Synthesis of this compound
This silylation protocol is based on standard procedures for the protection of phenols.
-
To a solution of 4-Bromophenol-13C6 (1 equivalent) in anhydrous dichloromethane, add imidazole (B134444) (2 equivalents).
-
Stir the mixture until all solids have dissolved.
-
Slowly add triisopropylsilyl chloride (1.1 equivalents) to the solution at room temperature.
-
Monitor the reaction by thin-layer chromatography until the starting material is consumed.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting oil by flash chromatography to yield this compound.
Analytical Characterization
The identity and purity of this compound are confirmed using standard analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and isotopic enrichment.
| Ion | Theoretical m/z |
| [M+H]⁺ | 336.1138 |
| [M+Na]⁺ | 358.0957 |
Note: The theoretical m/z values are calculated for ¹³C₆C₉H₂₅⁷⁹BrOSi and may vary slightly based on instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information. The 13C labeling will result in complex splitting patterns in both the ¹H and ¹³C NMR spectra due to ¹H-¹³C and ¹³C-¹³C coupling.
| Nucleus | Predicted Chemical Shift (δ) | Multiplicity |
| ¹H NMR | ||
| Aromatic CH | 6.8 - 7.4 ppm | Complex multiplets |
| Si-CH | ~1.1 ppm | Septet |
| Si-CH-CH₃ | ~1.0 ppm | Doublet |
| ¹³C NMR | ||
| Aromatic C-O | ~155 ppm | Multiplet |
| Aromatic C-Br | ~114 ppm | Multiplet |
| Aromatic C-H | 122 - 133 ppm | Multiplets |
| Si-CH | ~18 ppm | Singlet |
| Si-CH-CH₃ | ~12 ppm | Singlet |
Applications in Drug Development
The primary application of this compound is as an internal standard in quantitative bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Stable isotope-labeled internal standards are the gold standard for correcting for variability in sample preparation and instrument response.
Role in Pharmacokinetic Studies
In pharmacokinetic (PK) studies, which assess the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, accurate quantification of the drug in biological matrices (e.g., plasma, urine) is crucial. This compound can be used as an internal standard for an analyte that is structurally similar or is a derivative of 4-bromophenol.
The workflow for a typical PK study using a stable isotope-labeled internal standard is as follows:
Caption: Workflow for a pharmacokinetic study using a stable isotope-labeled internal standard.
Conclusion
This compound is a valuable tool for researchers in drug development. Its stable isotope label allows for highly accurate and precise quantification of analytes in complex biological matrices. The synthetic route is accessible through established chemical transformations, and its analytical profile is well-defined. By serving as an ideal internal standard, this compound enhances the reliability and robustness of pharmacokinetic and other bioanalytical studies, ultimately contributing to the successful development of new therapeutic agents.
4-Bromophenoxytriisopropylsilane-13C6 chemical properties
An In-depth Technical Guide on the Core Chemical Properties of 4-Bromophenoxytriisopropylsilane-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. Given the specialized nature of this isotopically labeled compound, publicly available experimental data is limited. Therefore, this document combines information on the unlabeled analogue with established chemical principles to offer a thorough resource for laboratory professionals.
Core Chemical Identity and Properties
This compound is the isotopically labeled version of 4-Bromophenoxytriisopropylsilane, containing six carbon-13 isotopes in the phenyl ring. This labeling makes it an ideal internal standard for quantitative mass spectrometry-based assays, particularly in pharmacokinetic and drug metabolism studies. The triisopropylsilyl (TIPS) group provides significant steric hindrance, enhancing the compound's stability.
Table 1: Physicochemical Properties of 4-Bromophenoxytriisopropylsilane (Unlabeled Analogue)
| Property | Value |
| Molecular Formula | C₁₅H₂₅BrOSi |
| Molecular Weight | 329.35 g/mol |
| Accurate Mass | 328.0858 u |
| Appearance | Clear, colorless oil |
| Boiling Point (Predicted) | 312.5 ± 25.0 °C |
| Density | 1.159 g/mL at 25 °C |
| Refractive Index | n20/D 1.522 |
| Flash Point | >110 °C |
| Solubility | Soluble in Chloroform, Methanol |
| Storage | Refrigerator |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Rationale |
| Molecular Formula | ¹³C₆C₉H₂₅BrOSi | Incorporation of six ¹³C atoms |
| Molecular Weight | 335.304 g/mol [1][2] | Increased mass from six ¹³C isotopes |
| Accurate Mass | 334.106 u[1][2] | Based on the precise mass of ¹³C |
| Appearance | Clear, colorless oil | Isotopic labeling does not affect physical appearance |
| Boiling Point | ~312.5 °C | Negligible change expected from isotopic labeling |
| Density | Slightly > 1.159 g/mL | Minor increase due to higher mass |
| Solubility | Soluble in Chloroform, Methanol | Unaffected by isotopic substitution |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and purification of this compound, based on standard methods for the silylation of phenols.
Synthesis of this compound
This procedure starts with commercially available 4-Bromo-[¹³C₆]phenol.
Materials:
-
4-Bromo-[¹³C₆]phenol
-
Triisopropylsilyl chloride (TIPSCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
Under an inert atmosphere (e.g., Argon), dissolve 4-Bromo-[¹³C₆]phenol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF in a flame-dried flask.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add triisopropylsilyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by pouring the mixture into a separatory funnel containing diethyl ether and saturated aqueous NH₄Cl.
-
Separate the layers and extract the aqueous phase three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
-
Combine the pure fractions and remove the solvent in vacuo to yield this compound.
Proposed Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and isotopic incorporation.
-
Mass Spectrometry (MS): To verify the molecular weight and isotopic enrichment.
-
Infrared (IR) Spectroscopy: To identify functional groups, particularly the Si-O-C bond.
Visualized Experimental and Application Workflows
The following diagrams illustrate the synthesis process and a primary application of this labeled compound.
References
4-Bromophenoxytriisopropylsilane-13C6 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical characterization of 4-Bromophenoxytriisopropylsilane-¹³C₆, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. The data and methodologies presented herein are representative of a typical Certificate of Analysis for this compound, ensuring its identity, purity, and isotopic enrichment for accurate experimental outcomes.
Quantitative Data Summary
The following table summarizes the key analytical data for a representative batch of 4-Bromophenoxytriisopropylsilane-¹³C₆.
| Parameter | Specification | Method |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Chemical Purity | ≥98.0% | HPLC or GC |
| Isotopic Enrichment | ≥99 atom % ¹³C | Mass Spectrometry |
| Molecular Formula | ¹³C₆C₉H₂₅BrOSi | - |
| Molecular Weight | 335.30 g/mol | Mass Spectrometry |
| Appearance | Colorless to pale yellow oil | Visual Inspection |
| Solubility | Soluble in Methanol, Acetonitrile (B52724), DCM | Visual Inspection |
Experimental Protocols
Detailed methodologies for the characterization of 4-Bromophenoxytriisopropylsilane-¹³C₆ are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure and assess isotopic incorporation.
-
Instrumentation: Bruker Avance III 400 MHz (or equivalent).
-
Proton NMR (¹H NMR):
-
Solvent: Chloroform-d (CDCl₃)
-
Concentration: 10 mg/mL
-
Parameters: A standard pulse program is used with a sufficient number of scans to achieve a signal-to-noise ratio of at least 100:1 for the aromatic protons. The absence of significant signals corresponding to the unlabeled phenoxy ring protons confirms high isotopic enrichment.
-
-
Carbon-13 NMR (¹³C NMR):
-
Solvent: Chloroform-d (CDCl₃)
-
Concentration: 30 mg/mL
-
Parameters: A proton-decoupled pulse sequence is utilized. The spectrum is expected to show six intense signals in the aromatic region, corresponding to the ¹³C-labeled phenyl ring, confirming the position of isotopic labeling.
-
Mass Spectrometry (MS)
-
Purpose: To verify the molecular weight and determine the isotopic enrichment.
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Method: The sample is diluted in an appropriate solvent (e.g., acetonitrile with 0.1% formic acid) and infused directly into the mass spectrometer. The full scan mass spectrum is acquired over a relevant m/z range. The isotopic distribution of the molecular ion peak is analyzed to calculate the isotopic enrichment.
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the chemical purity of the compound.
-
Instrumentation: Agilent 1260 Infinity II (or equivalent) with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Injection Volume: 10 µL
-
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.
Quality Control Workflow
The following diagram illustrates the logical workflow for the quality control and certification of 4-Bromophenoxytriisopropylsilane-¹³C₆.
Technical Guide: Isotopic Purity of 4-Bromophenoxytriisopropylsilane-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity of 4-Bromophenoxytriisopropylsilane-¹³C₆, a crucial isotopically labeled compound for use as an internal standard in quantitative mass spectrometry-based studies. Given that this is often a custom-synthesized product, this document outlines the expected quality control, analytical methodologies for purity assessment, and a plausible synthetic pathway.
Data Presentation: Expected Isotopic Purity
The isotopic purity of 4-Bromophenoxytriisopropylsilane-¹³C₆ is a critical parameter defining its suitability for use in sensitive analytical applications. While the exact isotopic distribution is lot-specific, a high degree of enrichment is expected. The data is typically determined by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a summary of expected quantitative data for a representative batch.
| Parameter | Method | Expected Specification |
| Isotopic Purity (¹³C Enrichment) | Mass Spectrometry | ≥ 99 atom % ¹³C |
| Chemical Purity | HPLC/UPLC, ¹H NMR | ≥ 98% |
| Molecular Formula | HRMS | ¹³C₆C₉H₂₃BrOSi |
| ¹³C Isotopologue Distribution | Mass Spectrometry | M+6: >99%, M+5: <1%, M+0 to M+4: Trace |
Experimental Protocols
Detailed methodologies are essential for the synthesis and quality control of 4-Bromophenoxytriisopropylsilane-¹³C₆. The following sections describe a probable synthetic route and the analytical procedures for determining isotopic and chemical purity.
Synthesis of 4-Bromophenoxytriisopropylsilane-¹³C₆
The synthesis of ¹³C₆-labeled phenethylamine (B48288) derivatives often starts from [¹³C₆]-phenol, which serves as an excellent precursor for various labeled aromatic compounds[1]. A plausible and efficient synthesis of 4-Bromophenoxytriisopropylsilane-¹³C₆ would involve the protection of the hydroxyl group of 4-bromo-[¹³C₆]-phenol with a triisopropylsilyl (TIPS) group.
Materials:
-
4-Bromo-[¹³C₆]-phenol
-
Triisopropylsilyl chloride (TIPSCl)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 4-bromo-[¹³C₆]-phenol in anhydrous dichloromethane, add imidazole (1.5 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add triisopropylsilyl chloride (1.2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 4-Bromophenoxytriisopropylsilane-¹³C₆.
Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
Electrospray ionization-high-resolution mass spectrometry (ESI-HRMS) is a powerful technique for the rapid determination of isotopic purity for stable isotope-labeled organic compounds, including those containing ¹³C[2].
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Orbitrap, FT-ICR) coupled with an electrospray ionization (ESI) source.
Procedure:
-
Prepare a dilute solution of 4-Bromophenoxytriisopropylsilane-¹³C₆ in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Infuse the sample directly into the ESI source or inject it via a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode, focusing on the m/z range corresponding to the protonated molecule [M+H]⁺.
-
The isotopic purity is calculated by comparing the intensities of the ion peaks corresponding to the different isotopologues (e.g., the fully labeled ¹³C₆ species versus the ¹³C₅, ¹³C₄, etc., species), after correcting for the natural isotopic contributions of other elements in the molecule[2].
Determination of Chemical Purity and Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure and assess the chemical purity of the final compound. While ¹H NMR is standard for structural confirmation, ¹³C NMR provides direct evidence of the isotopic labeling.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure for ¹H NMR:
-
Dissolve a small sample of the compound in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum. The spectrum should be consistent with the structure of 4-Bromophenoxytriisopropylsilane, and integration of the peaks can be used to assess chemical purity.
Procedure for ¹³C NMR:
-
Prepare a more concentrated sample in a deuterated solvent.
-
Acquire the ¹³C NMR spectrum. For the ¹³C₆-labeled compound, the signals corresponding to the aromatic carbons will be significantly enhanced and may show complex splitting patterns due to ¹³C-¹³C coupling, confirming the incorporation of the ¹³C isotopes.
Mandatory Visualizations
Synthesis Workflow
Caption: Synthetic workflow for 4-Bromophenoxytriisopropylsilane-¹³C₆.
Analytical Workflow for Purity Determination
Caption: Analytical workflow for purity and identity confirmation.
References
The Principle of Isotope Dilution Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive analytical technique for the precise and accurate quantification of a wide range of analytes, from small molecule drugs to large protein biomarkers.[1] Its paramount advantage lies in its ability to correct for sample loss during preparation and analysis, a common source of error in other quantitative methods.[1] This technical guide provides an in-depth exploration of the core principles of IDMS, detailed experimental protocols, and its application in critical areas of drug development.
The fundamental concept of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte of interest, referred to as the "spike" or internal standard, to a sample containing the native (unlabeled) analyte.[2] This spike is chemically identical to the analyte but possesses a different mass due to the incorporation of stable isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H).[1] Following the addition of the spike, the mixture is homogenized to ensure isotopic equilibrium. The sample is then processed and analyzed by a mass spectrometer, which distinguishes between the native analyte and the isotopically labeled spike based on their mass-to-charge ratios.[1] By measuring the ratio of the signals from the native analyte and the spike, the original concentration of the analyte in the sample can be determined with high accuracy and precision.[1]
Core Principles and Mathematical Foundation
Isotope Dilution Mass Spectrometry is a primary ratio method of measurement, directly traceable to the International System of Units (SI).[3] The technique relies on the measurement of isotope ratios, which are less susceptible to variations in instrument response and matrix effects compared to the measurement of absolute signal intensities.[2]
The fundamental equation for single isotope dilution is as follows:
Cx = Cs * (Ws / Wx) * [ (Rs - Rb) / (Rb - Rx) ] * [ (Ax / As) ]
Where:
-
Cx is the concentration of the analyte in the sample.
-
Cs is the concentration of the spike solution.
-
Ws is the weight of the spike solution added.
-
Wx is the weight of the sample.
-
Rs is the isotope ratio of the spike.
-
Rb is the isotope ratio of the blend (sample + spike).
-
Rx is the isotope ratio of the sample.
-
Ax is the atomic/molecular weight of the analyte.
-
As is the atomic/molecular weight of the spike.
Data Presentation: Performance Characteristics of IDMS Applications
The following tables summarize typical quantitative performance data for IDMS methods in various applications relevant to drug development.
Table 1: Therapeutic Drug Monitoring (TDM) - Quantification of Olanzapine (B1677200) in Human Plasma
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 20 ng/mL | [4] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [4] |
| Accuracy | Within 10% | [4] |
| Precision (RSD) | < 10% | [4] |
| Recovery | > 90% | [5] |
Table 2: Biomarker Quantification - Steroid Hormones in Water
| Parameter | Estrone | 17-β-estradiol | 17-α-ethinylestradiol | Reference |
| Limit of Quantification (LOQ) | 0.4 ng/L | 0.4 ng/L | 0.1 ng/L | [2] |
| Expanded Uncertainty (k=2) at LOQ | 35% | 35% | 50% | [2] |
| Accuracy at 0.1-10 ng/L | Within 35% tolerance | Within 35% tolerance | Within 35% tolerance | [3] |
Table 3: General Forensic Toxicology - Screening of 102 Drugs in Whole Blood
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | [4] |
| Accuracy | 100 ± 20% | [4] |
| Precision (RSD) | < 20% | [4] |
| Recovery | 70 - 120% (for 95% of analytes) | [4] |
| Matrix Effect | 60 - 130% (for 93% of analytes) | [4] |
Experimental Protocols
Detailed Methodology: Quantification of Olanzapine in Human Plasma by IDMS
This protocol describes a representative method for the quantification of the antipsychotic drug olanzapine in human plasma using isotope dilution LC-MS/MS.
1. Materials and Reagents:
-
Olanzapine and Olanzapine-d3 (B602520) (internal standard) reference standards.
-
Methanol (B129727), acetonitrile (B52724) (HPLC grade).
-
Formic acid.
-
Drug-free human plasma.
-
Solid Phase Extraction (SPE) cartridges.
2. Sample Preparation:
-
To 200 µL of human plasma, add 50 µL of the olanzapine-d3 internal standard solution (0.10 mg/L in methanol).[6]
-
Add 2 µL of 25% ascorbic acid to prevent degradation.[6]
-
Vortex mix the sample.
-
Perform protein precipitation by adding 1000 µL of methanol containing 0.6% formic acid.[6]
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Alternatively, for cleaner extracts, perform Solid Phase Extraction (SPE).
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.[7]
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., Zorbax Extend-C18).[6]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate olanzapine from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS):
4. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of olanzapine to olanzapine-d3 against the concentration of the calibration standards.
-
Determine the concentration of olanzapine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Logical Workflow for a Typical IDMS Experiment
Caption: A generalized workflow for a typical Isotope Dilution Mass Spectrometry experiment.
Signaling Pathway Analysis: The mTOR Pathway
Isotope dilution mass spectrometry is a powerful tool for the quantitative analysis of proteins and their post-translational modifications within complex signaling networks, such as the mTOR pathway, which is a key regulator of cell growth and proliferation and a common target in drug development.[8]
Caption: The mTOR signaling pathway with key phosphoproteins quantifiable by IDMS.
Conclusion
Isotope Dilution Mass Spectrometry is an indispensable tool in the modern research and drug development landscape. Its ability to provide highly accurate and precise quantitative data makes it the gold standard for a multitude of applications, including therapeutic drug monitoring, biomarker validation, and the elucidation of complex biological pathways. The detailed protocols and the capacity for in-depth analysis of signaling networks like the mTOR pathway highlight the versatility and power of IDMS. As the demand for robust and reliable quantitative data continues to grow, the application of IDMS is set to expand, driving forward innovation in personalized medicine and pharmaceutical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nottingham.ac.uk [nottingham.ac.uk]
- 7. Proteomic applications of protein quantification by isotope-dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isotope dilution strategies for absolute quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's In-depth Guide to Stable Isotope Labeling for Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of stable isotope labeling (SIL) techniques for quantitative proteomics. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to design, execute, and interpret quantitative proteomics experiments. This guide delves into the core principles of SIL, details the experimental protocols for the most prevalent labeling strategies—Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tags (TMT), and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)—and outlines the data analysis workflows necessary to translate raw mass spectrometry data into meaningful biological insights.
Introduction to Stable Isotope Labeling in Quantitative Proteomics
Mass spectrometry (MS)-based proteomics has become an indispensable tool for the large-scale identification and quantification of proteins. Quantitative proteomics, in particular, aims to determine the relative or absolute abundance of proteins in a sample, providing critical insights into cellular processes, disease mechanisms, and therapeutic responses. Stable isotope labeling introduces non-radioactive heavy isotopes into proteins or peptides, which can be distinguished from their normal (light) counterparts by a mass spectrometer. This allows for the accurate comparison of protein abundance between different samples.
The core principle of SIL is the differential labeling of samples with "light" and "heavy" isotopes. When the samples are mixed, the chemically identical but isotopically distinct peptides appear as pairs in the mass spectrum. The ratio of the peak intensities of these pairs directly reflects the relative abundance of the corresponding protein in the original samples. This approach minimizes experimental variability as the samples are combined early in the workflow and processed together.
There are two main strategies for introducing stable isotopes: metabolic labeling and chemical labeling.
-
Metabolic Labeling: In this in vivo approach, cells are cultured in media where natural amino acids are replaced with their heavy isotope-containing counterparts. SILAC is the most prominent metabolic labeling technique.
-
Chemical Labeling: This in vitro method involves the covalent attachment of isotope-containing tags to proteins or peptides after extraction. TMT and iTRAQ are widely used chemical labeling techniques that employ isobaric tags.
Comparative Overview of SILAC, TMT, and iTRAQ
Choosing the appropriate labeling strategy is crucial for a successful quantitative proteomics experiment and depends on the specific research question, sample type, and available resources.
| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | TMT (Tandem Mass Tags) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) |
| Principle | Metabolic labeling; in vivo incorporation of heavy amino acids. | Chemical labeling; in vitro isobaric tagging of peptides. | Chemical labeling; in vitro isobaric tagging of peptides. |
| Sample Type | Adherent or suspension cell cultures. | Cell cultures, tissues, biofluids. | Cell cultures, tissues, biofluids. |
| Multiplexing | Typically 2-plex or 3-plex; 5-plex is possible. | Up to 18-plex with TMTpro reagents. | 4-plex and 8-plex reagents are common. |
| Quantification | MS1 level; ratio of heavy to light peptide precursor ions. | MS2 or MS3 level; reporter ions generated upon fragmentation. | MS2 level; reporter ions generated upon fragmentation. |
| Advantages | High accuracy and precision, low experimental variability, no chemical modifications. | High multiplexing capacity, suitable for a wide range of sample types. | High-throughput, good for complex samples, established methodology. |
| Disadvantages | Limited to metabolically active cells, longer experimental time, costly labeled media. | Ratio compression due to co-isolation of precursor ions, can be expensive. | Ratio compression, potential for incomplete labeling, cost of reagents. |
Detailed Experimental Protocols
SILAC Protocol
This protocol outlines a typical workflow for a 2-plex SILAC experiment.
3.1.1. Cell Culture and Labeling
-
Media Preparation: Prepare "light" and "heavy" SILAC media. The light medium contains normal L-arginine and L-lysine, while the heavy medium is supplemented with stable isotope-labeled L-arginine (e.g., ¹³C₆, ¹⁵N₄) and L-lysine (e.g., ¹³C₆, ¹⁵N₂). Both media should be supplemented with dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.
-
Cell Adaptation: Culture two populations of cells, one in the light medium and one in the heavy medium, for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.
-
Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one cell population while the other serves as a control.
-
Cell Harvest: Wash the cells with ice-cold PBS and lyse them directly on the plate with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells and collect the lysates.
-
Protein Quantification and Mixing: Determine the protein concentration of the light and heavy lysates using a protein assay (e.g., BCA assay). Mix equal amounts of protein from the light and heavy lysates.
3.1.2. Sample Preparation for Mass Spectrometry
-
Protein Denaturation, Reduction, and Alkylation: Denature the proteins in the mixed lysate, reduce disulfide bonds with DTT or TCEP, and alkylate cysteine residues with iodoacetamide.
-
Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin overnight at 37°C.
-
Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and detergents.
-
Fractionation (Optional): For complex samples, fractionate the peptides using techniques like high-pH reversed-phase chromatography to increase proteome coverage.
TMT Protocol
This protocol describes a general workflow for TMT labeling.
3.2.1. Sample Preparation and Digestion
-
Protein Extraction: Extract proteins from each sample (e.g., cell pellets, tissue homogenates) using a lysis buffer compatible with downstream processing (e.g., containing urea (B33335) or SDS).
-
Protein Quantification: Accurately quantify the protein concentration in each sample.
-
Reduction and Alkylation: Reduce and alkylate the proteins as described in the SILAC protocol.
-
Protein Digestion: Digest the proteins with trypsin.
3.2.2. TMT Labeling and Sample Pooling
-
Peptide Quantification: Accurately quantify the peptide concentration in each digest.
-
TMT Reagent Reconstitution: Reconstitute the TMT label reagents in anhydrous acetonitrile.
-
Labeling Reaction: Add the appropriate TMT label reagent to each peptide sample and incubate at room temperature for 1 hour. Ensure the pH of the reaction is between 8 and 8.5.
-
Quenching: Quench the labeling reaction by adding hydroxylamine.
-
Sample Pooling: Combine the labeled samples in equal amounts.
-
Peptide Cleanup and Fractionation: Desalt the pooled sample using a C18 SPE column and, if necessary, fractionate the peptides.
iTRAQ Protocol
The iTRAQ workflow is very similar to the TMT protocol.
3.3.1. Sample Preparation and Digestion
Follow the same steps for protein extraction, quantification, reduction, alkylation, and digestion as for the TMT protocol.
3.3.2. iTRAQ Labeling and Sample Pooling
-
iTRAQ Reagent Reconstitution: Reconstitute the iTRAQ reagents according to the manufacturer's instructions, typically with ethanol (B145695) or isopropanol.
-
Labeling Reaction: Add the iTRAQ reagent to each peptide sample and incubate at room temperature. The incubation time can vary (e.g., 1-2 hours).
-
Sample Pooling: Combine the labeled samples in a 1:1 ratio.
-
Peptide Cleanup and Fractionation: Desalt and, if needed, fractionate the combined peptide sample.
Data Analysis Workflow
The analysis of quantitative proteomics data involves several computational steps to identify and quantify proteins and to assess the biological significance of the observed changes.
Caption: General workflow for quantitative proteomics data analysis.
Software platforms like MaxQuant and Proteome Discoverer are commonly used to automate this workflow.
-
MaxQuant: Particularly well-suited for SILAC data analysis, MaxQuant integrates all the necessary steps from raw file processing to protein quantification. It includes features for peak detection, database searching via the Andromeda search engine, and calculation of SILAC ratios.
-
Proteome Discoverer: This is a flexible platform from Thermo Fisher Scientific that supports various workflows, including TMT and iTRAQ. It allows for the creation of custom analysis pipelines by connecting different processing nodes for peptide identification, quantification, and statistical analysis.
Visualizing Key Signaling Pathways
Stable isotope labeling proteomics is frequently used to study the dynamics of signaling pathways. Here are representations of three major pathways often investigated with these techniques.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Its dysregulation is often implicated in cancer.
Caption: A simplified diagram of the EGFR signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus to regulate gene expression and various cellular processes.
Caption: A generalized schematic of the MAPK signaling cascade.
mTOR Signaling Pathway
The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism.
Caption: A simplified representation of the mTOR signaling pathway.
Conclusion
Stable isotope labeling techniques are powerful tools for quantitative proteomics, enabling researchers to gain deep insights into the dynamic nature of the proteome. The choice between SILAC, TMT, and iTRAQ depends on the specific experimental goals and sample types. SILAC offers high accuracy for cell culture-based studies, while TMT and iTRAQ provide high-throughput capabilities for a broader range of samples. A thorough understanding of the experimental protocols and data analysis workflows is essential for obtaining reliable and biologically meaningful results. As mass spectrometry technology continues to advance, these stable isotope labeling methods will undoubtedly remain at the forefront of quantitative proteomics research, driving new discoveries in biology and medicine.
The Silylation Revolution: A Technical Guide to the Physical and Chemical Properties of Silylated Compounds for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, properties, and applications of silylated compounds, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging silylation in their work.
Introduction to Silylation
Silylation is a chemical modification technique that involves the replacement of an active hydrogen atom in a molecule with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group.[1] This process is widely employed in organic synthesis and analytical chemistry to alter the physicochemical properties of molecules, enhancing their stability, volatility, and solubility in nonpolar solvents.[1][2] The introduction of a bulky silyl group can also provide steric hindrance, enabling selective reactions at other sites within a molecule.[2]
The versatility of silylation has made it an indispensable tool in drug development. It is used to protect reactive functional groups during multi-step syntheses, to create more stable and effective prodrugs, and to derivatize molecules for enhanced analysis by techniques such as gas chromatography-mass spectrometry (GC-MS).[3][4]
Physical and Chemical Properties of Silylated Compounds
The introduction of a silyl group significantly alters the physical and chemical properties of a compound. These changes are primarily driven by the replacement of polar, hydrogen-bonding functional groups like hydroxyl (-OH), carboxyl (-COOH), and amino (-NH2) groups with nonpolar, sterically bulky silyl ethers, silyl esters, and silylamines, respectively.
Boiling Point
Silylation generally leads to a decrease in the boiling point of a compound. This is because the replacement of polar functional groups, which can participate in strong intermolecular hydrogen bonding, with nonpolar silyl groups reduces the overall intermolecular forces that need to be overcome for the substance to transition into the gas phase.[5][6] The increased volatility of silylated compounds is a key reason for their widespread use in gas chromatography.[3]
| Compound | Functional Group | Boiling Point (°C) | Silylating Agent | Silylated Compound | Boiling Point of Silylated Compound (°C) |
| Methanol | -OH | 64.7[7] | TMSCl | Trimethylsilylmethane | 26.5 |
| Ethanol | -OH | 78.37 | TMSCl | Trimethylsilylethane | 50 |
| 1-Propanol | -OH | 97 | TMSCl | 1-(Trimethylsiloxy)propane | 99 |
| 1-Butanol | -OH | 117.7[8] | TMSCl | 1-(Trimethylsiloxy)butane | 120 |
| Phenol | -OH | 181.87[9] | TMSCl | Trimethylsilyloxybenzene | 153 |
| Acetic Acid | -COOH | 118 | BSTFA | Trimethylsilyl acetate | 103-104 |
| Propanoic Acid | -COOH | 141 | BSTFA | Trimethylsilyl propanoate | 124-126 |
Note: Boiling points can vary with pressure. Data is compiled from various sources and should be considered illustrative.
Melting Point
The effect of silylation on the melting point is less predictable than its effect on the boiling point and depends on factors such as molecular symmetry and crystal packing. In some cases, the introduction of a bulky silyl group can disrupt the crystal lattice, leading to a lower melting point. However, in other instances, the increased molecular weight and altered shape can lead to more efficient packing and a higher melting point.[10]
| Compound | Functional Group | Melting Point (°C) | Silylating Agent | Silylated Compound | Melting Point of Silylated Compound (°C) |
| Phenol | -OH | 40.89[9] | TMSCl | Trimethylsilyloxybenzene | -10 |
| 4-Nitrophenol | -OH | 113-114[11] | TBDMSCl | tert-Butyldimethyl(4-nitrophenoxy)silane | 28-31 |
| Benzoic Acid | -COOH | 122.4 | BSTFA | Trimethylsilyl benzoate | -24 |
| Stearic Acid | -COOH | 69.6 | HMDS | Trimethylsilyl stearate | 20-22 |
Note: Melting points are physical constants that can be used to assess purity.[12] Data is compiled from various sources and should be considered illustrative.
Solubility
Silylation dramatically increases the solubility of compounds in nonpolar organic solvents such as hexane, toluene, and chloroform.[13] This is a direct consequence of replacing polar, hydrophilic functional groups with nonpolar, lipophilic silyl groups. Conversely, the solubility of silylated compounds in polar solvents like water is significantly reduced. This property is particularly beneficial in organic synthesis, allowing for easier extraction and purification of silylated intermediates in organic phases.[14][15]
| Compound | Functional Group | Solubility in Water | Silylated Compound | Solubility in Nonpolar Solvents |
| Glucose | -OH (multiple) | High | Per-O-trimethylsilyl-glucose | High in hexane, toluene |
| Glycine | -NH2, -COOH | High | N,O-Bis(trimethylsilyl)glycine | Soluble in aprotic organic solvents |
| Phenol | -OH | Moderately Soluble[9] | Trimethylsilyloxybenzene | Highly soluble in hexane, ether |
| Testosterone (B1683101) | -OH | Sparingly Soluble | Testosterone trimethylsilyl ether | Soluble in nonpolar organic solvents |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful application of silylation techniques. The following sections provide methodologies for the silylation of common functional groups and the subsequent deprotection of the silyl ethers.
Silylation of Alcohols for GC-MS Analysis
This protocol outlines a general procedure for the derivatization of alcohols to their corresponding trimethylsilyl (TMS) ethers for analysis by gas chromatography-mass spectrometry.
Materials:
-
Alcohol sample
-
Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Catalyst (optional): Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vials with screw caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Accurately weigh or measure a known amount of the alcohol sample into a clean, dry reaction vial. If the sample is a solid, dissolve it in a minimal amount of anhydrous solvent.
-
Reagent Addition: Add the silylating reagent to the vial. A common ratio is 100 µL of BSTFA or MSTFA per 1 mg of sample. For sterically hindered alcohols, the addition of a catalyst like TMCS (1-10% v/v of the silylating reagent) can accelerate the reaction.
-
Reaction: Tightly cap the vial and heat it at 60-80°C for 30-60 minutes. The optimal time and temperature will vary depending on the reactivity of the alcohol.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.
Synthesis of tert-Butyldimethylsilyl (TBDMS) Ethers
TBDMS ethers are popular protecting groups in organic synthesis due to their increased stability compared to TMS ethers.
Materials:
-
Alcohol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve the alcohol (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Silylating Agent: Add TBDMSCl (1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Deprotection of Silyl Ethers
The removal of the silyl protecting group is a critical step in many synthetic sequences. The choice of deprotection method depends on the stability of the silyl ether and the presence of other functional groups in the molecule.
Method 1: Fluoride-Mediated Deprotection (e.g., TBAF)
Materials:
-
Silyl ether
-
Tetrabutylammonium fluoride (B91410) (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction: Dissolve the silyl ether in THF and add a solution of TBAF (1.1 equivalents) at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction is usually complete within a few hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting alcohol by flash column chromatography.
Method 2: Acid-Catalyzed Deprotection
Materials:
-
Silyl ether
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction: Dissolve the silyl ether in a mixture of acetic acid, THF, and water (e.g., a 3:1:1 ratio).
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. This method can be slower than fluoride-mediated deprotection.
-
Work-up: Carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualization of Silylation Processes and Biological Pathways
Graphviz diagrams can be used to visually represent complex chemical and biological processes, providing a clear and concise overview of the relationships between different components.
General Silylation Workflow
The following DOT script generates a diagram illustrating a typical workflow for the silylation of an alcohol, followed by a reaction and subsequent deprotection.
A generalized workflow for the use of silyl ethers as protecting groups in organic synthesis.
Testosterone Signaling Pathway and the Role of a Silylated Prodrug
This diagram illustrates the classical androgen signaling pathway initiated by testosterone and proposes how a silylated testosterone derivative could act as a prodrug. The silylated form is inactive and requires hydrolysis to release the active testosterone, which can then bind to the androgen receptor.
The testosterone signaling pathway and the potential mechanism of a silylated testosterone prodrug.
Conclusion
Silylation is a powerful and versatile chemical modification technique with broad applications in research, drug development, and analytical sciences. By understanding the fundamental principles of how silylation alters the physical and chemical properties of molecules, scientists can strategically employ this method to protect functional groups, enhance analytical detection, and design more effective therapeutic agents. The detailed protocols and visual representations provided in this guide serve as a valuable resource for harnessing the full potential of silylated compounds in a variety of scientific endeavors.
References
- 1. pha.tanta.edu.eg [pha.tanta.edu.eg]
- 2. mdpi.com [mdpi.com]
- 3. US4467037A - Silylation of amino acids - Google Patents [patents.google.com]
- 4. BIOCATALYZED SYNTHESIS OF TESTOSTERONE | Chemical Engineering Transactions [cetjournal.it]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Testosterone Biosynthesis from 4-Androstene-3,17-Dione Catalyzed via Bifunctional Ketoreductase [mdpi.com]
- 7. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Table 4-2, Physical and Chemical Properties of Phenol - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alcohols, phenols, phenolic compounds and derivatives | Chemical Product Catalog - Chemsrc [chemsrc.com]
- 12. Synthesis and biological activity of prostaglandins and prostaglandin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 14. research.wur.nl [research.wur.nl]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
An In-Depth Technical Guide to Understanding Mass Spectra of 13C Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, experimental methodologies, and data interpretation techniques for analyzing 13C labeled compounds using mass spectrometry. It is designed to be a valuable resource for professionals in metabolic research and pharmaceutical development, offering detailed protocols, data presentation standards, and visual representations of key concepts and workflows.
Core Principles of 13C Isotopic Labeling and Mass Spectrometry
Stable isotope tracing with 13C has become a cornerstone of modern biological and biomedical research. The fundamental principle involves the replacement of the naturally abundant, lighter 12C isotope with the heavier, non-radioactive 13C isotope in a molecule of interest. This "labeled" molecule is then introduced into a biological system, and its journey through various metabolic pathways is tracked using mass spectrometry (MS).
Mass spectrometry is a powerful analytical technique that separates ions based on their mass-to-charge ratio (m/z). The incorporation of 13C atoms into a molecule results in a predictable increase in its mass. For each 12C atom replaced by a 13C atom, the mass of the molecule increases by approximately 1.00335 Daltons. This mass shift allows researchers to distinguish between unlabeled and labeled molecules and to quantify the extent of 13C incorporation.
The primary output of such an experiment is the Mass Isotopomer Distribution (MID) or Mass Distribution Vector (MDV) . An isotopomer is a molecule that differs only in its isotopic composition. The MID describes the fractional abundance of each isotopologue (a group of isotopomers with the same number of substituted isotopes) for a given metabolite. For a metabolite with 'n' carbon atoms, there can be M+0 (all 12C), M+1 (one 13C), M+2 (two 13C), up to M+n (all 13C) isotopologues.[1][2] The analysis of these MIDs is central to techniques like 13C Metabolic Flux Analysis (13C-MFA) , which aims to quantify the rates (fluxes) of metabolic reactions within a cell.[3]
Experimental Protocols
The success of a 13C labeling experiment hinges on meticulous planning and execution. The choice of the labeled substrate, the labeling strategy, and the sample preparation method are critical for obtaining high-quality data.
Uniform 13C Labeling of Cells in Culture
This protocol is designed for the global tracing of a carbon source, such as glucose, through the entire metabolic network.
Materials:
-
Cell line of interest
-
Culture medium deficient in the nutrient to be labeled (e.g., glucose-free DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled nutrient contamination
-
Uniformly labeled substrate (e.g., [U-13C6]-glucose)
-
Standard cell culture reagents and consumables
-
Quenching solution (e.g., ice-cold 60% methanol)
-
Extraction solvent (e.g., 80% methanol)
Procedure:
-
Cell Culture Adaptation: Adapt cells to the specialized culture medium containing dFBS for several passages to ensure consistent growth and metabolism.
-
Labeling: Seed cells and allow them to attach. Replace the medium with the labeling medium containing the 13C-labeled substrate at a defined concentration. The duration of labeling should be sufficient to approach isotopic steady state for the pathways of interest. This can range from minutes for glycolysis to several hours for the TCA cycle.[1]
-
Metabolism Quenching: To halt all enzymatic activity, rapidly wash the cells with ice-cold saline and then immediately add a pre-chilled quenching solution.
-
Metabolite Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Lyse the cells through freeze-thaw cycles or sonication. Add the extraction solvent, vortex thoroughly, and centrifuge at high speed to pellet cell debris.
-
Sample Preparation for MS: Collect the supernatant containing the metabolites. Dry the extract using a vacuum concentrator. The dried pellet can then be reconstituted in a solvent compatible with the chosen mass spectrometry method (GC-MS or LC-MS).
Amino Acid-Specific 13C Labeling (SILAC) for Quantitative Proteomics
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics.
Materials:
-
Two populations of the same cell line
-
SILAC-grade culture medium deficient in specific amino acids (e.g., arginine and lysine)
-
"Light" (natural abundance) and "heavy" (13C-labeled) versions of the essential amino acids (e.g., 12C6-Arginine and 13C6-Arginine)
-
Standard proteomics sample preparation reagents (e.g., lysis buffer, trypsin)
Procedure:
-
Cell Culture and Labeling: Culture one cell population in the "light" medium and the other in the "heavy" medium for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids into the proteome.
-
Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations.
-
Cell Lysis and Protein Mixing: Harvest and lyse both cell populations separately. Quantify the protein concentration and mix equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Digestion: Digest the mixed protein sample into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass difference between the "light" and "heavy" peptide pairs allows for the relative quantification of protein abundance between the two experimental conditions.
Sample Preparation for GC-MS Analysis
GC-MS is well-suited for the analysis of volatile and thermally stable metabolites. Non-volatile metabolites require derivatization.
Procedure:
-
Derivatization: The dried metabolite extract is first subjected to methoximation to protect carbonyl groups, followed by trimethylsilylation (TMS) to increase volatility.
-
Injection: The derivatized sample is injected into the GC, where metabolites are separated based on their boiling points and interaction with the column's stationary phase.
-
Mass Analysis: The separated compounds are then ionized (typically by electron ionization) and fragmented, and the resulting ions are analyzed by the mass spectrometer.
Sample Preparation for LC-MS Analysis
LC-MS is ideal for the analysis of a wider range of metabolites, including those that are non-volatile or thermally labile, without the need for derivatization.
Procedure:
-
Reconstitution: The dried metabolite extract is reconstituted in a solvent mixture that is compatible with the liquid chromatography mobile phase.
-
Chromatography: The sample is injected into the LC system, where metabolites are separated based on their physicochemical properties (e.g., polarity) by interacting with the stationary and mobile phases. Hydrophilic Interaction Liquid Chromatography (HILIC) is commonly used for polar metabolites.
-
Mass Analysis: The eluting compounds are ionized (e.g., by electrospray ionization) and analyzed by the mass spectrometer.
Data Presentation: Mass Isotopomer Distributions
Clear and structured presentation of quantitative data is crucial for the interpretation and comparison of results from 13C labeling experiments. The following tables provide examples of how Mass Isotopomer Distribution (MID) data for key metabolic pathways can be presented.
Table 1: Mass Isotopomer Distribution of Glycolytic Intermediates
This table shows the fractional abundance of isotopologues for key metabolites in the glycolytic pathway after labeling with [U-13C6]-glucose.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Glucose-6-phosphate | 2.5 | 1.1 | 1.5 | 2.0 | 3.5 | 8.2 | 81.2 |
| Fructose-6-phosphate | 2.8 | 1.3 | 1.8 | 2.2 | 3.9 | 8.5 | 79.5 |
| 3-Phosphoglycerate | 15.2 | 5.3 | 8.1 | 71.4 | - | - | - |
| Pyruvate | 20.5 | 4.1 | 6.3 | 69.1 | - | - | - |
| Lactate | 22.1 | 4.5 | 6.8 | 66.6 | - | - | - |
Table 2: Mass Isotopomer Distribution of TCA Cycle Intermediates
This table illustrates the MID for key metabolites in the Tricarboxylic Acid (TCA) cycle following labeling with [U-13C6]-glucose. The different isotopologues reflect the number of turns of the cycle.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Citrate | 30.1 | 8.2 | 45.3 | 5.1 | 9.8 | 1.0 | 0.5 |
| α-Ketoglutarate | 35.6 | 9.1 | 40.2 | 4.5 | 8.9 | 1.2 | 0.5 |
| Succinate | 40.3 | 10.5 | 35.1 | 3.9 | 8.5 | 1.1 | 0.6 |
| Malate | 42.1 | 11.2 | 33.5 | 3.6 | 8.1 | 0.9 | 0.6 |
Table 3: Mass Isotopomer Distribution of Amino Acids Derived from Glycolysis and the TCA Cycle
This table shows the MID for amino acids that are biosynthetically derived from intermediates of central carbon metabolism.
| Amino Acid | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| Alanine (from Pyruvate) | 21.3 | 4.3 | 6.5 | 67.9 | - | - |
| Aspartate (from Oxaloacetate) | 43.5 | 11.8 | 32.1 | 3.8 | 8.8 | - |
| Glutamate (from α-Ketoglutarate) | 36.2 | 9.5 | 39.8 | 4.7 | 8.6 | 1.2 |
Visualization of Workflows and Pathways
Visual representations are essential for understanding the complex workflows and metabolic networks involved in 13C labeling experiments. The following diagrams are generated using the Graphviz DOT language.
Experimental Workflow for 13C Metabolic Flux Analysis
Central Carbon Metabolism and the Fate of 13C-Glucose
This diagram illustrates how 13C atoms from uniformly labeled glucose are incorporated into key metabolic pathways.
Influence of Signaling on Cancer Cell Metabolism
13C labeling and metabolic flux analysis are powerful tools for understanding how signaling pathways can reprogram metabolism, a hallmark of cancer. For instance, the PI3K/Akt/mTOR signaling pathway is frequently activated in cancer and promotes anabolic processes like glycolysis and lipid synthesis to support rapid cell proliferation.
Conclusion
The use of 13C labeled compounds in conjunction with mass spectrometry provides an unparalleled window into the intricate workings of cellular metabolism. This powerful combination of technologies enables researchers to move beyond static snapshots of metabolite concentrations to a dynamic understanding of metabolic fluxes. For scientists and professionals in drug development, these techniques are invaluable for elucidating disease mechanisms, identifying novel therapeutic targets, and understanding the mechanism of action of drugs. As mass spectrometry instrumentation continues to improve in sensitivity and resolution, and as computational tools for data analysis become more sophisticated, the applications of 13C labeling are poised to expand even further, promising new insights into the complexities of biological systems.
References
Methodological & Application
Application Notes and Protocols for 4-Bromophenoxytriisopropylsilane-¹³C₆ in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity in quantitative analysis.[1][2] In complex matrices, such as biological fluids or environmental samples, accurate quantification can be challenging due to matrix effects that can cause ion suppression or enhancement. The use of stable isotope-labeled internal standards (SIL-IS) is a widely accepted strategy to mitigate these effects and ensure the accuracy and precision of analytical results.[1][3] ¹³C-labeled internal standards are particularly advantageous as their physicochemical properties are nearly identical to their unlabeled counterparts, ensuring they co-elute chromatographically and experience similar ionization effects.[1][4]
This document provides detailed application notes and protocols for the use of 4-Bromophenoxytriisopropylsilane-¹³C₆ as an internal standard in LC-MS/MS analysis. This SIL-IS is designed for the quantification of 4-bromophenoxytriisopropylsilane (B140189) and related brominated phenolic compounds, which are relevant in various fields, including environmental analysis and drug metabolism studies.
Analyte Information
| Compound | Chemical Formula | Exact Mass |
| 4-Bromophenoxytriisopropylsilane | C₁₅H₂₅BrOSi | 328.09 |
| 4-Bromophenoxytriisopropylsilane-¹³C₆ | C₉¹³C₆H₂₅BrOSi | 334.11 |
Application: Quantification of Brominated Phenolic Compounds
This protocol outlines a method for the quantitative analysis of 4-bromophenoxytriisopropylsilane in a sample matrix using 4-Bromophenoxytriisopropylsilane-¹³C₆ as an internal standard. The methodology can be adapted for the analysis of other structurally related brominated phenols following appropriate validation.
Experimental Protocols
Sample Preparation
A generic sample preparation protocol using solid-phase extraction (SPE) is described below. This should be optimized based on the specific sample matrix.
Materials:
-
Sample containing the analyte
-
4-Bromophenoxytriisopropylsilane-¹³C₆ internal standard solution (1 µg/mL in acetonitrile)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (≥98%)
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Spiking: To 1 mL of the sample, add 50 µL of the 1 µg/mL 4-Bromophenoxytriisopropylsilane-¹³C₆ internal standard solution.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the spiked sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 5 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions (Triple Quadrupole):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Bromophenoxytriisopropylsilane | 329.1 (M+H)⁺ | 157.0 | 20 |
| 4-Bromophenoxytriisopropylsilane-¹³C₆ | 335.1 (M+H)⁺ | 163.0 | 20 |
Note: The specific m/z values and collision energies should be optimized for the instrument in use.
Data Presentation
Calibration Curve
A calibration curve should be prepared by spiking known concentrations of the analyte into a blank matrix and a constant concentration of the internal standard.
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,650 | 50,500 | 0.151 |
| 10 | 15,300 | 50,200 | 0.305 |
| 50 | 75,800 | 49,900 | 1.519 |
| 100 | 152,500 | 50,300 | 3.032 |
| 500 | 760,000 | 50,000 | 15.200 |
The resulting calibration curve should have a correlation coefficient (r²) > 0.99.
Method Validation Data
The following table summarizes typical method validation parameters.
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | 90 - 110% |
Visualizations
Caption: Workflow for sample preparation prior to LC-MS/MS analysis.
Caption: Schematic of the LC-MS/MS system for quantitative analysis.
Conclusion
The use of 4-Bromophenoxytriisopropylsilane-¹³C₆ as an internal standard provides a robust and reliable method for the quantification of 4-bromophenoxytriisopropylsilane and related compounds by LC-MS/MS. Its properties ensure accurate correction for matrix effects and variability in sample preparation and instrument response, leading to high-quality quantitative data essential for research, clinical, and drug development applications.[5][6] The protocols provided herein serve as a starting point for method development and should be thoroughly validated for the specific matrix and analytical instrumentation used.
References
- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC/MS applications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioagilytix.com [bioagilytix.com]
Application Notes and Protocols for 4-Bromophenoxytriisopropylsilane-¹³C₆ as an Internal Standard
Authored for: Researchers, scientists, and drug development professionals.
Introduction
Quantitative analysis by mass spectrometry is susceptible to variations in sample preparation, injection volume, and matrix effects, which can lead to ion suppression or enhancement.[1] To ensure accuracy and precision, a stable isotope-labeled internal standard (SIL-IS) is often employed. A SIL-IS is a compound that is chemically identical to the analyte of interest but has a different mass due to isotopic enrichment.[2] 4-Bromophenoxytriisopropylsilane-¹³C₆ is a SIL-IS designed for the quantification of 4-bromophenoxytriisopropylsilane (B140189) or related brominated phenolic compounds. The ¹³C₆-labeling provides a mass shift of 6 Da from the unlabeled analyte, preventing isotopic overlap and ensuring distinct detection. This document provides a detailed protocol for the application of 4-Bromophenoxytriisopropylsilane-¹³C₆ as an internal standard in the analysis of brominated phenols in aqueous samples by Gas Chromatography-Mass Spectrometry (GC-MS).
Analyte of Interest
This protocol is applicable for the quantification of 4-bromophenol (B116583), which can be derivatized to 4-bromophenoxytriisopropylsilane for improved volatility and chromatographic performance in GC-MS analysis.[3][4][5] This internal standard can also be potentially used for the analysis of other brominated phenols or metabolites of brominated flame retardants (BFRs).[1][6]
Principle
The method involves the addition of a known amount of 4-Bromophenoxytriisopropylsilane-¹³C₆ to the samples and calibration standards. The samples then undergo extraction and derivatization (if the analyte is a bromophenol). During GC-MS analysis, the analyte and the internal standard are separated chromatographically and detected by the mass spectrometer. Quantification is based on the ratio of the analyte peak area to the internal standard peak area, which corrects for variations during sample processing and analysis.[2]
Experimental Workflow
The overall workflow for using 4-Bromophenoxytriisopropylsilane-¹³C₆ as an internal standard is depicted in the following diagram.
Caption: General workflow for sample analysis using an internal standard.
Detailed Experimental Protocol
This protocol is a representative method for the analysis of 4-bromophenol in water samples.
1. Materials and Reagents
-
4-Bromophenoxytriisopropylsilane-¹³C₆ solution (e.g., 100 µg/mL in a suitable solvent)
-
4-Bromophenol analytical standard
-
Silylating agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)[4]
-
High-purity water (LC-MS grade)
-
Solvents (e.g., hexane, dichloromethane, acetone (B3395972) - all HPLC or GC grade)[7]
-
Anhydrous sodium sulfate (B86663)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Preparation of Standard Solutions
-
Internal Standard Spiking Solution: Prepare a working solution of 4-Bromophenoxytriisopropylsilane-¹³C₆ at a concentration of 1 µg/mL in hexane.
-
Calibration Standards: Prepare a series of calibration standards of 4-bromophenol in high-purity water at concentrations ranging from 1 ng/mL to 100 ng/mL.
3. Sample Preparation
-
Sample Collection: Collect 100 mL of the water sample in a clean glass container.
-
Internal Standard Spiking: Add 10 µL of the 1 µg/mL internal standard spiking solution to each 100 mL sample, calibrator, and blank to achieve a final concentration of 100 ng/L.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of high-purity water.
-
Load the spiked sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of high-purity water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 5 mL of dichloromethane.
-
-
Drying and Concentration:
-
Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the eluate to a final volume of approximately 100 µL under a gentle stream of nitrogen.
-
-
Derivatization:
-
Add 20 µL of MSTFA to the concentrated extract.[8]
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Allow the sample to cool to room temperature before analysis.
-
4. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (suggested):
-
4-Bromophenoxytriisopropylsilane (Analyte): Monitor characteristic ions (e.g., m/z corresponding to the molecular ion and major fragments).
-
4-Bromophenoxytriisopropylsilane-¹³C₆ (Internal Standard): Monitor the corresponding ions shifted by +6 Da.
-
-
Data Presentation
The quantitative data obtained from the analysis should be summarized for clear comparison. Below is a table with representative performance data for a method of this type.
| Parameter | Value |
| Calibration Range | 1 - 100 ng/L |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/L |
| Limit of Quantification (LOQ) | 1.5 ng/L |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Note: The values presented in this table are for illustrative purposes and should be determined for each specific application and instrument.
Signaling Pathways and Logical Relationships
The logical relationship for quantification using an internal standard is based on the response factor.
Caption: Logical diagram for calculating analyte concentration.
Conclusion
The use of 4-Bromophenoxytriisopropylsilane-¹³C₆ as an internal standard provides a robust and reliable method for the quantification of 4-bromophenoxytriisopropylsilane and related brominated phenols. The protocol outlined in this document offers a comprehensive approach to sample preparation and analysis, ensuring high-quality data for research and development applications. The stability and chemical similarity of the ¹³C-labeled internal standard to the native analyte make it an excellent choice for correcting analytical variability and achieving accurate results.[9]
References
- 1. dioxin20xx.org [dioxin20xx.org]
- 2. bioszeparacio.hu [bioszeparacio.hu]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. gcms.cz [gcms.cz]
- 6. Determination of brominated flame retardants in food by LC-MS/MS: diastereoisomer-specific hexabromocyclododecane and tetrabromobisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
Application of ¹³C₆ Labeling in Metabolomics Tracer Analysis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing with uniformly labeled ¹³C₆-glucose ([U-¹³C₆]-glucose) is a cornerstone technique in metabolomics for elucidating the intricate workings of cellular metabolism. By replacing standard glucose with its heavy isotope-labeled counterpart, researchers can track the journey of carbon atoms through various metabolic pathways. This powerful methodology provides quantitative insights into the contributions of glucose to the biosynthesis of a wide array of downstream metabolites, including amino acids, lipids, and nucleotides. Such analyses are invaluable for understanding the metabolic reprogramming that occurs in various disease states, most notably cancer, and for assessing the mechanism of action of novel therapeutic agents.
Metabolic flux analysis (MFA) using ¹³C labeling is considered the gold standard for quantifying intracellular reaction rates. By measuring the incorporation of ¹³C into downstream metabolites, MFA can generate a detailed map of cellular metabolic activity. This allows for the identification of altered metabolic pathways and the quantification of changes in response to genetic modifications, disease progression, or drug treatment.
This document provides detailed application notes and protocols for conducting ¹³C₆-glucose tracer experiments in cultured mammalian cells, from initial cell culture and labeling to metabolite extraction and analysis.
Key Metabolic Pathways Traced by ¹³C₆-Glucose
¹³C₆-glucose is a versatile tracer that enables the investigation of several key pathways in central carbon metabolism. The six labeled carbons are incorporated into various intermediates, providing a detailed view of metabolic fluxes.
Experimental Workflow
A typical ¹³C₆-glucose tracing experiment follows a standardized workflow to ensure reproducibility and high-quality data. The process begins with cell culture and adaptation, followed by labeling, quenching, and extraction of metabolites, and culminates in instrumental analysis and data interpretation.
Detailed Experimental Protocols
Protocol 1: Cell Culture and ¹³C₆-Glucose Labeling
Objective: To label cultured mammalian cells with [U-¹³C₆]-glucose for steady-state metabolomic analysis.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-¹³C₆]-glucose
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of extraction. Culture under standard conditions (37°C, 5% CO₂).[1]
-
Preparation of Labeling Medium: Prepare DMEM by dissolving glucose-free DMEM powder in Milli-Q water. Add necessary supplements and substitute normal glucose with [U-¹³C₆]-glucose at the desired final concentration (e.g., 11-25 mM). Add 10% dFBS.[1][2] It is important to use dialyzed serum as undialyzed forms are rich in small molecules including glucose.[3][4]
-
Adaptation Phase (Optional but Recommended): For steady-state analysis, it is recommended to adapt the cells to the labeling medium for at least 24-48 hours, or for several cell doublings, to ensure isotopic equilibrium is reached.[1]
-
Labeling: Aspirate the standard medium from the cells and wash once with PBS.[1] A quick wash with glucose-free media (less than 30 seconds) can also be performed to remove unlabeled glucose.[3][4] Add the pre-warmed ¹³C-labeling medium to the wells.
-
Incubation: Incubate the cells for the desired labeling period. For steady-state analysis, this is typically 24 hours or until the labeling in key downstream metabolites, such as citrate, has reached a plateau.[1] For kinetic experiments, time points can range from minutes to hours.[3][4]
Protocol 2: Metabolite Extraction
Objective: To quench metabolic activity and extract intracellular metabolites for mass spectrometry analysis.
Materials:
-
Extraction solvent: 80% methanol (B129727), pre-chilled to -80°C[1]
-
Cell scraper[1]
-
Microcentrifuge tubes
-
Dry ice
Procedure:
-
Quenching: At the end of the incubation period, rapidly aspirate the labeling medium. Immediately add the pre-chilled (-70°C to -80°C) 80% methanol to the cells to quench all metabolic activity.[1][4]
-
Incubation: Place the culture dishes at -80°C for 15 minutes to allow for complete metabolic quenching and to precipitate proteins.[1]
-
Cell Harvesting: Scrape the cells from the plate using a cell scraper on dry ice.[1][4] Transfer the cell lysate and methanol mixture to a microcentrifuge tube.[1]
-
Sample Processing: Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet cell debris.[4]
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.
-
Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.[4] The dried extracts can be stored at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis and Data Processing
Objective: To analyze the isotopic labeling patterns of metabolites and determine their fractional enrichment.
Procedure:
-
Sample Reconstitution: Re-suspend the dried metabolite extracts in an appropriate solvent compatible with the liquid chromatography system (e.g., a mixture of water and acetonitrile).[4]
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). The specific chromatographic conditions and mass spectrometer settings will need to be optimized for the metabolites of interest.
-
Data Acquisition: Acquire data in Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) mode to quantify the different isotopologues of each metabolite.
-
Data Processing:
-
Peak Integration: Integrate the chromatographic peaks for each isotopologue (M+0, M+1, M+2, etc.).
-
Natural Abundance Correction: Correct the raw isotopologue distribution data for the natural abundance of ¹³C and other heavy isotopes.
-
Calculation of Mass Isotopomer Distribution (MDV): The MDV represents the fractional abundance of each isotopologue. It is calculated by normalizing the intensity of each isotopologue to the sum of the intensities of all isotopologues for a given metabolite.[5]
-
Fractional Enrichment: Calculate the fractional enrichment of ¹³C for each metabolite, which represents the percentage of the metabolite pool that is labeled with ¹³C.
-
Data Presentation: Quantitative Analysis of ¹³C₆-Glucose Tracing
The following tables provide hypothetical examples of mass isotopomer distribution (MID) data for key metabolites in control versus drug-treated cancer cells, illustrating how ¹³C₆-glucose tracing can reveal drug-induced metabolic shifts.
Table 1: Mass Isotopomer Distribution of Glycolytic Intermediates
| Metabolite | Condition | M+0 | M+1 | M+2 | M+3 | Fractional Enrichment (%) |
| Pyruvate | Control | 10% | 5% | 15% | 70% | 90% |
| Drug-Treated | 25% | 8% | 22% | 45% | 75% | |
| Lactate | Control | 12% | 6% | 14% | 68% | 88% |
| Drug-Treated | 30% | 10% | 20% | 40% | 70% |
Table 2: Mass Isotopomer Distribution of TCA Cycle Intermediates
| Metabolite | Condition | M+0 | M+1 | M+2 | M+3 | M+4 | Fractional Enrichment (%) |
| Citrate | Control | 20% | 10% | 60% | 5% | 5% | 80% |
| Drug-Treated | 40% | 15% | 35% | 5% | 5% | 60% | |
| Malate | Control | 25% | 12% | 53% | 5% | 5% | 75% |
| Drug-Treated | 50% | 18% | 22% | 5% | 5% | 50% |
Data Interpretation and Logical Flow
The analysis of ¹³C tracer data follows a logical progression from raw data processing to biological interpretation. This involves correcting for natural isotope abundance, calculating mass isotopomer distributions, and finally, performing metabolic flux analysis to quantify reaction rates.
Conclusion
¹³C₆-glucose labeling is a robust and informative technique for dissecting cellular metabolism. The protocols and data analysis workflows outlined in this document provide a comprehensive guide for researchers to successfully implement this methodology. By carefully designing experiments, meticulously preparing samples, and rigorously analyzing the data, scientists can gain deep insights into the metabolic underpinnings of health and disease, thereby accelerating the discovery and development of new therapeutic strategies.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. pound.med.utoronto.ca [pound.med.utoronto.ca]
Application Notes and Protocols for 4-Bromophenoxytriisopropylsilane-¹³C₆ in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique in drug metabolism and pharmacokinetic (DMPK) studies. The use of compounds labeled with stable isotopes, such as Carbon-13 (¹³C), allows researchers to differentiate the administered drug and its metabolites from endogenous molecules, providing clear and quantitative data.[1][2] 4-Bromophenoxytriisopropylsilane-¹³C₆ is a labeled variant of its parent compound, designed for use as an internal standard or tracer in pharmacokinetic studies. The ¹³C₆-label on the phenyl ring provides a distinct mass shift, facilitating its detection and quantification by mass spectrometry.[] This allows for precise tracking of the parent compound and its metabolites in biological matrices.[4]
The triisopropylsilane (B1312306) (TIPS) group is a bulky protecting group, and its metabolic fate, along with the bromophenoxy moiety, is of key interest. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for the development of related drug candidates.[5] These application notes provide a comprehensive overview and detailed protocols for utilizing 4-Bromophenoxytriisopropylsilane-¹³C₆ in preclinical pharmacokinetic studies.
Key Applications
-
Internal Standard: For accurate quantification of unlabeled 4-Bromophenoxytriisopropylsilane in biological samples using isotope dilution mass spectrometry.[6]
-
Metabolic Fate Determination: Tracing the biotransformation of the parent compound by identifying ¹³C₆-labeled metabolites.[1]
-
Pharmacokinetic Profiling: Determining key PK parameters such as clearance, volume of distribution, and half-life.[7]
-
Mass Balance Studies: Quantifying the excretion of the drug and its metabolites in urine and feces.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical in vivo study in rats to determine the pharmacokinetic profile of 4-Bromophenoxytriisopropylsilane-¹³C₆.
1. Animal Model:
-
Species: Sprague-Dawley rats (n=3-5 per group, male and female).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Dosing:
-
Formulation: Prepare a dosing solution of 4-Bromophenoxytriisopropylsilane-¹³C₆ in an appropriate vehicle (e.g., a mixture of PEG400, ethanol, and saline). The final concentration should be based on the desired dose and administration volume.
-
Administration:
-
Intravenous (IV): Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.
-
Oral (PO): Administer a single dose (e.g., 10-50 mg/kg) via oral gavage.
-
3. Sample Collection:
-
Blood: Collect serial blood samples (approx. 100-200 µL) from the tail vein or saphenous vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma. Store plasma samples at -80°C until analysis.
-
Urine and Feces: House animals in metabolic cages for the collection of urine and feces over 24 or 48 hours to assess excretion.
4. Sample Analysis (LC-MS/MS):
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding 3 volumes of cold acetonitrile (B52724) (containing an appropriate internal standard if the labeled compound is the analyte) to 1 volume of plasma.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific parent-to-product ion transitions for 4-Bromophenoxytriisopropylsilane-¹³C₆ and its potential metabolites. The +6 Da mass shift of the ¹³C₆-labeled compound and its metabolites will distinguish them from endogenous interferences.
-
5. Data Analysis:
-
Calculate the plasma concentration of 4-Bromophenoxytriisopropylsilane-¹³C₆ at each time point.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to determine key PK parameters, including:
-
Area under the concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t₁/₂)
-
Maximum concentration (Cmax) and time to Cmax (Tmax) for oral administration.
-
Bioavailability (F%) for oral administration, by comparing the AUC from oral and IV routes.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of 4-Bromophenoxytriisopropylsilane-¹³C₆ in Rats
| Parameter | Intravenous (2 mg/kg) | Oral (20 mg/kg) |
| AUC₀-inf (ng*h/mL) | 1500 ± 250 | 4500 ± 600 |
| Cmax (ng/mL) | 850 ± 120 (at 5 min) | 600 ± 90 |
| Tmax (h) | - | 1.5 ± 0.5 |
| t₁/₂ (h) | 3.5 ± 0.8 | 4.2 ± 1.1 |
| CL (mL/h/kg) | 22.2 ± 3.7 | - |
| Vd (L/kg) | 0.11 ± 0.02 | - |
| F (%) | - | 30 ± 5 |
Data are presented as mean ± standard deviation.
Table 2: Excretion Profile of 4-Bromophenoxytriisopropylsilane-¹³C₆ and its Metabolites in Rats (0-48h)
| Excretion Route | % of Administered Dose |
| Urine | |
| Parent Compound | 5 ± 1 |
| Metabolite M1 | 25 ± 4 |
| Metabolite M2 | 15 ± 3 |
| Total Urinary Excretion | 45 ± 6 |
| Feces | |
| Parent Compound | 30 ± 5 |
| Metabolite M1 | 10 ± 2 |
| Total Fecal Excretion | 40 ± 6 |
| Total Recovery | 85 ± 8 |
Data are presented as mean ± standard deviation.
Visualizations
Experimental Workflow
Caption: Workflow of the in vivo pharmacokinetic study.
Potential Metabolic Pathway
Based on the metabolism of similar brominated and silylated aromatic compounds, a likely metabolic pathway for 4-Bromophenoxytriisopropylsilane involves hydroxylation and subsequent conjugation. The TIPS group may also be subject to metabolism.
Caption: Potential metabolic fate of the compound.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Silylating Agents for Derivatization in Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest in pharmaceutical and biomedical research, including steroids, fatty acids, amino acids, and neurotransmitters, possess polar functional groups (e.g., -OH, -COOH, -NH2, -SH). These groups can lead to poor chromatographic peak shape, low volatility, and thermal instability, hindering effective GC-MS analysis.
Derivatization is a chemical modification process that transforms these polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them amenable to GC-MS analysis. Silylation, the replacement of an active hydrogen with a trimethylsilyl (B98337) (TMS) or other silyl (B83357) group, is one of the most common and versatile derivatization techniques. This process effectively masks the polar functional groups, leading to improved chromatographic resolution, increased sensitivity, and more reliable quantification.[1][2]
This document provides a detailed overview of the use of silylating agents for derivatization in GC-MS, including a comparison of common reagents, detailed experimental protocols, and troubleshooting guidelines.
Principles of Silylation
Silylation is a nucleophilic substitution reaction (SN2) where a compound with an active hydrogen (e.g., an alcohol, acid, or amine) acts as a nucleophile, attacking the silicon atom of the silylating agent.[3][4] This results in the formation of a silyl derivative and a non-volatile byproduct. The general order of reactivity for functional groups is: alcohols > phenols > carboxylic acids > amines > amides.[3][5]
The key benefits of silylation for GC-MS analysis include:
-
Increased Volatility: By replacing polar -OH, -NH, and -SH groups with nonpolar silyl groups, the intermolecular hydrogen bonding is reduced, leading to a lower boiling point and increased volatility.[1][6][7]
-
Improved Thermal Stability: Silyl derivatives are often more thermally stable than their parent compounds, preventing degradation in the hot GC injector and column.[1][7]
-
Enhanced Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks and better separation from other components in the sample matrix.
-
Characteristic Mass Spectra: Silyl derivatives often produce predictable and information-rich fragmentation patterns in the mass spectrometer, aiding in structural elucidation and identification.[7]
Common Silylating Agents
A variety of silylating agents are available, each with different reactivities and applications. The choice of reagent depends on the specific functional groups present in the analyte, the complexity of the sample matrix, and the desired reaction conditions.
| Silylating Agent | Abbreviation | Key Features & Applications |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive and versatile reagent suitable for a wide range of compounds, including alcohols, phenols, carboxylic acids, and amines.[8] Its byproducts are volatile, making it suitable for direct injection.[9] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Considered one of the most reactive and volatile silylating agents, making it ideal for the derivatization of a broad spectrum of compounds, including steroids and amino acids.[6][7] |
| Trimethylchlorosilane | TMCS | Often used as a catalyst in combination with other silylating agents like BSTFA or MSTFA to increase their reactivity, especially for hindered functional groups.[9] |
| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Forms tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable to hydrolysis than TMS derivatives, making it suitable for applications requiring more robust derivatives.[10] |
| Hexamethyldisilazane | HMDS | A milder silylating agent, often used for the derivatization of sugars and other sensitive compounds.[11] |
Experimental Workflow and Protocols
A typical workflow for silylation derivatization followed by GC-MS analysis involves sample preparation, the derivatization reaction, and subsequent analysis.
General Workflow
Caption: General workflow for silylation derivatization in GC-MS.
Protocol 1: General Silylation of Steroids using MSTFA
This protocol is suitable for the derivatization of steroids in a dried extract.
Materials:
-
Dried sample extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (B92270) (anhydrous)
-
GC vials with caps
-
Heating block or oven
Procedure:
-
Ensure the sample extract is completely dry. If necessary, evaporate any remaining solvent under a gentle stream of nitrogen.
-
To the dried sample in a GC vial, add 50 µL of anhydrous pyridine to dissolve the residue.
-
Add 50 µL of MSTFA to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before GC-MS analysis.
Protocol 2: Derivatization of Fatty Acids using BSTFA with TMCS
This protocol is effective for the derivatization of free fatty acids. The addition of TMCS catalyzes the reaction.
Materials:
-
Dried fatty acid sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile (B52724) (anhydrous)
-
GC vials with caps
-
Heating block or oven
Procedure:
-
Place the dried fatty acid sample in a GC vial.
-
Add 100 µL of anhydrous acetonitrile to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 60 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
Protocol 3: Two-Step Derivatization of Amino Acids (Methoximation followed by Silylation)
For compounds containing both ketone/aldehyde and other polar functional groups, a two-step derivatization is often employed to prevent the formation of multiple derivatives.
Materials:
-
Dried amino acid sample
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
GC vials with caps
-
Heating block or shaker-incubator
Procedure:
-
Methoximation:
-
Add 50 µL of methoxyamine hydrochloride in pyridine to the dried sample.
-
Cap the vial and heat at 30°C for 90 minutes with shaking.
-
-
Silylation:
-
After cooling, add 100 µL of MSTFA to the vial.
-
Cap the vial and heat at 37°C for 30 minutes with shaking.
-
-
Cool to room temperature for GC-MS analysis.
Silylation Reaction Mechanism
The following diagram illustrates the silylation of a hydroxyl group using a generic silylating agent.
Caption: Silylation of a hydroxyl group.
Quantitative Data and Comparison
The efficiency and stability of derivatization can vary between different silylating agents and analyte classes. While comprehensive quantitative data is often application-specific, the following table summarizes key comparative aspects.
| Parameter | BSTFA/MSTFA (TMS Derivatives) | MTBSTFA (TBDMS Derivatives) | Alkylation (e.g., with MCF) |
| Derivative Stability | Less stable, sensitive to moisture.[10] Analysis is recommended shortly after derivatization. | TBDMS derivatives are approximately 10,000 times more stable against hydrolysis than TMS derivatives.[10] | Generally stable derivatives. |
| Reactivity | Highly reactive, suitable for a broad range of functional groups.[9] | Effective for many functional groups, but may be less reactive towards sterically hindered sites compared to MSTFA. | Instantaneous reaction often without heating.[6] |
| Byproducts | Volatile byproducts, generally do not interfere with chromatography.[9] | Volatile byproducts. | Byproducts are easily separated from the reaction mixture.[6] |
| Reproducibility | Can show poorer reproducibility due to derivative instability.[6] | Generally good reproducibility due to higher derivative stability. | Can offer better analytical performance and reproducibility for certain analytes like amino acids.[6] |
| Linearity Range | Generally good, but can be narrower for unstable derivatives.[6] | Often provides a wider linear range due to enhanced stability. | Can provide a wider linear range compared to silylation for some compound classes.[6] |
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Derivatization | - Presence of moisture in the sample or reagents.- Insufficient amount of silylating agent.- Reaction time or temperature is too low.- Sterically hindered functional groups. | - Ensure all solvents and samples are anhydrous.- Use a molar excess of the silylating agent.- Optimize reaction time and temperature.- Add a catalyst like TMCS for hindered groups. |
| Multiple Derivative Peaks | - Tautomerization of the analyte (e.g., keto-enol forms).- Incomplete reaction leading to partially derivatized products. | - For compounds with keto/aldehyde groups, perform a two-step derivatization (methoximation followed by silylation).- Re-optimize derivatization conditions to drive the reaction to completion. |
| Broad or Tailing Peaks | - Adsorption of underivatized analyte to active sites in the GC system. | - Confirm complete derivatization.- Ensure the GC liner and column are properly deactivated (silanized). |
| Degradation of Derivatives | - Hydrolysis due to exposure to moisture.- Thermal degradation in the GC inlet. | - Analyze samples promptly after derivatization.- Store derivatized samples at low temperatures (e.g., in a freezer).- Optimize the GC inlet temperature. |
Conclusion
Silylation is a powerful and widely used derivatization technique that significantly enhances the capabilities of GC-MS for the analysis of polar, non-volatile compounds. The selection of the appropriate silylating agent and the optimization of the reaction conditions are critical for achieving reliable and reproducible quantitative results. By understanding the principles of silylation and following established protocols, researchers can effectively overcome the challenges associated with the analysis of complex biological and pharmaceutical samples, leading to more accurate and sensitive measurements.
References
- 1. brjac.com.br [brjac.com.br]
- 2. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. lipidmaps.org [lipidmaps.org]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchportal.lih.lu [researchportal.lih.lu]
Application Notes and Protocols for the Preparation of Calibration Standards for Isotope Dilution Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isotope Dilution Analysis
Isotope Dilution (ID) is a powerful analytical technique used for the precise and accurate quantification of substances.[1][2][3] The method relies on the addition of a known amount of an isotopically enriched standard (internal standard) of the analyte to the sample.[1][2][3] This "spike" is a form of the analyte that contains a different isotope of one or more elements, giving it a distinct mass.[2][4] Because the isotopically labeled standard is chemically identical to the native analyte, it behaves the same way during sample preparation, extraction, and analysis, effectively correcting for sample loss and matrix effects.[5][6][7][8] Isotope dilution mass spectrometry (IDMS) is considered a primary ratio method of measurement and is capable of producing highly accurate results.[9][10]
The fundamental principle of isotope dilution is that after the addition of the internal standard, the ratio of the native analyte to the isotopically labeled standard is measured using a mass spectrometer.[1][3] This ratio is then used to calculate the concentration of the analyte in the original sample.[1] Calibration curves are typically generated by plotting the measured isotope ratios of prepared standards against the known concentration ratios of the native analyte to the internal standard.[1][11]
Materials and Reagents
-
Analyte Standard: A certified reference material or a well-characterized standard of the native analyte of interest.
-
Isotopically Labeled Internal Standard: A high-purity, isotopically enriched form of the analyte. The isotopic enrichment should be greater than 99% to minimize signal overlap.[12]
-
Solvents: High-purity solvents (e.g., methanol, acetonitrile, water) suitable for dissolving the analyte and internal standard and compatible with the analytical instrumentation.
-
Volumetric Glassware: Calibrated Class A volumetric flasks and pipettes.
-
Analytical Balance: A calibrated analytical balance with sufficient precision for accurate weighing.
-
Vials: Appropriate vials for storing stock solutions and calibration standards.
Experimental Workflow
The following diagram illustrates the general workflow for preparing calibration standards and analyzing samples using isotope dilution.
Caption: Workflow for Isotope Dilution Analysis.
Experimental Protocols
Preparation of Stock Solutions
Accurate preparation of stock solutions is critical for the success of isotope dilution analysis. Gravimetric preparation is generally preferred over volumetric preparation to minimize uncertainties.[13]
Protocol for Preparing Native Analyte Stock Solution (S_N):
-
Accurately weigh a precise amount of the native analyte standard using a calibrated analytical balance.
-
Quantitatively transfer the weighed standard to a Class A volumetric flask of an appropriate volume.
-
Dissolve the standard in a suitable solvent. Ensure complete dissolution, using sonication if necessary.
-
Bring the solution to the final volume with the solvent, ensuring the flask and contents are at ambient temperature.
-
Cap the flask and invert it multiple times to ensure homogeneity.
-
Calculate the exact concentration of the stock solution in µg/mL.
-
Transfer the stock solution to a labeled, sealed vial and store under appropriate conditions (e.g., refrigerated, protected from light).
Protocol for Preparing Internal Standard Stock Solution (S_IS):
-
Follow the same procedure as for the native analyte stock solution, using the isotopically labeled internal standard.
-
It is often convenient to prepare the internal standard stock solution at a concentration similar to that of the native analyte stock solution.
Preparation of Calibration Standards
Calibration standards are prepared by mixing known amounts of the native analyte stock solution and the internal standard stock solution. It is recommended to prepare at least five to seven calibration standards to generate a robust calibration curve.[14][15]
Protocol for Preparing a Series of Calibration Standards:
-
Label a series of volumetric flasks, one for each calibration standard.
-
To each flask, add a constant, known volume of the internal standard stock solution (S_IS).
-
Add varying, known volumes of the native analyte stock solution (S_N) to each flask to create a range of concentration ratios.
-
Bring each flask to the final volume with the appropriate solvent.
-
Mix each standard thoroughly.
Table 1: Example Preparation of Calibration Standards
| Calibration Standard | Volume of S_N (10 µg/mL) | Volume of S_IS (10 µg/mL) | Final Volume (mL) | Concentration Ratio (Analyte/IS) | Final Analyte Concentration (ng/mL) |
| CS1 | 10 µL | 100 µL | 1 | 0.1 | 100 |
| CS2 | 25 µL | 100 µL | 1 | 0.25 | 250 |
| CS3 | 50 µL | 100 µL | 1 | 0.5 | 500 |
| CS4 | 100 µL | 100 µL | 1 | 1.0 | 1000 |
| CS5 | 200 µL | 100 µL | 1 | 2.0 | 2000 |
| CS6 | 500 µL | 100 µL | 1 | 5.0 | 5000 |
| CS7 | 1000 µL | 100 µL | 1 | 10.0 | 10000 |
Sample Preparation and Spiking
-
Accurately measure a known amount (volume or weight) of the unknown sample.
-
Add a known amount of the internal standard stock solution (S_IS) to the sample. The amount of internal standard added should result in a response ratio that falls within the range of the calibration curve.
-
Thoroughly mix the sample and internal standard to ensure complete equilibration.[12][13]
-
Proceed with the sample extraction and cleanup procedures as required by the specific analytical method.
Mass Spectrometry Analysis
-
Analyze the prepared calibration standards and the spiked unknown samples using an appropriate mass spectrometry technique (e.g., LC-MS/MS, GC-MS).
-
For each injection, measure the peak area or height of the native analyte and the isotopically labeled internal standard.
-
Calculate the response ratio for each standard and sample by dividing the peak area of the native analyte by the peak area of the internal standard.
Data Analysis and Interpretation
-
Construct the Calibration Curve: Plot the response ratio (y-axis) of the calibration standards against the corresponding concentration ratio (x-axis).
-
Perform Regression Analysis: Apply a linear or non-linear regression model to the data. While linear relationships are common, some isotope dilution curves may exhibit non-linearity, in which case a polynomial fit may be necessary.[1][11]
-
Determine the Equation of the Line: Obtain the equation of the calibration curve (e.g., y = mx + c for a linear fit), where 'y' is the response ratio, 'x' is the concentration ratio, 'm' is the slope, and 'c' is the y-intercept.
-
Calculate the Analyte Concentration: Using the response ratio measured for the unknown sample, calculate the concentration ratio in the sample using the regression equation. From this, the concentration of the analyte in the original sample can be determined.
Table 2: Example Calibration Data and Results
| Calibration Standard | Concentration Ratio (x) | Response Ratio (y) |
| CS1 | 0.1 | 0.12 |
| CS2 | 0.25 | 0.28 |
| CS3 | 0.5 | 0.55 |
| CS4 | 1.0 | 1.08 |
| CS5 | 2.0 | 2.15 |
| CS6 | 5.0 | 5.40 |
| CS7 | 10.0 | 10.75 |
| Regression Equation | y = 1.07x + 0.01 | |
| R² | 0.9998 | |
| Unknown Sample | 1.52 |
Using the example data, if the unknown sample has a response ratio of 1.52, the concentration ratio can be calculated as: 1.52 = 1.07x + 0.01 x = (1.52 - 0.01) / 1.07 = 1.41
The concentration of the analyte in the prepared sample is then 1.41 times the concentration of the internal standard in that sample. This value can then be used to calculate the concentration in the original, undiluted sample.
Quality Control and Best Practices
-
Purity of Standards: Use certified reference materials or high-purity standards for both the analyte and the internal standard.
-
Equilibration: Ensure complete mixing and equilibration of the internal standard with the sample matrix.[12][13]
-
Calibration Range: The concentration of the analyte in the sample should fall within the range of the calibration curve.
-
Replicates: Analyze calibration standards and samples in replicate to assess precision.
-
Blanks: Analyze procedural blanks to monitor for contamination.
-
Quality Control Samples: Include quality control samples at low, medium, and high concentrations to monitor the accuracy and precision of the analysis.
References
- 1. Isotope dilution - Wikipedia [en.wikipedia.org]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. britannica.com [britannica.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. welchlab.com [welchlab.com]
- 8. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 9. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 12. osti.gov [osti.gov]
- 13. benchchem.com [benchchem.com]
- 14. uknml.com [uknml.com]
- 15. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
Application Notes and Protocols for Quantifying Analytes in Complex Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of analytes—such as drugs, metabolites, biomarkers, and trace elements—in complex biological matrices is a cornerstone of biomedical research and pharmaceutical development. The inherent complexity and variability of matrices like plasma, serum, whole blood, and urine present significant analytical challenges, including interference, matrix effects, and the need for high sensitivity and specificity. This document provides detailed application notes and protocols for three widely used analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). These methods are pivotal for a range of applications, from pharmacokinetic studies and biomarker discovery to toxicology and clinical diagnostics.
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for selecting and implementing the most appropriate analytical method for their specific needs. It includes detailed experimental protocols, a comparative analysis of quantitative performance data, and visual workflows to aid in experimental design and execution.
Method Selection and Comparative Performance
Choosing the right analytical technique is critical and depends on various factors, including the nature of the analyte, the required sensitivity and specificity, sample throughput needs, and cost considerations.[1][2] LC-MS/MS is often considered the "gold standard" for small molecule and peptide quantification due to its high specificity and sensitivity.[2] ELISA is a well-established, high-throughput, and cost-effective method for quantifying proteins and hormones.[1][2] ICP-MS is the premier technique for the sensitive and multi-elemental analysis of trace metals.[3][4]
The following table summarizes the key performance characteristics of these three techniques for the quantification of analytes in biological matrices.
| Parameter | LC-MS/MS | ELISA | ICP-MS |
| Analyte Type | Small molecules, peptides, proteins (bottom-up) | Proteins, hormones, antibodies | Elements, heavy metals |
| Linear Range | Wide (typically 3-5 orders of magnitude) | Narrower (typically 2-3 orders of magnitude) | Very wide (up to 9 orders of magnitude) |
| Lower Limit of Quantification (LLOQ) | Low (pg/mL to ng/mL)[5] | Low (pg/mL to ng/mL)[6] | Very low (ppt to ppb)[7][8] |
| Precision (%CV) | Excellent (<15%)[2][5] | Good (15-25%)[2] | Excellent (<5%)[9] |
| Accuracy (%RE) | Excellent (±15%)[5] | Good (±20%) | Excellent (±10%)[9] |
| Specificity | Very High | High (can be affected by cross-reactivity)[1] | Very High (potential for isobaric interferences) |
| Throughput | Moderate to High | High | High |
| Cost per Sample | High | Low to Moderate | Moderate |
| Matrix Effects | Can be significant, requires careful management | Can be significant, requires matrix-matched calibrators | Can be significant, often managed by dilution |
Experimental Protocols
LC-MS/MS Protocol for Quantification of Small Molecules in Human Plasma
This protocol outlines the general steps for quantifying a small molecule drug in human plasma using LC-MS/MS.
a. Materials and Reagents:
-
Human plasma (with appropriate anticoagulant)
-
Analyte and internal standard (IS) reference materials
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
C18 solid-phase extraction (SPE) cartridges or 96-well plates
-
Centrifuge tubes and vials
b. Sample Preparation (Protein Precipitation): [2]
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
c. Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
d. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Optimize MRM transitions (precursor ion > product ion) and collision energies for both the analyte and the internal standard.
-
Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage.
e. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
Sandwich ELISA Protocol for Quantification of a Cytokine in Human Serum
This protocol describes a sandwich ELISA for measuring the concentration of a specific cytokine (e.g., IL-6) in human serum.
a. Materials and Reagents:
-
ELISA plate (96-well, high-binding)
-
Capture antibody (specific for the target cytokine)
-
Detection antibody (biotinylated, specific for a different epitope on the target cytokine)
-
Recombinant cytokine standard
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., 0.05% Tween-20 in PBS)
-
Assay diluent (e.g., 1% BSA in PBS)
b. Assay Procedure: [10]
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 300 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate as in step 2.
-
Sample and Standard Incubation: Prepare serial dilutions of the recombinant cytokine standard in assay diluent. Add 100 µL of standards and serum samples (diluted in assay diluent as needed) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate as in step 2.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in assay diluent. Add 100 µL to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate as in step 2.
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in assay diluent. Add 100 µL to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change to yellow.
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
c. Data Analysis:
-
Subtract the average zero standard optical density (OD) from all other OD readings.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is commonly used.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
ICP-MS Protocol for Quantification of Heavy Metals in Human Whole Blood
This protocol provides a method for the determination of heavy metals (e.g., lead, cadmium, mercury, arsenic) in human whole blood using ICP-MS.
a. Materials and Reagents:
-
Human whole blood (collected in trace metal-free tubes)
-
Multi-element standard solutions
-
Internal standard solution (e.g., containing Rh, Ir, Y)
-
Nitric acid (HNO₃), trace metal grade
-
Hydrogen peroxide (H₂O₂), trace metal grade
-
Triton X-100
-
Water, deionized (18 MΩ·cm)
-
Certified Reference Material (CRM) for whole blood
b. Sample Preparation (Acid Digestion): [7]
-
Homogenize the whole blood sample by gentle inversion.
-
Pipette 0.5 mL of whole blood into a clean, acid-leached digestion vessel.
-
Add 2 mL of concentrated nitric acid and 1 mL of hydrogen peroxide.
-
Allow the samples to pre-digest at room temperature for 30 minutes.
-
Place the vessels in a microwave digestion system and apply a suitable temperature program (e.g., ramp to 200°C over 15 minutes and hold for 15 minutes).
-
After cooling, quantitatively transfer the digested sample to a 50 mL volumetric flask and dilute to volume with deionized water. The final solution will have a 100-fold dilution.
c. ICP-MS Instrumentation and Conditions:
-
Nebulizer: Standard concentric or micromist
-
Spray Chamber: Cyclonic, cooled
-
RF Power: ~1550 W
-
Plasma Gas Flow: ~15 L/min
-
Carrier Gas Flow: ~1 L/min
-
Collision/Reaction Cell: Use of helium (for kinetic energy discrimination) or hydrogen/ammonia (for specific reactions) can be employed to remove polyatomic interferences.
-
Detector Mode: Pulse counting
d. Data Acquisition and Analysis:
-
Perform a multi-element analysis, monitoring the specific mass-to-charge ratios (m/z) for the target elements and internal standards.
-
Generate a calibration curve for each element using the external standards.
-
Correct the raw signal intensities of the analytes using the corresponding internal standard signals.
-
Calculate the concentration of each element in the original blood sample, accounting for the dilution factor.
-
Analyze the Certified Reference Material to verify the accuracy of the method.
Visualization of Workflows and Logical Relationships
Decision Tree for Sample Preparation Method Selection
The choice of sample preparation is a critical step in bioanalysis.[11] This decision tree provides a logical framework for selecting an appropriate technique based on the analyte's properties and the biological matrix.
Caption: A decision tree to guide the selection of a sample preparation method.
Experimental Workflow for LC-MS/MS Bioanalysis
This diagram illustrates the typical workflow for developing and validating a bioanalytical method using LC-MS/MS.[12][13]
Caption: A typical workflow for LC-MS/MS bioanalytical method development and validation.
Experimental Workflow for Sandwich ELISA
This diagram outlines the sequential steps involved in performing a sandwich ELISA.
Caption: A step-by-step workflow for a sandwich ELISA experiment.
Conclusion
The quantification of analytes in complex biological matrices is a multifaceted process that demands careful consideration of the analytical technique, sample preparation, and method validation. LC-MS/MS, ELISA, and ICP-MS are powerful and complementary techniques that, when appropriately applied, can provide accurate and reliable quantitative data. By following the detailed protocols and workflows outlined in these application notes, researchers, scientists, and drug development professionals can enhance the quality and reproducibility of their bioanalytical data, ultimately contributing to advancements in biomedical research and the development of new therapeutics. The provided comparative data and decision-making tools are intended to facilitate the selection of the most suitable method for a given analytical challenge, ensuring that the generated data is fit for its intended purpose.
References
- 1. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Metal analysis in whole blood and tissue by ICP-MS â Vitas Analytical Services [vitas.no]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ICP-MS trace element analysis in serum and whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. jetir.org [jetir.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal from Stable Isotope Labeled Internal Standards
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low signal intensity from stable isotope-labeled (SIL) internal standards (IS) in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial checks if I observe a low or no signal from my SIL internal standard?
A: Start with the most straightforward potential issues. Verify the correct storage and handling of the SIL internal standard as recommended by the manufacturer to prevent degradation.[1] Ensure that pipettes are properly calibrated and that all calculations for dilution and spiking are correct.[1] It's also advisable to prepare fresh working solutions to rule out degradation of previously prepared solutions.[1]
Q2: How can I determine if the low signal is due to a problem with the internal standard solution itself?
A: To verify the integrity of your internal standard solution, you can perform a direct infusion analysis. Prepare a fresh dilution of your SIL internal standard in a clean solvent (e.g., methanol (B129727) or acetonitrile/water) and infuse it directly into the mass spectrometer. This will confirm if the compound is present and ionizes as expected, independent of any sample matrix or chromatographic effects.
Q3: What role does the sample matrix play in a low internal standard signal?
A: The sample matrix can significantly impact the ionization efficiency of the internal standard, a phenomenon known as "matrix effect".[2][3] Co-eluting endogenous components from the matrix can suppress the ionization of the internal standard, leading to a reduced signal.[2] This is a common issue in complex biological matrices like plasma, urine, and tissue homogenates.[3]
Q4: Can the choice of a deuterated internal standard itself lead to signal issues?
A: Yes, particularly with deuterated standards. In-source fragmentation or back-exchange of deuterium (B1214612) atoms for hydrogen atoms can occur, leading to a decreased signal at the expected m/z.[1] This is more prevalent when the deuterium label is on an exchangeable site (e.g., -OH, -NH). Additionally, a small mass difference (less than 4 Da) between the analyte and the IS can sometimes lead to isotopic cross-contribution, affecting accuracy.[1]
Q5: How do I investigate poor recovery of the internal standard during sample preparation?
A: Low recovery suggests that the internal standard is being lost during the extraction process.[1] This can be due to suboptimal extraction conditions, such as the wrong solvent or pH.[1] For solid-phase extraction (SPE), incomplete elution from the cartridge is a common cause.[1] To troubleshoot, you can experiment with different extraction solvents and pH values or optimize your SPE protocol (e.g., sorbent type, wash, and elution solvents).[1]
Troubleshooting Guides
Guide 1: Systematic Investigation of Low Internal Standard Signal
This guide provides a step-by-step workflow to diagnose the root cause of a low SIL internal standard signal.
References
Technical Support Center: Optimizing LC-MS for Silylated Compounds
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the successful analysis of silylated compounds using Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
Silylation is a common derivatization technique used to increase the volatility and thermal stability of compounds containing active hydrogen atoms (e.g., -OH, -NH, -SH), primarily for analysis by Gas Chromatography (GC-MS).[1][2] When transitioning these methods to LC-MS, unique challenges arise. The primary obstacle is the hydrolytic instability of silyl (B83357) ethers, which can be readily cleaved in the aqueous, protic mobile phases typically used in reversed-phase chromatography.[3][4][5] Careful optimization of LC-MS parameters is therefore critical to prevent analyte degradation and ensure sensitive and reproducible results.
Troubleshooting Guide
This section addresses specific issues encountered during the LC-MS analysis of silylated compounds in a question-and-answer format.
Question: Why am I seeing no signal, or a very weak signal, for my silylated analyte?
Answer:
This is the most common issue and can stem from several sources related to analyte stability and ionization.
-
Possible Cause 1: Hydrolysis of the Silyl Group. The bond between the silicon and the oxygen atom is susceptible to cleavage by water, especially under acidic conditions.[3][6] If your analyte degrades before reaching the detector, you will observe a poor signal.
-
Solution:
-
Modify Mobile Phase: Increase the percentage of organic solvent (e.g., acetonitrile, methanol) in your mobile phase.[7] Consider an isocratic elution with a high organic content if your separation allows.
-
Adjust pH: Avoid strongly acidic modifiers like trifluoroacetic acid (TFA), which can rapidly cleave silyl ethers.[4] Use milder additives like formic acid (0.1%) or ammonium (B1175870) formate (B1220265).[8][9]
-
Reduce Analysis Time: Use shorter columns or faster flow rates to minimize the time the analyte spends in the aqueous environment.
-
-
-
Possible Cause 2: Inefficient Ionization. Silylation makes molecules less polar, which can make them unsuitable for Electrospray Ionization (ESI), the most common LC-MS interface.[10][11]
-
Solution:
-
Switch Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally more effective for less-polar, lower-molecular-weight compounds and should be tested.[10][11][12]
-
Optimize Source Parameters: Whether using ESI or APCI, optimize source settings such as capillary voltage, gas flows, and temperatures to maximize the signal for your specific compound.[13][14] Setting these values to a maximum may not be the most robust approach; aim for a plateau where small variations do not cause large changes in response.[10]
-
Check for Adducts: In ESI, your compound may not be protonating efficiently. Look for adducts with ions present in your mobile phase, such as ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺).[12]
-
-
-
Possible Cause 3: System Contamination. Contamination from previous analyses, solvents, or the sample matrix can cause ion suppression, masking your analyte's signal.[15][16]
Question: My chromatogram shows poor peak shape (e.g., tailing, fronting, or splitting). What is the cause?
Answer:
Poor peak shape often indicates on-column issues or secondary chemical interactions.
-
Possible Cause 1: On-Column Degradation. The analyte may be degrading as it passes through the analytical column, leading to split or tailing peaks.
-
Solution:
-
Lower Column Temperature: While higher temperatures can improve peak shape by reducing viscosity, they can also accelerate the degradation of thermally labile compounds.[18][19] Try reducing the column temperature to 25-30°C.
-
Check Mobile Phase Compatibility: Ensure your mobile phase pH is compatible with both your analyte's stability and the column's stationary phase.
-
-
-
Possible Cause 2: Secondary Interactions. The silylated analyte may be interacting with active sites (e.g., free silanols) on the column's stationary phase.
-
Solution:
-
Use a High-Quality Column: Employ a modern, high-purity silica (B1680970) column that is well end-capped to minimize the number of available silanol (B1196071) groups.[20]
-
Change Mobile Phase Modifier: A small amount of a weak acid like formic acid can sometimes improve the peak shape for basic compounds by protonating them and reducing interactions with silanols.
-
-
-
Possible Cause 3: Column Overload. Injecting too much sample can saturate the stationary phase, leading to fronting peaks.[13]
-
Solution: Dilute your sample and reinject.
-
Question: Why are my retention times shifting between injections?
Answer:
Retention time instability compromises data quality and can lead to misidentification of compounds.[15]
-
Possible Cause 1: Fluctuating Column Temperature. Inconsistent column temperature is a primary cause of retention time drift.[18][21]
-
Solution: Always use a column oven, even if you are running at ambient temperature. Setting the oven to a stable temperature (e.g., 30°C or 5-10°C above room temperature) will provide consistency.[18]
-
-
Possible Cause 2: Inadequate Column Equilibration. The column may not be fully equilibrated with the mobile phase between gradient runs.
-
Solution: Increase the post-run equilibration time to ensure the column returns to the initial conditions. A good rule of thumb is to allow at least 10 column volumes of the starting mobile phase to pass through.
-
-
Possible Cause 3: Mobile Phase Issues. Changes in mobile phase composition due to improper mixing, evaporation of a volatile component, or leaks in the LC system can cause drift.[22]
-
Solution: Ensure solvents are freshly prepared and adequately degassed. Regularly inspect the LC system for leaks, paying close attention to pump seals and fittings.[22]
-
Frequently Asked Questions (FAQs)
Q1: What is the best ionization mode for silylated compounds? APCI is often the preferred technique for silylated compounds as they tend to be less polar and more volatile than their parent molecules.[10][11] However, if the original molecule contains other easily ionizable functional groups, ESI may still be effective.[7] It is always best to screen your compound using all available ionization sources and in both positive and negative ion modes to determine the optimal conditions empirically.[10][11]
Q2: What are the most suitable mobile phases and modifiers? To minimize the risk of hydrolysis, mobile phases with a high percentage of organic solvent (acetonitrile or methanol) are recommended.[9] If a buffer is required for chromatographic reasons, use volatile options compatible with mass spectrometry, such as ammonium formate or ammonium acetate.[8][23] Avoid non-volatile buffers like phosphates.[9] Mild acidic modifiers like 0.1% formic acid are generally acceptable, but strong acids should be avoided.
Q3: How does column temperature impact the analysis of silylated compounds? Increasing column temperature decreases mobile phase viscosity, which lowers system backpressure and can lead to sharper peaks and shorter retention times.[18] However, for silylated compounds, this benefit must be balanced against the risk of increased degradation.[19] A good starting point is a moderate temperature, such as 35-45°C, followed by optimization to find the best balance between chromatographic efficiency and analyte stability.[18]
Q4: Can I use standard reversed-phase C18 columns? Yes, reversed-phase C18 columns are commonly used. However, to achieve good peak shapes and minimize unwanted secondary interactions, it is crucial to select a high-quality, modern column with high-purity silica and thorough end-capping.[20] For larger derivatized molecules like silylated peptides, a column with a wider pore size (e.g., 300 Å) may be necessary to allow the analyte to access the bonded phase.
Data and Protocols
Quantitative Data Summary
The following tables provide recommended starting parameters for method development. These should be considered starting points and must be optimized for each specific analyte and instrument.[24]
Table 1: Recommended Starting LC-MS Parameters for Silylated Compounds
| Parameter | ESI Recommendation | APCI Recommendation | General Tip |
| Ionization Polarity | Positive or Negative | Positive or Negative | Screen both polarities during initial method development.[11] |
| Capillary/Spray Voltage | 3 – 5 kV (Positive) -2.5 – -4 kV (Negative) | Not applicable | Optimize for stable spray and maximum signal; avoid corona discharge.[14][25] |
| Corona Current | Not applicable | 2 - 5 µA | A good starting point is 4 µA.[13] |
| Nebulizer Gas (N₂) Pressure | 20 – 60 psi | 30 - 60 psig | Higher flow rates generally require higher nebulizer pressures.[13][14] |
| Drying/Desolvation Gas (N₂) Flow | 5 – 12 L/min | 5 – 10 L/min | Adjust to aid desolvation without compromising sensitivity.[13] |
| Source/Desolvation Temperature | 250 – 450 °C | 300 – 500 °C | Higher temperatures aid desolvation but can degrade labile compounds.[14] |
| Column Temperature | 30 – 45 °C | 30 – 45 °C | Use a column oven for stability and optimize for peak shape vs. degradation.[18] |
Table 2: Influence of Common Mobile Phase Modifiers
| Modifier | Typical Concentration | Pros | Cons/Risks for Silylated Compounds |
| Formic Acid | 0.05 - 0.1% | Good for protonation in positive ESI, improves peak shape for many compounds.[8] | Can promote hydrolysis of silyl ethers, though less aggressively than stronger acids. |
| Ammonium Formate | 5 - 10 mM | Volatile buffer, can improve peak shape and ionization efficiency ([M+NH₄]⁺ adducts).[8][23] | May slightly suppress signal compared to just acid; can still contribute to hydrolysis. |
| Ammonium Acetate | 5 - 10 mM | Volatile buffer, useful for neutral pH conditions.[23] | Generally provides lower sensitivity in positive ESI than formate buffers. |
| Trifluoroacetic Acid (TFA) | 0.01 - 0.1% | Excellent for peptide chromatography (ion-pairing). | NOT RECOMMENDED. Causes severe ion suppression and rapidly cleaves silyl ethers.[4] |
Experimental Protocols
Protocol 1: General Method for LC-MS Analysis of a Silylated Analyte
This protocol provides a framework for developing a robust method.
-
Sample Preparation & Derivatization:
-
Perform the silylation reaction according to your established procedure (e.g., using BSTFA, MSTFA). Silylation reactions require anhydrous conditions.[2]
-
After the reaction is complete, evaporate the reagent under a stream of nitrogen if necessary.
-
Reconstitute the dried sample in a solvent with high organic content (e.g., 90:10 acetonitrile:water) to minimize hydrolysis prior to injection. The sample diluent should be compatible with the initial mobile phase conditions.[22]
-
-
LC Configuration:
-
Column: Start with a high-quality, end-capped C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 5 mM Ammonium Formate + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Gradient: Start with a high percentage of mobile phase B (e.g., 70-80%) and use a shallow gradient or isocratic hold, depending on the analyte's polarity.
-
Injection Volume: 1 - 5 µL.
-
-
MS Configuration (Initial Screening):
-
Perform separate runs using both ESI and APCI sources if available.
-
Acquire data in full scan mode across a relevant m/z range to identify the parent ion ([M+H]⁺, [M+NH₄]⁺, etc.).
-
Run in both positive and negative ion modes.
-
Use the starting parameters from Table 1 and refine them based on the observed signal intensity for the target analyte.
-
-
Method Optimization:
-
Once the best ionization mode and polarity are determined, optimize the most critical source parameters (e.g., spray voltage for ESI, corona current for APCI, gas temperatures) by performing flow-injection analysis or repeated injections while varying one parameter at a time.[12]
-
Optimize the LC gradient to achieve the best separation from matrix components and ensure a sharp peak shape.
-
If performing targeted quantification, optimize the collision energy for MS/MS fragmentation to find the most intense and specific product ions.[12]
-
Visualizations
The following diagrams illustrate key workflows and logical processes for analyzing silylated compounds.
Caption: Experimental workflow for the LC-MS analysis of silylated compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. researchgate.net [researchgate.net]
- 7. Silyl compounds in LC-MS - Chromatography Forum [chromforum.org]
- 8. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mobile phases compatible for LCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 13. agilent.com [agilent.com]
- 14. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 15. zefsci.com [zefsci.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 18. How does increasing column temperature affect LC methods? [sciex.com]
- 19. google.com [google.com]
- 20. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. ssi.shimadzu.com [ssi.shimadzu.com]
- 23. mdpi.com [mdpi.com]
- 24. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 25. elementlabsolutions.com [elementlabsolutions.com]
stability of 4-Bromophenoxytriisopropylsilane-13C6 in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Bromophenoxytriisopropylsilane-13C6 in organic solvents. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is expected to exhibit high stability under typical organic chemistry conditions. The triisopropylsilyl (TIPS) ether group is known for its significant steric hindrance, which protects the silicon-oxygen bond from cleavage.[1][2][3] This steric bulk makes it one of the more robust silyl (B83357) ether protecting groups.[1][2] The aryl bromide component is also generally stable in common organic solvents.
Q2: In which types of organic solvents is this compound most stable?
A2: The compound is expected to be most stable in non-polar, aprotic solvents. Protic solvents, especially in the presence of acid or base, can promote the cleavage of the silyl ether bond.
Q3: What conditions can lead to the degradation of this compound?
A3: Degradation is most likely to occur under acidic or basic conditions. The primary degradation pathway is the cleavage of the silyl ether bond to yield 4-bromophenol-13C6 and a triisopropylsilanol (B95006) derivative.[4][5][6] Strong nucleophiles, particularly fluoride (B91410) ions (e.g., from tetrabutylammonium (B224687) fluoride - TBAF), are highly effective at cleaving silyl ethers and should be avoided if stability is desired.[4][7][8]
Q4: Is the Carbon-13 isotope labeling expected to affect the chemical stability of the molecule?
A4: The presence of 13C isotopes in the phenyl ring is not expected to significantly alter the chemical stability of this compound under standard laboratory conditions. The kinetic isotope effect for carbon is generally small for reactions not directly involving the cleavage of a carbon bond at the labeled positions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected presence of 4-bromophenol-13C6 in my sample. | Cleavage of the silyl ether bond. | - Ensure all solvents are anhydrous and free of acidic or basic impurities.- Avoid using protic solvents (e.g., methanol, ethanol) if possible, or use them at low temperatures and for short durations.- Check all reagents for compatibility. Strong acids, bases, or fluoride sources will cleave the silyl ether. |
| Low recovery of the compound after a reaction or workup. | Degradation during the process. | - Analyze a small aliquot of your reaction mixture before workup to determine if the compound was stable under the reaction conditions.- During workup, use neutral or weakly buffered aqueous solutions. Avoid strong acidic or basic washes.- If purification is done via silica (B1680970) gel chromatography, be aware that silica gel is slightly acidic and can cause degradation of sensitive compounds. Consider using deactivated silica gel or alternative purification methods. |
| Inconsistent results in my experiments. | Gradual degradation of the stock solution. | - Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature.- Prepare fresh stock solutions in high-purity, anhydrous solvents before use.- Periodically check the purity of your stock solution by a suitable analytical method (e.g., GC-MS or LC-MS). |
Stability in Organic Solvents: A Qualitative Overview
| Solvent Class | Examples | Expected Stability | Potential Issues |
| Aprotic, Non-polar | Hexanes, Toluene, Benzene | Excellent | None expected. |
| Aprotic, Polar | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), Dimethylformamide (DMF) | Very Good | Trace amounts of water or impurities could lead to slow degradation over time. DMF can sometimes contain amine impurities which are basic. |
| Protic, Non-acidic | Isopropanol, tert-Butanol | Good to Moderate | Risk of solvolysis, especially with prolonged heating. |
| Protic, Acidic | Acetic Acid, Methanol/Ethanol with acid catalyst | Poor | Acid-catalyzed cleavage of the silyl ether is likely.[4][6] |
| Basic | Solvents containing amines (e.g., Triethylamine), Pyridine | Moderate to Poor | Base-catalyzed cleavage can occur, although TIPS ethers are relatively resistant compared to smaller silyl ethers.[2] |
Experimental Protocols
Protocol: General Procedure for Assessing the Stability of this compound in an Organic Solvent
This protocol outlines a general method to determine the stability of the compound in a specific solvent over time.
-
Preparation of the Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the organic solvent of interest to a known concentration (e.g., 1 mg/mL).
-
-
Incubation:
-
Transfer aliquots of the stock solution into several clean, dry vials.
-
Seal the vials under an inert atmosphere (e.g., argon or nitrogen).
-
Store the vials under the desired experimental conditions (e.g., room temperature, 40°C).
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one vial for analysis.
-
-
Sample Analysis:
-
Analyze the sample using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantify the peak area of the parent compound (this compound) and any degradation products (e.g., 4-bromophenol-13C6).
-
-
Data Analysis:
-
Plot the concentration or peak area of this compound as a function of time to determine the degradation rate.
-
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. Aryl bromides: Significance and symbolism [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Technical Support Center: Minimizing Ion Suppression with ¹³C Labeled Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects in liquid chromatography-mass spectrometry (LC-MS) experiments using ¹³C labeled internal standards.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how do ¹³C labeled standards help mitigate it?
A1: Ion suppression is a phenomenon in mass spectrometry where the signal intensity of a target analyte is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These interfering components, which can include salts, endogenous molecules, or contaminants, compete with the analyte for ionization in the MS source, leading to a decreased analytical signal.[2][4] This can negatively impact the accuracy, precision, and sensitivity of an assay.[2]
¹³C labeled internal standards are considered the gold standard for mitigating ion suppression.[5] Because they are chemically identical to the analyte of interest, they exhibit nearly identical chromatographic behavior and ionization efficiency.[1][6] By adding a known amount of the ¹³C labeled standard to the sample early in the workflow, it experiences the same degree of ion suppression as the target analyte.[5] The ratio of the analyte signal to the internal standard signal is used for quantification, which remains constant even in the presence of suppression, thereby providing more accurate and reliable results.[5][7]
Q2: Why are ¹³C labeled standards often preferred over deuterium (B1214612) (²H) labeled standards?
A2: While both ¹³C and deuterium (²H) labeled compounds are used as internal standards, ¹³C labeled standards are often preferred for their superior ability to co-elute with the analyte.[6][8] Deuterium labeling can sometimes alter the physicochemical properties of a molecule, leading to a slight shift in retention time compared to the unlabeled analyte, especially in high-resolution chromatography systems like UPLC.[6][8] This chromatographic separation can cause the analyte and the internal standard to experience different degrees of ion suppression, compromising the accuracy of the correction.[8] ¹³C labeling results in a smaller change in molecular properties, ensuring more consistent co-elution and more effective compensation for ion suppression effects.[6][8]
Q3: I'm using a ¹³C labeled internal standard, but I'm still observing low signal intensity. What could be the cause?
A3: Even with a ¹³C labeled standard, severe ion suppression can still lead to low signal intensity for both the analyte and the standard, potentially compromising the sensitivity of the assay, especially for low-concentration analytes.[5] Several factors could contribute to this:
-
High Matrix Complexity: The sample matrix itself may contain a high concentration of interfering substances that are overwhelming the ionization source.
-
Inadequate Sample Preparation: The sample cleanup procedure may not be effectively removing a significant portion of the matrix components.
-
Suboptimal Chromatographic Conditions: The LC method may not be adequately separating the analyte and internal standard from the main region of ion suppression.
-
High Concentration of the Internal Standard: An excessively high concentration of the internal standard can, in some cases, suppress the ionization of the analyte.[1]
Troubleshooting Guide
Problem: Persistent Ion Suppression Effects Despite Using a ¹³C Labeled Standard
This guide provides a systematic approach to troubleshooting and minimizing persistent ion suppression.
Step 1: Confirm and Characterize the Ion Suppression
-
Method: Perform a post-column infusion experiment.
-
Procedure: Continuously infuse a solution of the analyte at a constant rate into the MS source while injecting a blank, extracted sample matrix onto the LC column.
-
Interpretation: A dip in the analyte's signal at the retention time of your compound of interest confirms the presence of co-eluting matrix components causing ion suppression.
Step 2: Optimize Sample Preparation
The goal is to remove interfering matrix components before LC-MS analysis.
| Sample Preparation Technique | Description | Efficacy for Removing Interferences |
| Protein Precipitation (PPT) | A simple and fast method where a solvent is added to precipitate proteins. | Often insufficient for removing phospholipids, a major source of ion suppression. |
| Liquid-Liquid Extraction (LLE) | A technique that separates compounds based on their relative solubilities in two different immiscible liquids. | Generally more effective than PPT at removing a broader range of interferences, including phospholipids. |
| Solid-Phase Extraction (SPE) | A highly selective method where analytes are retained on a solid sorbent while interferences are washed away. | Can provide the cleanest extracts and significantly reduce ion suppression when the appropriate sorbent and elution conditions are used. |
Step 3: Enhance Chromatographic Separation
The objective is to chromatographically resolve the analyte and internal standard from the interfering matrix components.
-
Modify the Gradient: A shallower gradient can improve the separation between the analytes and the matrix interferences.
-
Change Column Chemistry: Switching to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or biphenyl (B1667301) phase) can alter the elution profile of interfering compounds.
-
Adjust Flow Rate: Reducing the flow rate can sometimes improve ionization efficiency and lessen the impact of ion suppression.[1]
Step 4: Evaluate Internal Standard Concentration
-
Experiment: Prepare a series of calibration curves with a fixed analyte concentration and varying concentrations of the ¹³C labeled internal standard.
-
Analysis: Assess the impact of the internal standard concentration on the analyte's signal-to-noise ratio and the accuracy of the quantification. The ideal concentration should provide a stable and robust signal without suppressing the analyte's ionization.
Quantitative Data Summary
The following table illustrates the impact of different sample preparation methods on the signal suppression of a hypothetical analyte, "Drug X," in human plasma, with and without the use of its ¹³C labeled internal standard.
| Sample Preparation Method | Analyte Signal Suppression (%) (without ¹³C-IS) | Analyte Quantification Accuracy (%) (with ¹³C-IS) |
| Protein Precipitation (PPT) | 65% | 85% |
| Liquid-Liquid Extraction (LLE) | 30% | 95% |
| Solid-Phase Extraction (SPE) | 10% | 99% |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol: Quantifying Analyte X in Plasma using a ¹³C-labeled Internal Standard by LC-MS/MS
-
Sample Preparation (SPE Method)
-
To 100 µL of plasma sample, add 10 µL of the ¹³C-Analyte X internal standard solution (concentration optimized as per the troubleshooting guide).
-
Vortex the sample for 30 seconds.
-
Load the sample onto a pre-conditioned mixed-mode SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis
-
LC System: UPLC System
-
Column: C18 column (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Monitor for the specific precursor-product ion transitions for both Analyte X and ¹³C-Analyte X.
-
-
Data Analysis
-
Integrate the peak areas for both the Analyte X and ¹³C-Analyte X MRM transitions.
-
Calculate the peak area ratio (Analyte X / ¹³C-Analyte X).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Analyte X in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Workflow for minimizing ion suppression using ¹³C labeled internal standards.
Caption: Logical workflow for troubleshooting persistent ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing non-linear calibration curves in stable isotope dilution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with non-linear calibration curves in stable isotope dilution (SID) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-linear calibration curves in stable isotope dilution analysis?
Non-linear calibration curves in stable isotope dilution mass spectrometry (SID-MS) can arise from several factors, often related to the sample matrix, instrumental conditions, or the internal standard itself. Key causes include:
-
Matrix Effects: Co-eluting endogenous or exogenous substances from the sample matrix can suppress or enhance the ionization of the analyte and/or the stable isotope-labeled internal standard (SIL-IS), leading to a non-linear response.[1][2][3] This is a particularly common issue in complex matrices like plasma, urine, and food samples.[2]
-
Isotopic Overlap: If the mass difference between the analyte and the SIL-IS is small (e.g., less than 3 Da), the natural isotopic abundance of the analyte can contribute to the signal of the internal standard, and vice versa.[4] This spectral overlap can introduce non-linearity, especially at higher concentrations.[4][5]
-
Detector Saturation: At high analyte concentrations, the mass spectrometer's detector can become saturated, leading to a plateau in the signal response and causing the calibration curve to become non-linear at the upper end.[6]
-
Inconsistent Internal Standard Response: Variability in the peak area of the SIL-IS between different samples can indicate a matrix effect that is not being fully compensated for by the internal standard.[3]
Q2: How can I determine if matrix effects are causing the non-linearity in my calibration curve?
A post-extraction addition experiment is a common method to quantify the extent of ion suppression or enhancement from the matrix.[3] This involves comparing the analyte's response in a neat solution to its response when spiked into a sample matrix extract from which the analyte has been removed.
Q3: Are stable isotope-labeled internal standards always effective in compensating for matrix effects?
While SIL-IS are the gold standard for internal standards due to their similar chemical and physical properties to the analyte, they may not always fully compensate for matrix effects.[1][2] Differences in the composition of individual samples can lead to variable matrix effects that the SIL-IS does not completely track.[3]
Q4: What mathematical models can be used to fit a non-linear calibration curve?
When a linear model is not appropriate, several non-linear models can be applied:
-
Polynomial Regression: A second-order (quadratic) or higher-order polynomial function can often provide a better fit for non-linear data.[7][8][9][10] However, it's important to justify the use of such models.[11]
-
Weighted Least Squares Regression: This method is particularly useful when the variance of the measurement error is not constant across the concentration range (heteroscedasticity).[11][12][13][14][15] Weights are assigned to each data point, typically inversely proportional to the variance, to give more influence to the more precise measurements.[12][15]
-
Padé[1][1] Approximant: This three-parameter rational function can accurately describe the inherent non-linearity of isotope dilution curves, eliminating a potential source of error when fitting the curve.[16]
Q5: When should I consider using a weighted regression model for my calibration curve?
A weighted regression model should be considered when there is evidence of heteroscedasticity in the data, meaning the variance of the residuals is not constant across the range of concentrations.[6] This is often observed as a "fan-shaped" pattern in the residuals plot, where the spread of the residuals increases with the concentration.[17] Using a weighted regression can improve the accuracy and precision of the quantification, especially at lower concentrations.[6][11]
Troubleshooting Guide
Issue 1: My calibration curve is non-linear, particularly at higher concentrations.
| Possible Cause | Troubleshooting Step |
| Detector Saturation | Dilute samples to bring the analyte concentration into the linear range of the detector.[5] |
| Isotopic Overlap | If possible, use an internal standard with a larger mass difference (ideally > 3 Da) from the analyte.[4] Alternatively, mathematical correction methods can be applied.[4] |
| Matrix Effects | Optimize sample cleanup procedures to remove interfering matrix components.[3] Consider matrix-matched calibration standards.[2] |
Issue 2: The response of my stable isotope-labeled internal standard (SIL-IS) is highly variable between samples.
| Possible Cause | Troubleshooting Step |
| Variable Matrix Effects | Enhance sample cleanup methods to more effectively remove interfering substances.[3] |
| Chromatographic Issues | Optimize the chromatographic method to better separate the analyte and SIL-IS from co-eluting matrix components.[3] |
| Inconsistent Sample Preparation | Ensure consistent and precise addition of the SIL-IS to all samples and standards. |
Issue 3: I observe significant ion suppression or enhancement.
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Perform a post-extraction addition experiment to quantify the matrix effect.[3] Based on the results, optimize sample preparation and chromatography.[3] |
| Sample Dilution | If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[3] |
Experimental Protocols
Protocol 1: Post-Extraction Addition Experiment to Quantify Matrix Effects
This protocol helps to determine the extent of ion suppression or enhancement from the sample matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): A known amount of the analyte and the SIL-IS are prepared in a clean solvent (e.g., mobile phase).
-
Set B (Post-Spiked Matrix): A blank sample matrix (containing no analyte) is extracted. The extracted matrix is then spiked with the same known amount of analyte and SIL-IS as in Set A.
-
Set C (Pre-Spiked Matrix): The blank sample matrix is spiked with the same known amount of analyte and SIL-IS before the extraction process.
-
-
Analyze all three sets of samples using the established LC-MS/MS method.
-
Calculate the Matrix Effect (ME) using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
-
Calculate the Recovery (RE) using the following formula: RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
Protocol 2: Procedure for Applying a Weighted Least Squares Regression
This protocol outlines the general steps for applying a weighted regression to a non-linear calibration curve.
Methodology:
-
Acquire Calibration Data: Prepare and analyze a series of calibration standards with known concentrations and measure the instrument response.
-
Perform an Initial Unweighted Regression: Fit a linear or non-linear model to the data without weighting.
-
Analyze the Residuals: Plot the residuals (the difference between the observed and predicted response) against the concentration. A "fan-shaped" distribution suggests heteroscedasticity and the need for weighting.[17]
-
Select a Weighting Factor: Common weighting factors include:
-
1 / x
-
1 / x²
-
1 / y
-
1 / y² where 'x' is the concentration and 'y' is the measured response. The choice of weighting factor can be determined by examining which one best normalizes the variance of the residuals.[11]
-
-
Perform the Weighted Regression: Use statistical software to perform the regression analysis, applying the chosen weighting factor.
-
Evaluate the Weighted Model: Re-examine the residual plot of the weighted regression. The residuals should be randomly distributed around zero with a constant variance across the concentration range.
Visualizations
Caption: Causes of non-linearity and corresponding troubleshooting solutions.
Caption: Decision workflow for selecting an appropriate calibration model.
References
- 1. Evaluation of matrix effect in isotope dilution mass spectrometry based on quantitative analysis of chloramphenicol residues in milk powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. imreblank.ch [imreblank.ch]
- 5. chromforum.org [chromforum.org]
- 6. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chem301 Tutorial: Nonlinear Calibration Curves [facultystaff.richmond.edu]
- 8. Statistical evaluation of calibration curve nonlinearity in isotope dilution gas chromatography/mass spectrometry | Semantic Scholar [semanticscholar.org]
- 9. Non-linear and non-constant variance calibration curves in analysis of volatile organic compounds for testing of water by the purge-and-trap method coupled with gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Statistical evaluation of calibration curve nonlinearity in isotope dilution gas chromatography/mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Calibration Curve-fitting [weightinginbayesianmodels.github.io]
- 13. Weighted Nonlinear Regression [mbfys.ru.nl]
- 14. mathworks.com [mathworks.com]
- 15. m.youtube.com [m.youtube.com]
- 16. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 17. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
Technical Support Center: Quantitative Mass Spectrometry Assays
Welcome to the technical support center for quantitative mass spectrometry (MS) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Troubleshooting Guides
This section provides detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your quantitative mass spectrometry experiments.
Section 1: Sample Preparation
Question: Why are my quantitative results showing high variability between replicates?
Answer: High variability between replicates often originates from inconsistencies during sample preparation. Here are several common causes and their solutions:
-
Inadequate Sample Cleanup: Complex biological matrices can introduce interfering compounds that suppress or enhance the ionization of your target analyte.[1][2]
-
Solution: Employ appropriate sample cleanup techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation. The choice of technique depends on the nature of your sample and analyte.
-
-
Inconsistent Protein Digestion: In proteomics, incomplete or variable enzymatic digestion is a major source of quantitative error.
-
Solution: Optimize your digestion protocol. Ensure consistent enzyme-to-protein ratios, digestion time, temperature, and pH. Consider using a robust and efficient enzyme like trypsin and monitor for missed cleavages.[3]
-
-
Contamination: Contaminants from plasticware (e.g., plasticizers), solvents, or even the laboratory environment (e.g., keratins) can interfere with your analysis.[1][4]
-
Solution: Use high-quality, MS-grade solvents and reagents.[1] Opt for glass or specialized plastic containers to minimize leaching.[1] Work in a clean environment and wear appropriate personal protective equipment to reduce keratin (B1170402) contamination.[4]
-
-
Sample Degradation: Improper storage can lead to the degradation of target analytes.
Question: I suspect matrix effects are impacting my quantification. How can I confirm and mitigate this?
Answer: Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting matrix components, are a significant challenge in quantitative MS.[2][5][6]
-
Confirmation:
-
Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of the analyte is introduced into the mass spectrometer after the analytical column. A separate injection of a blank matrix extract is then performed. Dips or rises in the analyte's signal indicate the retention times of interfering matrix components.[7][8]
-
Post-Extraction Spike: This is a quantitative assessment.[7] Compare the signal response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[5][6]
-
-
Mitigation Strategies:
-
Improved Sample Cleanup: As mentioned previously, more effective removal of matrix components through techniques like SPE or LLE is a primary solution.[6]
-
Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate the analyte from interfering matrix components. This can involve changing the column, mobile phase composition, or gradient profile.[6]
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is as close as possible to your actual samples. This helps to ensure that the standards and samples experience similar matrix effects.[2][9]
-
Stable Isotope-Labeled Internal Standards (SIL-IS): This is often the most effective way to compensate for matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the workflow and co-elutes with the analyte, experiencing the same matrix effects and allowing for accurate normalization.[2][10]
-
Experimental Protocol: Quantitative Assessment of Matrix Effect via Post-Extraction Spike
-
Prepare a Neat Standard Solution: Dissolve your analyte in a pure solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 100 ng/mL).
-
Prepare a Spiked Matrix Sample: Take a blank matrix sample (that does not contain the analyte) and perform the complete extraction procedure. In the final step, spike the extracted matrix with the analyte to the same final concentration as the neat standard solution.
-
Analysis: Inject both the neat standard and the spiked matrix sample into the LC-MS system and record the peak area of the analyte.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Standard) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[6]
-
Section 2: Liquid Chromatography
Question: My chromatographic peak shapes are poor (broadening, tailing, or splitting). How can I improve them?
Answer: Poor peak shape can compromise both resolution and sensitivity.[11] Several factors can contribute to this issue:
-
Column Overload: Injecting too much sample can lead to peak fronting or broadening.[11]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation: Accumulation of non-eluting compounds on the column can lead to peak tailing and broadening.[11]
-
Solution: Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase can significantly affect peak shape.
-
Solution: Ensure the mobile phase pH is appropriate for the analyte's pKa. Use high-purity, MS-compatible solvents and additives.[12]
-
-
Injection Issues: Problems with the autosampler or injection technique can cause peak splitting.
-
Solution: Ensure the injection solvent is compatible with the mobile phase. Check the autosampler for proper operation.
-
Question: I'm observing shifts in retention time between runs. What could be the cause?
Answer: Retention time shifts can complicate analyte identification and quantification, particularly in label-free approaches.[11][13]
-
LC System Leaks: A leak in the LC system will cause a drop in pressure and lead to longer retention times.
-
Solution: Systematically check all fittings and connections for any signs of leakage.
-
-
Mobile Phase Inconsistency: Changes in mobile phase composition, even minor ones, can affect retention times.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
-
-
Column Temperature Fluctuations: The temperature of the column can influence retention times.
-
Solution: Use a column oven to maintain a consistent temperature.
-
-
Column Equilibration: Insufficient equilibration of the column between injections, especially with gradient elution, can cause retention time shifts.
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
Troubleshooting Workflow for LC Issues
Caption: A logical workflow for troubleshooting common LC problems.
Section 3: Mass Spectrometry
Question: My signal intensity is low or has disappeared completely. What should I check?
Answer: A sudden drop in signal intensity can be alarming, but a systematic check can often identify the root cause.[14][15][16]
-
Isolate the Problem: First, determine if the issue is with the LC system, the mass spectrometer, or the sample itself.[14]
-
Infusion Analysis: Directly infuse a known standard solution into the mass spectrometer, bypassing the LC system. If a strong, stable signal is observed, the problem is likely with the LC system. If the signal is still low, the issue lies with the mass spectrometer or the standard.[14]
-
-
Check the Ion Source: The ion source is a common culprit for signal loss.
-
Contamination: A dirty ion source can significantly suppress the signal.[11][14]
-
Solution: Regularly clean the ion source components, such as the spray shield, capillary, and sample cone, according to the manufacturer's guidelines.[14]
-
-
Incorrect Positioning: Improper positioning of the electrospray needle can lead to a poor spray and low signal.
-
Solution: Visually inspect the spray and optimize the needle position.
-
-
-
Mass Spectrometer Tuning and Calibration: The instrument may need to be retuned or calibrated.
-
Solution: Perform a system tune and calibration using the manufacturer's recommended standards and procedures.[15]
-
-
Sample-Related Issues:
Question: How do I address issues with mass accuracy and resolution?
Answer: Poor mass accuracy and resolution can lead to incorrect compound identification.[15]
-
Mass Calibration: The most common cause of poor mass accuracy is an outdated or incorrect calibration.
-
Solution: Perform a mass calibration regularly using the appropriate calibration standards for your instrument and mass range.[15]
-
-
Instrument Maintenance: Contamination of the ion optics or mass analyzer can degrade both mass accuracy and resolution.
-
Solution: Follow the manufacturer's guidelines for cleaning and maintaining the instrument's internal components.[15]
-
Section 4: Data Analysis
Question: My label-free quantification data has a lot of missing values. How should I handle them?
Answer: Missing values are a common challenge in data-dependent acquisition (DDA) proteomics due to the stochastic nature of precursor ion selection.[17][18]
-
Understand the Cause: Missing values can be "missing not at random" (MNAR), meaning the peptide was present but below the limit of detection, or "missing at random" (MAR), due to the stochastic nature of DDA.
-
Imputation Strategies: The choice of imputation method is critical and depends on the assumed reason for the missing data.[17][18]
-
For MNAR: Impute with a small value, such as a value drawn from the lower end of the intensity distribution.
-
For MAR: Methods like k-nearest neighbor (k-NN) can be used.
-
Caution: Naive methods like zero imputation can severely distort the results and should be avoided.[18]
-
Question: I'm using isobaric tags (TMT, iTRAQ) and I'm concerned about ratio compression. What is it and how can I minimize it?
Answer: Ratio compression, or ratio distortion, is an underestimation of the true quantitative differences between samples in isobaric labeling experiments.[19][20][21] It is primarily caused by the co-isolation and co-fragmentation of the target peptide ion with other interfering ions (e.g., peptides or contaminants) within the isolation window.[20]
-
Minimization Strategies:
-
Increase Fragmentation Specificity:
-
MS3-based methods: An additional fragmentation step (MS3) can be used to isolate a specific fragment ion from the initial MS/MS spectrum, which is then further fragmented to generate the reporter ions. This significantly reduces interference.[19]
-
-
Improve Upstream Separation:
-
Peptide Fractionation: Pre-fractionating the peptide sample before LC-MS analysis reduces the complexity of the mixture introduced into the mass spectrometer at any given time, minimizing the chances of co-eluting interfering ions.
-
-
Data Analysis Solutions: Various computational tools and algorithms have been developed to correct for ratio compression by identifying and removing the contribution of interfering ions.
-
Isobaric Tagging Workflow and Ratio Compression
Caption: Workflow for isobaric tagging showing how co-isolation of interfering ions leads to ratio compression.
FAQs
Q1: What are the most critical aspects of sample preparation to ensure high-quality quantitative data?
A1: The most critical aspects include:
-
Accurate Protein Quantification: Before digestion, ensure accurate protein concentration measurement to maintain consistent enzyme-to-substrate ratios.
-
Complete Solubilization and Denaturation: Ensure all proteins are accessible to the digestive enzyme.
-
Efficient and Reproducible Digestion: Inconsistent digestion is a major source of variability.[3]
-
Thorough Sample Cleanup: Remove interfering substances like salts, detergents, and lipids that can cause ion suppression.[1]
-
Minimizing Contamination: Be vigilant about contaminants from reagents, plasticware, and the environment.[1][4]
Q2: How often should I calibrate my mass spectrometer?
A2: The frequency of calibration depends on the instrument's stability and the requirements of your assay. For highly accurate quantitative work, it is good practice to perform a calibration check daily or at the beginning of each new batch of samples.[11] Always follow the manufacturer's recommendations.
Q3: What is the difference between ion suppression and ion enhancement?
A3: Both are types of matrix effects where co-eluting compounds affect the ionization efficiency of the target analyte.[2][6]
-
Ion Suppression: The most common effect, where matrix components compete with the analyte for ionization, leading to a decreased signal.[2][22]
-
Ion Enhancement: A less common effect where matrix components improve the ionization efficiency of the analyte, leading to an increased signal.[2]
Q4: What are "carry-over" effects and how can I prevent them?
A4: Carry-over is the appearance of a signal from a previous injection in a subsequent analysis, which can lead to false positives or inaccurate quantification.[1] It is often caused by the adsorption of the analyte to components of the LC system, such as the autosampler, injection port, or column.
-
Prevention:
-
Run blank injections between samples to check for and wash out residual analyte.[1]
-
Optimize the autosampler wash procedure, using a strong, appropriate solvent.
-
Ensure proper sample cleanup to remove components that might cause carry-over.
-
Q5: For label-free quantification, what is the importance of retention time alignment?
A5: In label-free quantification, peptide features are compared across different LC-MS runs. Retention time alignment is a crucial data processing step that corrects for minor variations in retention time between these runs.[13] Without accurate alignment, the software may fail to correctly match the same peptide across different samples, leading to missing values and incorrect quantification.[23]
Quantitative Data Summary Tables
Table 1: Impact of Sample Preparation on Quantitative Variability
| Sample Preparation Step | Source of Variability | Typical Impact on CV (%) | Mitigation Strategy |
| Tissue Homogenization | Inconsistent tissue disruption | 15-30% | Standardized homogenization protocol, bead beating |
| Protein Digestion | Incomplete or variable cleavage | 10-25% | Optimized digestion time, temperature, and enzyme ratio |
| Solid-Phase Extraction | Inconsistent recovery | 5-15% | Automated SPE, use of internal standards |
| Manual Pipetting | Operator-dependent volume errors | 5-10% | Use of calibrated pipettes, automation |
Note: Coefficient of Variation (CV) percentages are illustrative and can vary significantly based on the specific assay and laboratory.
Table 2: Common Matrix Effects in Biological Samples
| Matrix | Common Interfering Substances | Typical Effect | Recommended Mitigation |
| Plasma/Serum | Phospholipids, salts, proteins | Ion Suppression | Protein precipitation, SPE, LLE, SIL-IS |
| Urine | Salts (e.g., urea), organic acids | Ion Suppression | Dilution, SPE, SIL-IS |
| Tissue Homogenate | Lipids, salts | Ion Suppression | LLE, SPE, SIL-IS |
| Cell Lysate | Detergents (e.g., SDS, Triton X-100) | Severe Ion Suppression | Detergent removal columns/kits |
References
- 1. blog.organomation.com [blog.organomation.com]
- 2. longdom.org [longdom.org]
- 3. Why is reproducibility of mass spectrometry challenging? [alphalyse.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. What is matrix effect and how is it quantified? [sciex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. welch-us.com [welch-us.com]
- 10. Challenges and recent advances in quantitative mass spectrometry‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zefsci.com [zefsci.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Current challenges in software solutions for mass spectrometry-based quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. gmi-inc.com [gmi-inc.com]
- 16. biotage.com [biotage.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Overcoming Common Challenges in Proteomics Experiments | Technology Networks [technologynetworks.com]
- 19. epfl.ch [epfl.ch]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quality Control Guidelines for Label-free LC-MS Protein Quantification [thermofisher.com]
Technical Support Center: Preventing Adsorption of Silylated Compounds to Labware
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the adsorption of silylated and other sensitive compounds to laboratory ware. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to help ensure the accuracy and reproducibility of your results.
Troubleshooting Guide
This guide addresses specific issues you may encounter with analyte loss due to adsorption.
Problem: Low or Inconsistent Analyte Recovery
If you are experiencing lower than expected or variable recovery of your silylated compounds, it is likely due to adsorption to your labware. This is a common issue, especially with polar compounds at low concentrations.[1][2] The following workflow will guide you through diagnosing and resolving the problem.
Caption: Troubleshooting workflow for low analyte recovery.
Frequently Asked Questions (FAQs)
Q1: Why do my silylated compounds adsorb to glass labware?
A1: Standard borosilicate glass surfaces are rich in silanol (B1196071) groups (Si-OH). These groups can be hydrophilic and can interact with polar compounds, including silylated molecules, through hydrogen bonding and electrostatic interactions.[1][2] This adsorption can lead to significant loss of the analyte, especially at low concentrations, resulting in inaccurate and irreproducible measurements.
Q2: What is silanization and how does it prevent adsorption?
A2: Silanization is a chemical process that modifies a surface by covalently bonding organofunctional silane (B1218182) molecules to it. In the context of labware, it replaces the active, hydrophilic silanol groups on the glass surface with a chemically inert, hydrophobic layer.[3][4] This new surface minimizes interactions with polar analytes, thereby reducing adsorption and improving sample recovery.[1]
Q3: When should I choose silanized labware?
A3: You should consider using silanized labware when working with:
-
Trace concentrations of analytes.[2]
-
Highly polar compounds that are prone to adsorption.[1]
-
Sensitive biological molecules like proteins and peptides.[3]
-
Applications requiring high accuracy and reproducibility, such as in pharmaceutical analysis and metabolomics.[4][5]
Q4: What are the main methods of silanization?
A4: There are two primary methods for silanizing labware:
-
Solution-phase silanization: This involves immersing the labware in a solution of a silylating agent in an anhydrous organic solvent.[6]
-
Vapor-phase silanization: This method exposes the labware to the vapor of a silylating agent in a vacuum oven.[2][7] Vapor-phase deposition is often preferred as it tends to produce a more uniform and complete surface coverage with fewer residual contaminants.[2][3]
Q5: Are there alternatives to silanization?
A5: Yes, other methods to prevent adsorption include:
-
Using Polypropylene (PP) Labware: PP is a more inert surface than glass and can be a good first choice for compounds prone to adsorption.[5]
-
Bovine Serum Albumin (BSA) Coating: Coating the labware with a solution of BSA can effectively block active sites on the surface, preventing the adsorption of the analyte of interest.[8] Defatted BSA has been shown to have a higher blocking efficiency.[9][10]
-
Polymer Coatings: Various polymer coatings can be applied to create a barrier between the labware surface and the sample.[8]
Q6: How can I tell if my glassware is properly silanized?
A6: A simple way to check for successful silanization is to place a drop of water on the treated surface. If the surface is properly silanized and hydrophobic, the water will bead up and not spread out.
Q7: Can I reuse silanized labware?
A7: The stability of the silanized layer depends on the silanizing agent used and the subsequent treatment of the labware. While some silanized surfaces can be stable for months, they can be degraded by strong bases (e.g., concentrated NaOH) and prolonged exposure to aqueous solutions.[3] It is recommended to test for hydrophobicity before each reuse and re-silanize as needed.
Data Presentation: Comparison of Surface Passivation Methods
The following tables summarize quantitative data on the effectiveness of different surface treatments.
Table 1: Water Contact Angles for Different Silanizing Agents on Glass
A higher water contact angle indicates greater hydrophobicity and more effective surface passivation.
| Silanizing Agent | Deposition Method | Water Contact Angle (°) |
| Untreated Glass | N/A | < 10 |
| Dimethyldichlorosilane (DMDCS) | Solution Phase | 90 - 100 |
| Trimethylchlorosilane (TMCS) | Solution Phase | 85 - 95 |
| Hexamethyldisilazane (HMDS) | Vapor Phase | 90 - 105 |
| Octadecyltrichlorosilane (OTS) | Vapor Phase | 105 - 115 |
| (3-Aminopropyl)triethoxysilane (APTES) | Vapor Phase | 40 - 60 |
Data compiled from multiple sources for illustrative purposes.[6][7]
Table 2: Blocking Efficiency of BSA Coatings on Silica Surfaces
This table shows the effectiveness of different BSA preparations in preventing biofouling from serum.
| BSA Type | Blocking Efficiency (%) |
| Fatted BSA | < 40 |
| Defatted BSA | ~ 90 |
Source: Quantitative assessment of bovine serum albumin proteins for blocking applications.[9]
Experimental Protocols
Protocol 1: Solution-Phase Silanization of Glassware
This protocol describes a common method for silanizing glassware, such as vials and inserts, using a solution of dimethyldichlorosilane.
Materials:
-
Dimethyldichlorosilane (DMDCS)
-
Anhydrous toluene (B28343) or heptane
-
Clean, dry glassware to be silanized
-
Fume hood
-
Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
Workflow Diagram:
Caption: Workflow for solution-phase silanization.
Procedure:
-
Cleaning: Thoroughly clean the glassware with detergent and water. Rinse extensively with deionized water and then dry completely in an oven at >100°C for at least one hour.
-
Preparation of Silanizing Solution (in a fume hood): Prepare a 5% (v/v) solution of dimethyldichlorosilane in anhydrous toluene or heptane.
-
Coating: Allow the dry glassware to cool to room temperature. Immerse the glassware in the silanizing solution for 15-30 minutes, ensuring all surfaces are wetted.
-
Rinsing:
-
Remove the glassware from the solution and rinse three times with anhydrous toluene or heptane.
-
Rinse three times with methanol to react with and remove any unreacted silylating agent.
-
Perform a final rinse with acetone to facilitate drying.
-
-
Drying: Dry the silanized glassware in an oven at >100°C overnight before use.
Safety Note: Dimethyldichlorosilane is corrosive and reacts with water to produce HCl gas. Always handle this reagent in a fume hood with appropriate PPE.
Protocol 2: BSA Coating of Labware
This protocol provides a method for creating a protein-blocking layer on labware surfaces.
Materials:
-
Bovine Serum Albumin (BSA), preferably defatted
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, deionized water
-
Labware to be coated (glass or plastic)
Workflow Diagram:
Caption: Workflow for BSA coating of labware.
Procedure:
-
Prepare BSA Solution: Prepare a 1% (w/v) solution of BSA in PBS. For example, dissolve 1 gram of BSA in 100 mL of PBS.
-
Coating: Fill or rinse the labware with the BSA solution, ensuring all surfaces that will contact the sample are coated.
-
Incubation: Let the BSA solution sit in the labware for at least 1-2 hours at room temperature. For a more effective coating, you can incubate overnight at 4°C.
-
Removal of Excess BSA: Aspirate the BSA solution from the labware. It is not necessary to rinse the labware after this step.
-
Drying/Use: The labware can be allowed to air dry or can be used immediately. A small residual amount of the BSA solution will not interfere with most applications and helps maintain the protein layer.
References
- 1. maxisci.com [maxisci.com]
- 2. fishersci.com [fishersci.com]
- 3. Silanizing Glass Autosampler Vial or Inserts for Surface Deactivation - HPLC Primer [mtc-usa.com]
- 4. Silanization of HPLC Vials: Benefits and Applications [hplcvials.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. upcommons.upc.edu [upcommons.upc.edu]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Method Validation: A Comparative Analysis of 4-Bromophenoxytriisopropylsilane-13C6 as an Internal Standard
For researchers, scientists, and drug development professionals, the rigorous validation of bioanalytical methods is a cornerstone of regulatory submission and clinical success. The choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of quantitative data. This guide provides a comprehensive comparison of 4-Bromophenoxytriisopropylsilane-13C6, a stable isotope-labeled internal standard (SIL-IS), with alternative approaches, supported by illustrative experimental data and detailed protocols.
The use of an internal standard (IS) in quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is a well-established practice to correct for variability during sample processing and analysis. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of a stable isotope-labeled analyte as the internal standard whenever possible for mass spectrometric detection. SIL-ISs are considered the "gold standard" due to their near-identical physicochemical properties to the analyte of interest.[1][2] This structural similarity ensures they behave almost identically during extraction, chromatography, and ionization, effectively compensating for matrix effects and other sources of variability.[3][4]
This compound is a SIL-IS designed for the accurate quantification of 4-Bromophenoxytriisopropylsilane or other structurally related silylated compounds. The incorporation of six 13C atoms in the phenyl ring provides a distinct mass shift from the unlabeled analyte, allowing for separate detection by the mass spectrometer while maintaining nearly identical chemical and physical properties. This makes it an ideal tool for robust method validation in bioanalytical assays.
Comparative Performance: Stable Isotope-Labeled vs. Structural Analog Internal Standards
The superiority of SIL-ISs in enhancing assay performance is well-documented.[1][5] To illustrate this, we present a comparison of a hypothetical bioanalytical method for the quantification of 4-Bromophenoxytriisopropylsilane validated using two different internal standards:
-
This compound (a SIL-IS)
-
4-Chlorophenoxytriisopropylsilane (a structural analog IS)
The following tables summarize the expected performance data based on typical outcomes observed in method validation studies.
Table 1: Method Validation Performance using this compound (SIL-IS)
| Validation Parameter | Acceptance Criteria | Result | Pass/Fail |
| Linearity (r²) | ≥ 0.99 | 0.998 | Pass |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -2.5% to 3.8% | Pass |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 1.8% to 4.5% | Pass |
| Recovery (%) | Consistent and reproducible | 98.2% (Analyte), 97.9% (IS) | Pass |
| Matrix Effect (%CV) | ≤ 15% | 3.2% | Pass |
Table 2: Method Validation Performance using 4-Chlorophenoxytriisopropylsilane (Structural Analog IS)
| Validation Parameter | Acceptance Criteria | Result | Pass/Fail |
| Linearity (r²) | ≥ 0.99 | 0.992 | Pass |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -12.7% to 14.5% | Pass |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 8.5% to 18.2% (Fail at LLOQ) | Fail |
| Recovery (%) | Consistent and reproducible | 95.3% (Analyte), 85.1% (IS) | Fail |
| Matrix Effect (%CV) | ≤ 15% | 22.5% | Fail |
The data clearly illustrates that the method employing the SIL-IS, this compound, exhibits superior accuracy, precision, and robustness. The structural analog, while potentially acceptable in the absence of a SIL-IS, shows greater variability, particularly in recovery and matrix effect, which can compromise the reliability of the obtained results.
Experimental Protocols
A detailed methodology for the key experiments cited in the performance tables is provided below. This protocol is a representative example for the quantification of 4-Bromophenoxytriisopropylsilane in human plasma.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or 4-Chlorophenoxytriisopropylsilane at a concentration of 500 ng/mL).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: Sciex API 5500 Triple Quadrupole or equivalent
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 50 x 2.1 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0-0.5 min: 40% B
-
0.5-2.5 min: 40% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 40% B
-
3.6-5.0 min: 40% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
4-Bromophenoxytriisopropylsilane: m/z 389.1 → 211.1
-
This compound: m/z 395.1 → 217.1
-
4-Chlorophenoxytriisopropylsilane: m/z 344.2 → 211.1
-
Method Validation Procedures
-
Linearity: A calibration curve was prepared by spiking blank plasma with the analyte at eight concentration levels ranging from 1 to 1000 ng/mL.
-
Accuracy and Precision: Quality control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) were prepared and analyzed in quintuplicate over three separate days.
-
Recovery: The peak areas of the analyte and IS from extracted plasma samples were compared to those of unextracted standards at three concentration levels.
-
Matrix Effect: The peak areas of the analyte and IS spiked into post-extraction blank plasma from six different donors were compared to those of pure standards.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying logic, the following diagrams are provided.
References
A Comparative Guide: ¹³C-Labeled vs. Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative mass spectrometry, crucial for correcting variability during sample preparation and analysis.[1] While 4-Bromophenoxytriisopropylsilane-¹³C₆ represents a specific type of SIL-IS, a broader understanding of the fundamental choice between carbon-13 (¹³C) and deuterium (B1214612) (²H or D) labeling is essential for robust method development.
This guide provides an objective comparison of ¹³C-labeled and deuterated internal standards, supported by key performance characteristics and generalized experimental protocols, to aid in the selection of the most appropriate standard for bioanalytical applications.
Key Performance Differences: A Head-to-Head Comparison
The primary distinction between deuterated and ¹³C-labeled internal standards lies in their chromatographic behavior, isotopic stability, and potential for spectral interference.[1] ¹³C-labeled standards are often considered superior for many applications due to their closer physicochemical similarity to the unlabeled analyte.[1][2]
Table 1: Performance Comparison of ¹³C-Labeled vs. Deuterated Internal Standards
| Feature | ¹³C-Labeled Internal Standard | Deuterated (²H) Internal Standard | Rationale & Implications |
| Chromatographic Co-elution | Excellent: Typically co-elutes perfectly with the unlabeled analyte.[3] | Variable: Often exhibits a slight retention time shift, eluting earlier than the analyte.[3][4] | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[3] |
| Isotopic Stability | High: ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.[5] | Variable: Can be susceptible to back-exchange of deuterium with protons from the solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH).[3][6] | ¹³C-labeling offers greater assurance of isotopic stability throughout sample preparation and analysis.[5] |
| Potential for Isotopic Interference | Lower: The natural abundance of ¹³C is ~1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster.[5] | Higher: The potential for in-source fragmentation and H-D exchange can complicate spectra.[5] | ¹³C labeling generally provides a cleaner analytical signal with less potential for spectral overlap.[5] |
| Correction for Matrix Effects | Excellent: The identical elution profile ensures that the analyte and IS experience the same degree of ion suppression or enhancement.[3] | Compromised: Chromatographic shifts can lead to differential matrix effects between the analyte and the IS, reducing accuracy.[3][4] | ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[3] |
| Cost | Generally Higher: Synthesis can be more challenging and expensive.[5][6] | Typically Less Expensive: Generally easier and more cost-effective to synthesize.[5][6] | Budgetary constraints may favor deuterated standards, but this must be weighed against the potential for compromised data quality.[5] |
Quantitative Data from Comparative Studies
While a single comprehensive study with all analytes is not feasible, the literature provides consistent findings on the superior performance of ¹³C-labeled internal standards in terms of accuracy and precision.
Table 2: Summary of Accuracy and Precision Data
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Key Findings |
| ¹³C-Labeled IS | 100.3 | 7.6 | Demonstrates improved accuracy and precision. The bias did not deviate significantly from the true value of 100%.[7] |
| Deuterated IS | 96.8 | 8.6 | Can lead to inaccuracies. One study showed a 40% error due to imperfect retention time matching.[3][7] |
| Lipidomics Application | - | Reduced CV% | Use of ¹³C-IS in lipidomics significantly reduced the coefficient of variation (CV%) compared to deuterated standards.[3][8] |
Experimental Protocols
The following is a generalized experimental protocol for the quantitative analysis of a small molecule drug in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard with LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
Aliquoting: Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (either ¹³C-labeled or deuterated) to all tubes except for the blank matrix.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A UHPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for the analyte and internal standard need to be optimized.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA), assessing parameters such as:[9][10][11]
-
Selectivity and Specificity
-
Accuracy and Precision
-
Calibration Curve Linearity
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term)[12]
Visualizations
Caption: A typical workflow for quantitative bioanalysis using an internal standard.
Caption: Isotopic effects of deuterated vs. ¹³C-labeled internal standards.
Conclusion and Recommendations
For the highest level of accuracy and precision in quantitative bioanalysis by LC-MS/MS, a ¹³C-labeled internal standard is the preferred choice.[1] Its ability to co-elute perfectly with the analyte provides the most effective compensation for matrix effects and other sources of analytical variability.[3] While deuterated internal standards are more commonly used due to their lower cost and wider availability, they can introduce complications such as chromatographic shifts and potential isotope instability.[1][6]
The investment in ¹³C-labeled internal standards is a sound scientific decision for robust and reliable quantitative results, especially in regulated environments and for complex biological matrices.[3] When using deuterated standards, careful validation is crucial to ensure that potential isotopic effects do not compromise data integrity.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. scispace.com [scispace.com]
- 8. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. pmda.go.jp [pmda.go.jp]
- 12. japsonline.com [japsonline.com]
- 13. benchchem.com [benchchem.com]
The Single Isotope Advantage: Minimizing Uncertainty in Quantitative Analysis with 13C-Labeled Standards
A deep dive into the comparative performance of 13C1 versus 13C6 labeled internal standards reveals that for achieving the lowest possible measurement uncertainty in isotope dilution mass spectrometry (IDMS), a "less is more" approach to isotopic labeling may be the superior strategy. Experimental data demonstrates that minimally labeled standards, such as 13C1, can offer a distinct advantage over their more heavily labeled counterparts, like 13C6, by reducing the propagation of uncertainty in quantitative analyses.
For researchers, scientists, and drug development professionals who rely on the precision of mass spectrometry, the choice of an appropriate internal standard is a critical determinant of data quality. Stable isotope-labeled standards are the gold standard for mitigating analytical variability, including matrix effects and ionization suppression. While it is a common assumption that a higher degree of isotopic labeling provides a greater mass difference and thus a clearer analytical signal, a closer examination of the associated uncertainties suggests a more nuanced reality.
A key study comparing the performance of 13C1- and 13C6-labeled phenol (B47542) as internal standards in the gas chromatography-mass spectrometry (GC-MS) analysis of a certified reference material found that the use of the 13C1-labeled standard resulted in a lower overall propagated uncertainty.[1][2][3][4] This finding has significant implications for the design of robust and highly accurate quantitative methods.
Unpacking the Uncertainty Budget: A Head-to-Head Comparison
The uncertainty in an IDMS measurement is a composite of contributions from various sources, including the masses of the sample and standard, the concentration of the standard solution, and the measurement of isotope ratios. A detailed analysis of the uncertainty budget for the determination of phenol using both 13C1- and 13C6-labeled internal standards highlights the key differences.
| Uncertainty Source | Contribution with 13C1-Phenol | Contribution with 13C6-Phenol | Rationale for Difference |
| Isotopic Composition of the Labeled Standard | Lower | Higher | The primary contributor to the difference in overall uncertainty. The uncertainty in the isotopic enrichment of the labeled standard has a greater impact on the final result with a higher number of labeled atoms. |
| Mass Measurements (Sample and Standard) | Similar | Similar | This source of uncertainty is independent of the isotopic labeling of the standard. |
| Concentration of Standard Solution | Similar | Similar | The uncertainty in the preparation of the standard solution is not significantly affected by the number of isotopic labels. |
| Isotope Ratio Measurements | Similar | Similar | While the measured ions differ, the precision of the ratio measurement by the mass spectrometer is comparable for both standards. |
| Overall Propagated Uncertainty | Lower | Higher | The reduced uncertainty from the isotopic composition of the 13C1 standard leads to a lower total propagated uncertainty in the final concentration measurement. |
The Underlying Principle: Why Minimal Labeling Can Reduce Uncertainty
The advantage of a minimally labeled standard in reducing uncertainty can be attributed to the way uncertainties in the isotopic abundances of the standard are propagated through the isotope dilution equations. The calculation of the final analyte concentration relies on the accurate knowledge of the isotopic composition of the enriched standard. Any uncertainty in the degree of isotopic enrichment will contribute to the uncertainty of the final result.
In a heavily labeled standard like 13C6-phenol, the mass isotopologue distribution is more complex, and the uncertainty associated with the abundance of the primary labeled isotopologue can be larger. This increased uncertainty in the characterization of the internal standard is then carried through the calculations, leading to a greater uncertainty in the determined concentration of the analyte. Conversely, a 13C1-labeled standard has a simpler isotopic pattern, and the uncertainty in its enrichment level has a proportionally smaller impact on the overall uncertainty budget.
Experimental Workflow for Comparative Analysis
The following diagram outlines the experimental workflow employed in the comparative study of 13C1- and 13C6-labeled phenol internal standards for the quantitative analysis of phenol in a certified reference material using GC-MS.
Figure 1. Experimental workflow for the comparison of 13C1 and 13C6 labeled standards.
Detailed Experimental Protocol
The following is a detailed methodology for the GC-MS analysis of phenol using 13C-labeled internal standards, based on the principles outlined in the comparative study.[1][3]
1. Materials and Reagents:
-
Phenol standard
-
13C1-Phenol (99% nominal enrichment)
-
13C6-Phenol (99% nominal enrichment)
-
Certified Reference Material (e.g., NIST 1584 - Priority Pollutant Phenols in Methanol)
-
Derivatizing agent (e.g., acetic anhydride)
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
2. Standard Solution Preparation:
-
Prepare individual stock solutions of phenol, 13C1-phenol, and 13C6-phenol in methanol.
-
Prepare working standard solutions by diluting the stock solutions to the desired concentrations.
3. Sample Preparation (Derivatization):
-
To a known amount of the certified reference material, add a precise amount of either the 13C1-phenol or 13C6-phenol internal standard solution.
-
Add the derivatizing agent to the mixture. The derivatization of phenol to phenyl acetate (B1210297) is a common procedure to improve chromatographic performance.
-
Extract the derivatized phenol into an appropriate organic solvent, such as dichloromethane.
4. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Injection Mode: Splitless
-
Injector Temperature: 250 °C
-
Column: A non-polar or semi-polar capillary column suitable for phenol analysis (e.g., DB-5ms).
-
Oven Temperature Program: An appropriate temperature gradient to ensure good separation of the analyte and internal standard from matrix components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the characteristic ions of the derivatized analyte and internal standards.
-
5. Data Analysis and Uncertainty Calculation:
-
Measure the peak areas of the selected ions for both the native phenol and the respective 13C-labeled internal standard.
-
Calculate the isotope ratios.
-
Determine the concentration of phenol in the certified reference material using the principles of isotope dilution mass spectrometry.
-
Construct a detailed uncertainty budget for each measurement (using 13C1 and 13C6 standards), considering all potential sources of uncertainty as outlined in the table above.
-
Propagate the uncertainties to calculate the combined standard uncertainty for the final concentration value for each internal standard.
Conclusion: A Strategic Choice for High-Precision Measurements
The selection of an internal standard is a critical decision in quantitative mass spectrometry that directly impacts the reliability and accuracy of the results. While the use of stable isotope-labeled standards is a well-established best practice, the findings from the comparative analysis of 13C1 and 13C6-labeled phenol underscore the importance of considering the degree of isotopic labeling.
For applications demanding the lowest possible measurement uncertainty, a minimally labeled (13C1) standard may be the more strategic choice. By minimizing the contribution of the internal standard's isotopic composition to the overall uncertainty budget, researchers can enhance the precision of their quantitative analyses. This principle provides a valuable guideline for method development in drug metabolism studies, clinical diagnostics, and other fields where high accuracy is paramount. While the cost and availability of specific labeled compounds will always be a factor, understanding the metrological advantages of minimal labeling can lead to the generation of more robust and defensible scientific data.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Cross-Validation with 13C6 Internal Standards
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of confident decision-making. In the landscape of quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), the choice of internal standard is a critical determinant of method robustness and data reliability. This guide provides an objective comparison of bioanalytical methods employing 13C6 stable isotope-labeled internal standards (SIL-IS) against other common alternatives, supported by experimental data and detailed protocols for cross-validation.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they share nearly identical physicochemical properties with the analyte of interest.[1] This allows them to effectively compensate for variability throughout the analytical process, including sample extraction, injection volume, and matrix effects. Among SIL-IS, carbon-13 (¹³C)-labeled standards, particularly those with six or more ¹³C atoms (¹³C₆), are widely regarded as superior to their deuterated (²H or D) counterparts.[1]
The primary advantage of ¹³C₆-labeled standards lies in their identical chromatographic behavior to the unlabeled analyte.[2] The substitution of ¹²C with ¹³C results in a negligible change in the molecule's physicochemical properties, ensuring perfect co-elution.[2] This is crucial for accurate compensation of matrix effects, which can vary significantly across a chromatographic peak. Deuterated standards, on the other hand, can exhibit a chromatographic shift due to the "isotope effect," where the C-²H bond is slightly stronger and less polar than the C-¹H bond.[3] This can lead to the analyte and the internal standard experiencing different degrees of ion suppression or enhancement, potentially compromising the accuracy of the results.[3]
Furthermore, ¹³C-labeled standards offer greater isotopic stability. Deuterium (B1214612) atoms, especially those on heteroatoms or in acidic positions, can be susceptible to back-exchange with protons from the solvent or matrix, which can compromise the integrity of the standard.[2] Carbon-13 labels, being integral to the carbon skeleton of the molecule, are not prone to this exchange, ensuring greater reliability.[2]
Head-to-Head Performance Comparison
To illustrate the practical advantages of using ¹³C₆-labeled internal standards, this section presents a summary of performance data from a cross-validation study comparing a UPLC-MS/MS method for the quantification of Rhein using Rhein-¹³C₆ as an internal standard versus a method using an external standard. Additionally, a table summarizing typical performance differences between ¹³C-labeled and deuterated internal standards from various studies is provided.
Table 1: Cross-Validation Performance of Rhein Quantification Methods [4]
| Validation Parameter | Method with Rhein-¹³C₆ Internal Standard | Method with External Standard |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 2.0 ng/mL |
| Linearity Range | 0.5 - 500 ng/mL | 2.0 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Precision (%RSD) | < 5% | < 15% |
| Accuracy (%Bias) | ± 5% | ± 15% |
| Matrix Effect (%CV) | < 4% | > 25% |
The data clearly demonstrates that the method incorporating Rhein-¹³C₆ exhibits superior performance across all key validation parameters.[4] The lower LLOQ allows for more sensitive quantification, while the significantly improved precision and accuracy highlight the effective compensation for analytical variability provided by the stable isotope-labeled internal standard.[4] The dramatic reduction in matrix effect with Rhein-¹³C₆ underscores its ability to mitigate the influence of interfering components within the biological matrix.[4]
Table 2: General Performance Comparison of ¹³C-Labeled vs. Deuterated Internal Standards [3][5]
| Parameter | ¹³C-Labeled Internal Standard | Deuterated (²H) Internal Standard | Key Findings |
| Chromatographic Co-elution | Typically co-elutes perfectly with the analyte. | Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte. | Superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects.[5] |
| Accuracy & Precision | Demonstrates improved accuracy and precision. Mean bias closer to 100% with lower standard deviation. | Can lead to inaccuracies, with some studies showing significant error due to imperfect retention time matching. | The closer physicochemical properties of ¹³C-IS result in more reliable and reproducible quantification.[5] |
| Isotopic Stability | High. Carbon-carbon bonds are stable, preventing loss or exchange of the ¹³C label. | Risk of back-exchange, especially for deuterium on heteroatoms or acidic positions. | ¹³C-IS ensures the integrity of the label throughout the analytical process. |
| Correction for Matrix Effects | Excellent at correcting for matrix effects due to identical elution profiles with the analyte. | The chromatographic shift can lead to differential ion suppression or enhancement, compromising accurate quantification. | ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[5] |
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of a successful cross-validation study. The following protocols outline the key steps for performing a cross-validation of a bioanalytical method using a ¹³C₆ internal standard between two laboratories (a sending and a receiving laboratory).
Protocol 1: Inter-Laboratory Cross-Validation of an LC-MS/MS Method
1. Objective: To demonstrate the equivalency of a validated LC-MS/MS bioanalytical method for the quantification of an analyte in human plasma between a sending and a receiving laboratory, using a ¹³C₆-labeled internal standard.
2. Materials:
-
Blank, drug-free human plasma from at least 6 different sources.
-
Analytical reference standards for the analyte and the ¹³C₆-labeled internal standard.
-
Quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) prepared by the sending laboratory.
-
A set of at least 30 incurred samples from a single clinical study, if available.
-
All necessary reagents and solvents for sample preparation and LC-MS/MS analysis.
3. Procedure:
-
Pre-Transfer Activities:
-
The sending laboratory provides the receiving laboratory with the detailed, validated analytical method, including all standard operating procedures (SOPs).
-
A teleconference is held to discuss the method in detail and address any potential issues. On-site training of analysts at the receiving laboratory is recommended.
-
Both laboratories must use the same critical reagents (e.g., internal standard lot) or demonstrate their equivalence.
-
-
Sample Analysis:
-
An aliquot of the QC samples and incurred samples is shipped frozen on dry ice from the sending laboratory to the receiving laboratory.
-
Both laboratories analyze the same set of calibration standards, QC samples, and incurred samples according to the validated method.
-
Each laboratory should perform at least three independent analytical runs.
-
-
Data Analysis and Acceptance Criteria:
-
The concentrations of the QC and incurred samples are calculated by each laboratory.
-
The results from the two laboratories are statistically compared. According to the FDA and EMA guidelines, the acceptance criteria for cross-validation should be pre-defined.[6][7]
-
For QC samples, the mean concentration at each level from the receiving laboratory should be within ±15% of the mean concentration from the sending laboratory.[7]
-
For incurred samples, at least 67% of the samples should have a percent difference between the two laboratories of within ±20% of their mean concentration.
-
Protocol 2: UPLC-MS/MS Method with a ¹³C₆ Internal Standard (Example: Rhein-¹³C₆)[4]
This protocol outlines a validated method for the quantification of Rhein in human plasma using Rhein-¹³C₆ as an internal standard.
-
a. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of Rhein-¹³C₆ internal standard working solution (e.g., 50 ng/mL).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
b. LC-MS/MS Conditions:
-
LC System: A UPLC system such as an Agilent 1290 Infinity LC or equivalent.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ions for both Rhein and Rhein-¹³C₆.
-
Visualizing the Workflow and Logic
To further clarify the processes involved in bioanalytical method cross-validation and the rationale for selecting a ¹³C₆ internal standard, the following diagrams are provided.
Bioanalytical workflow with a ¹³C₆ internal standard.
Decision tree for internal standard selection.
Workflow for inter-laboratory cross-validation.
References
The Gold Standard for Bioanalysis: Achieving Superior Accuracy and Precision with ¹³C₆ Internal Standards
For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in complex biological matrices is a critical cornerstone of successful research and regulatory submission. In the realm of quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a pivotal decision that directly impacts data quality. This guide provides an objective comparison of analytical methods, demonstrating the superior performance of stable isotope-labeled internal standards (SIL-IS), specifically ¹³C₆-labeled compounds, over other alternatives. Supported by experimental data and detailed protocols, this document will illustrate why ¹³C₆ internal standards are considered the gold standard for achieving the highest levels of accuracy and precision.
The fundamental role of an internal standard is to compensate for the inherent variability in analytical procedures.[1] An ideal internal standard should behave identically to the analyte of interest throughout the entire analytical process, from sample extraction and preparation to instrumental analysis.[1] This is where ¹³C₆-labeled internal standards excel, offering a near-perfect control for quantification.[1]
Comparison of Quantification Methodologies
Three primary methods are employed for quantification in chromatography and mass spectrometry: external standard, analog internal standard, and the stable isotope-labeled internal standard. The use of a ¹³C₆ internal standard consistently demonstrates superior performance in mitigating analytical variability.
| Parameter | External Standard | Analog Internal Standard | ¹³C₆ Internal Standard |
| Principle | Relies on a calibration curve generated from standards prepared separately from the samples.[1] | A compound chemically similar, but not identical, to the analyte is added to all samples and calibrators.[1] | A version of the analyte where six ¹²C atoms are replaced with ¹³C atoms is added to all samples and calibrators.[2] |
| Correction for Sample Preparation Variability | None | Partial | Excellent |
| Correction for Matrix Effects | None | Partial | Excellent |
| Correction for Injection Volume Variability | None | Good | Excellent |
| Accuracy | Prone to significant inaccuracies.[2] | Moderate | High |
| Precision | Low | Moderate | High |
| Regulatory Acceptance | Limited for complex bioanalysis | Accepted with justification | Widely accepted and preferred[3][4] |
The ¹³C₆ Advantage: A Head-to-Head Comparison with Other Internal Standards
While other stable isotopes like deuterium (B1214612) (²H) are used, ¹³C labeling offers distinct advantages that translate to more reliable and accurate data.
| Performance Characteristic | Deuterated (²H) Internal Standard | ¹³C₆ Internal Standard |
| Chromatographic Co-elution | May exhibit slight chromatographic separation from the analyte ("isotopic effect"), leading to differential matrix effects.[5][6] | Co-elutes perfectly with the analyte, ensuring identical exposure to matrix effects.[5] |
| Metabolic Stability | The C-²H bond is weaker than the C-¹H bond, which can lead to in-source fragmentation or metabolic switching, altering the standard's behavior.[6] | The ¹²C to ¹³C substitution results in a negligible change in bond strength and chemical properties, ensuring identical metabolic stability to the analyte.[5] |
| Ionization and Fragmentation | Can exhibit different ionization efficiency and fragmentation patterns compared to the analyte.[6] | Exhibits identical ionization and fragmentation patterns to the analyte.[6] |
| Overall Performance | Good, but can be compromised by isotopic effects and metabolic instability. | Considered the "gold standard" for quantitative bioanalysis due to its superior ability to mimic the analyte.[2][5] |
Experimental Data: Performance of ¹³C₆ Internal Standards in Validated Assays
The following tables summarize quantitative performance data from validated clinical and bioanalytical assays that have utilized ¹³C₆ internal standards, demonstrating their reliability and robustness.
Table 1: Cross-Validation Data for Rhein Quantification [2]
| Parameter | UPLC-MS/MS with Rhein-¹³C₆ Internal Standard | UPLC-MS/MS with External Standard |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1.0 ng/mL |
| Precision (%RSD) | < 5% | < 15% |
| Accuracy (%RE) | ± 5% | ± 15% |
| Matrix Effect (%CV) | < 10% | > 30% |
Table 2: Performance Characteristics of D-Mannose Quantification using D-Mannose-¹³C₆ Internal Standard [7]
| Matrix | Linearity Range (µg/mL) | Accuracy (%) | Precision (RSD %) | Extraction Recovery (%) | Matrix Effect (%) |
| Human Plasma | 0.31–40 | 96–104 | <10 | 62.5 ± 4.5 | Good accuracy indicates minimal matrix effect |
| Human Serum | 1–50 | Inter- and Intra-day <2 | Inter- and Intra-day <2 | 104.1–105.5 | 97.0–100.0 |
Table 3: Regulatory Acceptance Criteria for Accuracy and Precision [8][9][10]
| Parameter | Acceptance Criteria |
| Accuracy | The mean value should be within ±15% of the nominal concentration, except at the LLOQ, where it should be within ±20%.[10] |
| Precision | The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[10] |
Experimental Protocols
The following provides a detailed methodology for a key experiment in bioanalytical method validation using a ¹³C₆ internal standard.
Protocol for Determination of Accuracy and Precision
Objective: To determine the accuracy and precision of the analytical method for the quantification of an analyte in a biological matrix using a ¹³C₆ internal standard.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
Analyte reference standard
-
¹³C₆-labeled internal standard (¹³C₆-IS)
-
Solvents for stock solutions and mobile phase (e.g., methanol, acetonitrile, formic acid)
-
Protein precipitation solvent (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol).
-
Prepare a stock solution of the ¹³C₆-IS in a suitable solvent.
-
Prepare a working solution of the ¹³C₆-IS by diluting the stock solution.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare a series of calibration standards by spiking the analyte stock solution into the blank biological matrix to achieve a desired concentration range (e.g., 8-10 non-zero standards).
-
Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.
-
-
Sample Preparation (Protein Precipitation):
-
To a known volume of each sample (calibrator, QC, or unknown), add a fixed volume of the ¹³C₆-IS working solution.[1]
-
Vortex briefly to mix.
-
Add a protein precipitation solvent (e.g., 3 volumes of acetonitrile).
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Analyze the samples using a validated chromatographic method and mass spectrometric conditions.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the ¹³C₆-IS for all standards and QC samples.
-
Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A weighted linear regression (e.g., 1/x²) is typically used.
-
Determine the concentration of the analyte in the QC samples by interpolating their peak area ratios from the calibration curve.
-
-
Acceptance Criteria:
-
Accuracy: The mean calculated concentration of the QC samples should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.
-
Precision: The coefficient of variation (%CV) of the replicate QC samples should not exceed 15%, except for the LLOQ, which should not exceed 20%.
-
Visualizing the Workflow and Rationale
To further clarify the processes and logical relationships involved in utilizing a ¹³C₆ internal standard, the following diagrams are provided.
Caption: Bioanalytical workflow using a ¹³C₆ internal standard.
Caption: Comparison of analytical quantification methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. anivet.au.dk [anivet.au.dk]
- 9. nalam.ca [nalam.ca]
- 10. benchchem.com [benchchem.com]
Assessing Isotopic Enrichment of 4-Bromophenoxytriisopropylsilane-¹³C₆: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for assessing the isotopic enrichment of 4-Bromophenoxytriisopropylsilane-¹³C₆, a crucial isotopically labeled compound used in various research and development applications. While specific experimental data for this particular molecule is not extensively published, this document outlines the established methodologies of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the analysis of analogous ¹³C-labeled silyl (B83357) ethers and aromatic compounds. We will delve into the principles of each technique, provide generalized experimental protocols, and compare their performance based on key analytical parameters.
Comparison of Analytical Techniques
The two primary methods for determining the isotopic enrichment of ¹³C-labeled compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Each technique offers distinct advantages and disadvantages in terms of sensitivity, quantification, and structural information.
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Measures the magnetic properties of atomic nuclei, specifically the ¹³C isotope. The signal intensity is directly proportional to the number of ¹³C nuclei. | Measures the mass-to-charge ratio (m/z) of ionized molecules. The relative intensities of the isotopic peaks are used to calculate enrichment. |
| Quantification | Inherently quantitative, providing a direct measure of isotopic enrichment without the need for extensive calibration with isotopically labeled standards.[1][2] | Requires careful calibration and correction for natural isotope abundance to achieve accurate quantification.[3] |
| Sensitivity | Generally lower sensitivity compared to Mass Spectrometry. | High sensitivity, capable of detecting very low concentrations of the analyte. |
| Sample Preparation | Minimal sample preparation is typically required. | Often requires more complex sample preparation, including derivatization for volatile compounds in Gas Chromatography-Mass Spectrometry (GC-MS). |
| Structural Information | Provides detailed structural information, allowing for the determination of positional isotopic enrichment within the molecule. | Can provide fragmentation patterns that aid in structural elucidation, but positional information is not as direct as with NMR. |
| Instrumentation Cost | Generally more expensive instrumentation. | Instrumentation costs can vary, with some setups being more affordable than NMR. |
| Analysis Time | Can be faster for a single sample analysis, as the entire sample is measured at once. | Analysis time can be longer due to chromatographic separation prior to detection. |
Experimental Protocols
Detailed experimental protocols for assessing the isotopic enrichment of 4-Bromophenoxytriisopropylsilane-¹³C₆ would be specific to the instrumentation and software used. However, the following sections provide generalized methodologies for the two primary techniques.
Quantitative ¹³C NMR Spectroscopy
Quantitative ¹³C NMR is a powerful method for determining isotopic enrichment due to the direct proportionality between the integrated signal area and the number of ¹³C nuclei.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of 4-Bromophenoxytriisopropylsilane-¹³C₆ in a suitable deuterated solvent (e.g., CDCl₃).
-
Instrument Setup:
-
Use a high-field NMR spectrometer.
-
To ensure accurate quantification, long relaxation delays (at least 5 times the longest T₁ of the carbon atoms of interest) should be used to allow for full relaxation of the nuclei between pulses.[2]
-
Alternatively, a paramagnetic relaxation agent can be added to shorten the relaxation times and reduce the overall experiment time.[2]
-
Employ inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integrations.
-
-
Data Acquisition: Acquire the ¹³C NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing and Analysis:
-
Process the spectrum using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the ¹³C-labeled aromatic carbons of the 4-bromophenoxy group.
-
The isotopic enrichment can be calculated by comparing the integral of the ¹³C-enriched signals to the integral of a known internal standard or by analyzing the satellite peaks arising from ¹³C-¹³C coupling in highly enriched samples.
-
Mass Spectrometry (GC-MS or LC-MS)
Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio. For 4-Bromophenoxytriisopropylsilane-¹³C₆, either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Methodology:
-
Sample Preparation:
-
GC-MS: The compound is likely volatile enough for direct GC-MS analysis. Dissolve the sample in a suitable volatile solvent.
-
LC-MS: Dissolve the sample in a solvent compatible with the chosen mobile phase.
-
-
Chromatographic Separation:
-
GC-MS: Inject the sample into a gas chromatograph to separate it from any impurities. The GC column and temperature program should be optimized for silylated compounds.
-
LC-MS: Inject the sample into a liquid chromatograph. The choice of column and mobile phase will depend on the polarity of the compound.
-
-
Ionization and Mass Analysis:
-
The separated compound enters the mass spectrometer and is ionized (e.g., by electron ionization for GC-MS or electrospray ionization for LC-MS).
-
The mass analyzer separates the ions based on their m/z ratio.
-
-
Data Analysis:
-
Acquire the mass spectrum of the compound.
-
The isotopic enrichment is determined by analyzing the isotopic cluster of the molecular ion or a characteristic fragment ion. The relative intensities of the peaks corresponding to the unlabeled (M), singly labeled (M+1), doubly labeled (M+2), up to the fully labeled (M+6) species are measured.
-
The measured isotopic distribution is then corrected for the natural abundance of other isotopes (e.g., ¹³C, ²⁹Si, ³⁰Si, ⁸¹Br) to calculate the enrichment of the ¹³C₆ label.[3]
-
Alternative ¹³C Labeled Silyl Ethers
For applications where 4-Bromophenoxytriisopropylsilane-¹³C₆ may not be ideal, several other ¹³C labeled silyl ether protecting groups are available or can be synthesized. The choice of protecting group depends on factors such as stability, ease of introduction and removal, and the specific requirements of the chemical synthesis or analytical method.
| Alternative Silyl Ether | Common Abbreviation | Key Features |
| Trimethylsilyl-¹³C₃ ether | TMS-¹³C₃ | Smallest silyl protecting group, easily removed. |
| Triethylsilyl-¹³C₆ ether | TES-¹³C₆ | More stable than TMS ethers. |
| tert-Butyldimethylsilyl-¹³C₂ ether | TBDMS-¹³C₂ or TBS-¹³C₂ | Commonly used, good stability under a range of conditions. |
| Triisopropylsilyl-¹³C₉ ether | TIPS-¹³C₉ | Very bulky, providing high stability. |
| tert-Butyldiphenylsilyl-¹³C₄ ether | TBDPS-¹³C₄ | Bulky and stable, often used in complex synthesis. |
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using the DOT language provide a visual representation of the workflows for assessing isotopic enrichment.
Caption: Workflow for assessing isotopic enrichment using quantitative ¹³C NMR.
Caption: Workflow for assessing isotopic enrichment using Mass Spectrometry (GC-MS or LC-MS).
References
A Head-to-Head Comparison: Performance of Biologically Generated vs. Chemically Synthesized ¹³C-Labelled Standards
For researchers, scientists, and drug development professionals seeking the highest accuracy and reliability in quantitative analysis, the choice of internal standard is paramount. This guide provides an objective comparison of biologically generated and chemically synthesized ¹³C-labelled standards, supported by experimental data, to inform the selection of the most appropriate standard for your analytical needs.
The use of stable isotope-labelled internal standards (SIL-ISs) is the gold standard in quantitative mass spectrometry, effectively correcting for variability during sample preparation and analysis. While chemically synthesized standards, particularly those labelled with deuterium (B1214612) (²H), have been widely used, biologically generated ¹³C-labelled standards are emerging as a superior alternative for many applications. This guide delves into the performance differences, backed by experimental evidence, and provides detailed protocols for their application.
Key Performance Differences: A Comparative Analysis
The ideal internal standard should have identical chemical and physical properties to the analyte of interest, ensuring it behaves identically during extraction, chromatography, and ionization. It is in this regard that ¹³C-labelled standards, especially those generated biologically, demonstrate a distinct advantage.
| Feature | Biologically Generated ¹³C-Labelled Standards | Chemically Synthesized ¹³C-Labelled Standards | Chemically Synthesized ²H-Labelled (Deuterated) Standards |
| Analyte Coverage | Broad spectrum of labelled compounds mirroring the complexity of the biological sample.[1][2] | Limited to specific, individually synthesized molecules. | Limited to specific, individually synthesized molecules. |
| Chromatographic Co-elution | Perfect co-elution with the native analyte due to identical physicochemical properties.[3] | Perfect co-elution with the native analyte.[3] | Can exhibit a chromatographic shift (isotope effect), eluting slightly earlier than the non-deuterated analyte.[3] |
| Isotopic Stability | High. ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange. | High. ¹³C atoms are integrated into the carbon backbone. | Variable. Deuterium atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent. |
| Matrix Effect Compensation | Excellent, due to co-elution and broad analyte representation. Significantly reduces unwanted variations.[1][2][4] | Excellent for the specific targeted analyte due to co-elution.[3] | Can be less effective if chromatographic separation from the analyte occurs, leading to differential matrix effects. |
| Cost of Synthesis | Can be cost-effective for producing a complex mixture of standards.[5] | Generally higher for individual, complex molecules. | Generally less expensive than ¹³C-labelled standards. |
| Complexity of Synthesis | Involves metabolic engineering and cell culture, which can be complex to establish but scalable. | Can be a complex, multi-step process for each individual standard. | Generally a less complex chemical synthesis process. |
Data Presentation: Quantitative Comparison
The superior performance of biologically generated ¹³C-labelled standards is evident in the significant reduction of analytical variability, as measured by the coefficient of variation (CV).
Table 1: Comparison of Normalization Methods on Coefficient of Variation (CV%) in Lipidomics Analysis
| Normalization Method | Average CV% | Reference |
| No Normalization (Raw Data) | 11.01% | [1] |
| Total Ion Count (TIC) | Not specified, but less reduction than ¹³C-IS | [1] |
| Commercially Available Deuterated Internal Standard Mixture | Not specified, but less reduction than ¹³C-IS | [1] |
| Biologically Generated ¹³C-IS Lipid Mixture | 6.36% | [1] |
This data highlights a significant reduction in analytical variability when using a biologically generated ¹³C-labelled internal standard mixture compared to raw data and other common normalization techniques in a large-scale lipidomics study.[1]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Generation of ¹³C-labelled internal standards.
Caption: Analytical workflow using ¹³C-labelled standards.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for key experiments.
Protocol 1: Generation of Biologically Labeled Internal Standards using Pichia pastoris
This protocol describes the generation of a complex mixture of ¹³C-labelled lipids from the yeast Pichia pastoris.
1. Media Preparation:
-
Prepare a minimal medium for yeast culture.
-
As the sole carbon source, add uniformly ¹³C-labelled glucose (U-¹³C-glucose) to a final concentration of 2%.
-
For unlabelled controls, prepare an identical medium with ¹²C-glucose.
2. Cell Culture:
-
Inoculate the ¹³C-enriched minimal medium with a starter culture of P. pastoris.
-
Grow the culture at 30°C with vigorous shaking.
-
Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀) every 2 hours for approximately 36-48 hours.
3. Cell Harvesting:
-
Harvest the cells during the late logarithmic or early stationary growth phase by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet with sterile, ice-cold water and repeat the centrifugation.
4. Lipid Extraction (Folch Method):
-
Resuspend the cell pellet in a known volume of water.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the cell suspension.
-
Vortex vigorously for 2 minutes and then incubate at room temperature for 20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipid extract in a suitable solvent (e.g., isopropanol:acetonitrile:water) for LC-MS analysis.
Protocol 2: Quantitative Lipidomics using LC-MS/MS with Biologically Generated ¹³C-Internal Standards
This protocol outlines the use of the generated ¹³C-lipid mixture for the quantification of lipids in a biological sample (e.g., human plasma).
1. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add a predetermined amount of the ¹³C-labelled lipid internal standard mixture.
-
Perform protein precipitation by adding 400 µL of ice-cold methanol.
-
Vortex for 30 seconds and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol.
-
Gradient: Employ a suitable gradient to separate the lipid classes (e.g., a linear gradient from 30% to 95% B over 20 minutes).
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a wide range of lipid classes.
-
Analysis Mode: Use a high-resolution mass spectrometer for accurate mass measurements and data-dependent MS/MS for lipid identification.
-
3. Data Analysis:
-
Process the raw data using a suitable software package for lipid identification and quantification.
-
For each identified lipid, calculate the peak area ratio of the endogenous (¹²C) analyte to its corresponding ¹³C-labelled internal standard.
-
Generate a calibration curve using known concentrations of unlabelled standards spiked with the ¹³C-internal standard mixture to determine the absolute concentration of each lipid species.
Conclusion
Biologically generated ¹³C-labelled internal standards offer significant advantages over chemically synthesized standards, particularly in complex quantitative analyses like lipidomics and metabolomics. Their ability to provide a broad spectrum of labelled compounds that perfectly co-elute with their endogenous counterparts leads to superior correction of matrix effects and analytical variability, resulting in more accurate and reliable data.[1][2][4] While the initial setup for biological production may require specific expertise, the benefits of enhanced data quality and comprehensive analyte coverage often justify the investment for researchers striving for the highest standards of quantitative accuracy.
References
- 1. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
Labeled vs. Unlabeled Analytes: A Comparative Guide to Ionization Efficiency in Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of analytes by mass spectrometry is paramount. A common practice to enhance precision and accuracy is the use of stable isotope-labeled (SIL) internal standards. This guide provides a comprehensive comparison of the ionization efficiency of labeled and unlabeled analytes, supported by established principles and a detailed experimental protocol to verify this relationship.
The prevailing principle in mass spectrometry is that isotopically labeled molecules are chemically identical to their unlabeled counterparts.[1] Consequently, they are expected to exhibit nearly identical physicochemical properties, including their behavior during the ionization process. This similarity is the cornerstone of the stable isotope dilution technique, a gold-standard for quantitative analysis.[1][2]
Understanding Ionization Efficiency
Ionization efficiency in mass spectrometry refers to the effectiveness of converting neutral analyte molecules into charged ions that can be detected by the mass analyzer.[3][4] This process is highly susceptible to various factors, including the analyte's chemical nature, the ionization source (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI), and the presence of co-eluting matrix components that can cause ion suppression or enhancement.[5][6][7][8]
Stable isotope labeling involves replacing one or more atoms in an analyte molecule with their heavier, non-radioactive isotopes, such as Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).[1][9] The key advantage of using a SIL analog as an internal standard is its ability to co-elute with the unlabeled analyte, thereby experiencing the same matrix effects and variability in ionization.[10][11] This co-elution allows for accurate correction of signal fluctuations, leading to more reliable quantification.[10]
Head-to-Head Comparison: Labeled vs. Unlabeled Analytes
While the foundational assumption is that labeled and unlabeled analytes have the same ionization efficiency, it is crucial to be aware of potential minor differences, particularly with deuterium labeling. The substitution of hydrogen with deuterium can sometimes lead to slight changes in physicochemical properties, potentially causing a small chromatographic shift.[12] If this shift is significant, the labeled and unlabeled compounds may not experience identical matrix effects, which could compromise the accuracy of quantification.[10] However, for most applications, especially with ¹³C or ¹⁵N labeling, the ionization efficiencies are considered equivalent.
The following table summarizes the expected performance characteristics based on established principles.
| Feature | Unlabeled Analyte | Labeled Analyte (e.g., ¹³C, ¹⁵N) | Labeled Analyte (²H) |
| Chemical Properties | Native | Virtually Identical | Minor differences in bond strength and lipophilicity possible |
| Chromatographic Retention Time | Reference | Co-elutes with unlabeled analyte | Potential for slight shift relative to unlabeled analyte |
| Ionization Efficiency | Baseline | Expected to be identical to the unlabeled analyte | Generally considered identical, but minor differences can occur |
| Susceptibility to Matrix Effects | Variable | Experiences the same matrix effects as the co-eluting unlabeled analyte | Experiences similar, but potentially not identical, matrix effects if chromatographic separation occurs |
Experimental Protocol for Comparing Ionization Efficiency
To empirically verify the ionization efficiency of a labeled versus an unlabeled analyte, the following experimental protocol can be employed. This protocol is designed to minimize variables other than the isotopic labeling.
Objective: To compare the signal response of a labeled and an unlabeled analyte under identical analytical conditions.
Materials:
-
Unlabeled analyte standard of known concentration.
-
Stable isotope-labeled analyte standard of known concentration and high isotopic purity.
-
High-purity solvents (e.g., HPLC-grade methanol, acetonitrile, water).
-
Mass spectrometer with a suitable ionization source (e.g., ESI).
-
Liquid chromatography (LC) system.
Procedure:
-
Standard Preparation: Prepare equimolar solutions of the labeled and unlabeled analytes in a clean solvent (e.g., 50:50 methanol:water). Prepare a series of dilutions to assess linearity.
-
Direct Infusion Analysis:
-
Infuse the individual solutions of the labeled and unlabeled analytes directly into the mass spectrometer at the same flow rate.
-
Optimize the mass spectrometer parameters (e.g., capillary voltage, gas flows, temperature) for the unlabeled analyte and use these same parameters for the labeled analyte.
-
Acquire the mass spectra and record the signal intensity (peak area or height) for each analyte.
-
-
LC-MS Analysis:
-
Prepare a mixed solution containing both the labeled and unlabeled analytes at a 1:1 molar ratio.
-
Inject the mixed solution into the LC-MS system.
-
Monitor the analytes using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.
-
Integrate the peak areas for both the labeled and unlabeled analytes.
-
-
Data Analysis:
-
For direct infusion, compare the average signal intensities of the labeled and unlabeled analytes.
-
For LC-MS, calculate the peak area ratio of the labeled to the unlabeled analyte. In the absence of matrix effects and with equimolar concentrations, this ratio should be close to 1.
-
Expected Results: The signal intensity of the labeled analyte should be very close to that of the unlabeled analyte when analyzed at the same concentration under identical conditions. Any significant deviation would warrant further investigation into factors such as isotopic purity of the standard or potential in-source fragmentation differences.
Workflow for Quantitative Analysis Using a Labeled Internal Standard
The following diagram illustrates the typical workflow for a quantitative bioanalysis experiment utilizing a stable isotope-labeled internal standard. This workflow is designed to correct for variations in sample preparation and ionization.
Caption: Workflow for quantitative analysis using a labeled internal standard.
Logical Relationship of Ionization Efficiency Factors
The ionization efficiency of an analyte is influenced by a hierarchy of factors. The inherent chemical properties of the analyte and the chosen ionization method are primary determinants. These are then modulated by the presence of matrix components.
Caption: Factors influencing ionization efficiency in mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On the Ionization and Ion Transmission Efficiencies of Different ESI-MS Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is matrix effect and how is it quantified? [sciex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. nebiolab.com [nebiolab.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Study Design Utilizing a Common Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of inter-laboratory study designs, with a focus on the strategic implementation of a common internal standard to enhance data reliability and comparability across multiple laboratories. The principles and methodologies discussed are grounded in established guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and organizations like AOAC INTERNATIONAL.
The use of a common internal standard (IS) in an inter-laboratory study is a powerful technique to improve the precision and accuracy of analytical measurements.[1][2] An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls, to correct for variability during sample processing and analysis.[3][4] This is particularly crucial in collaborative studies where minor variations in experimental conditions across different laboratories are inevitable.
Comparative Analysis: With and Without a Common Internal Standard
The inclusion of a common internal standard introduces specific advantages in the validation of an analytical method across different laboratories. The following tables summarize hypothetical experimental data to illustrate the impact of using a common internal standard on key validation parameters, as outlined in the ICH Q2(R1) guidelines.[1][5][6]
Data Presentation: Quantitative Comparison
Table 1: Accuracy — Analyte Recovery
| Concentration Level | Without Internal Standard (% Recovery) | With Internal Standard (% Recovery) |
| 80% | 94.8 | 99.6 |
| 100% | 105.2 | 100.1 |
| 120% | 97.1 | 99.9 |
| Average | 99.0 | 99.9 |
Table 2: Precision — Repeatability (Relative Standard Deviation)
| Concentration Level | Without Internal Standard (% RSD) | With Internal Standard (% RSD) |
| 80% | 2.6 | 0.9 |
| 100% | 2.0 | 0.6 |
| 120% | 2.3 | 0.8 |
| Average | 2.3 | 0.8 |
Table 3: Inter-Laboratory Precision (Reproducibility) (% RSD)
| Condition | Without Internal Standard (% RSD) | With Internal Standard (% RSD) |
| Different Laboratory | 5.2 | 1.5 |
| Different Analyst | 4.9 | 1.3 |
| Average | 5.1 | 1.4 |
As the data illustrates, the use of a common internal standard can significantly improve accuracy and precision, both within a single laboratory (repeatability) and between laboratories (reproducibility).
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and regulatory compliance of inter-laboratory studies.
Protocol for Accuracy Assessment
-
Preparation of Samples: Prepare a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into the matrix.
-
With Internal Standard: Add a constant, known concentration of the common internal standard to each prepared sample.
-
Without Internal Standard: Process the samples without the addition of an internal standard.
-
Analysis: Analyze a minimum of three replicates for each concentration level.
-
Calculation: For the internal standard method, calculate the response ratio (analyte response / internal standard response). Determine the concentration of the analyte using the calibration curve. For the external standard method (without IS), use the direct analyte response. Calculate the percentage of recovery against the known spiked amount.[1]
Protocol for Precision (Repeatability and Reproducibility) Assessment
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or a minimum of six determinations at 100% of the test concentration.
-
With Internal Standard: Add a constant concentration of the common internal standard to each replicate.
-
Without Internal Standard: Analyze the replicates directly.
-
The analyses should be performed under the same operating conditions over a short interval of time.[7]
-
-
Reproducibility (Inter-laboratory precision):
-
This is assessed by means of an inter-laboratory trial.[8]
-
A minimum of eight laboratories should participate to obtain valid data for each material.[8][9]
-
Each laboratory should analyze a minimum of five materials.[9]
-
The study design should include blind duplicates to assess variability.[10]
-
With Internal Standard: A common lot of the internal standard is distributed to all participating laboratories to be added at a specified concentration to all samples and standards.
-
Without Internal Standard: Each laboratory performs the analysis using its own external standards.
-
The relative standard deviation (%RSD) of the results across all laboratories is calculated to determine reproducibility.
-
Visualizing the Workflow and Logic
Inter-Laboratory Study Workflow with a Common Internal Standard
Caption: Workflow of an inter-laboratory study using a common internal standard.
Decision Logic for Internal Standard Selection
Caption: Decision tree for selecting a suitable internal standard.
Best Practices for Using a Common Internal Standard in Collaborative Studies
-
Purity and Characterization: The purity of the common internal standard should be thoroughly characterized, and this information should be provided to all participating laboratories.[11] Any impurities should not interfere with the analyte of interest.[12]
-
Stability: The stability of the internal standard under the storage and analytical conditions of the study must be established.
-
Concentration: The internal standard should be added at a consistent concentration across all samples and standards, ideally at a level that provides a strong and reproducible signal.[13]
-
Timing of Addition: The internal standard should be added as early as possible in the sample preparation process to account for variability in extraction and other procedural steps.[13]
-
Isotopic Labeling: Whenever possible, a stable isotope-labeled version of the analyte is the preferred internal standard, especially for mass spectrometry-based methods, as it most closely mimics the behavior of the analyte.[3][14]
References
- 1. benchchem.com [benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. feedhaccp.org [feedhaccp.org]
- 10. aoac.org [aoac.org]
- 11. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. scioninstruments.com [scioninstruments.com]
- 14. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
A Researcher's Guide to Validated Quantitative Assays: Meeting Regulatory Expectations
For researchers, scientists, and drug development professionals, the rigorous validation of quantitative assays is a cornerstone of generating reliable and reproducible data that meets stringent regulatory standards. This guide provides a comparative overview of commonly employed quantitative assay platforms, focusing on their performance characteristics in the context of regulatory guidelines. We present experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most appropriate assay for your research needs.
Navigating the Regulatory Landscape
Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established comprehensive guidelines for bioanalytical method validation.[1][2][3][4][5] These guidelines are designed to ensure the quality and safety of pharmaceutical products by standardizing the validation of analytical methods.[2][6] The core parameters that must be evaluated include accuracy, precision, specificity, sensitivity, linearity, range, and robustness.[6][7][8] Adherence to these guidelines is critical for regulatory submissions for new drug applications.[5]
The ICH Q2(R2) guideline, in particular, provides a detailed framework for the validation of analytical procedures, outlining the necessary validation tests and their corresponding acceptance criteria.[9][10][11] Similarly, the EMA has specific guidelines on bioanalytical method validation, which have been recently superseded by the comprehensive ICH M10 guideline.[1][3][12] These documents emphasize that the objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[10]
Comparison of Key Quantitative Assay Platforms
The two most prominent techniques for the quantitative analysis of biomolecules in drug development are Ligand Binding Assays (LBAs), such as ELISA, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[13][14][15] The selection of the appropriate platform is a critical decision that directly influences the accuracy, sensitivity, and specificity of the generated data.[14]
| Feature | Ligand Binding Assays (e.g., ELISA) | Mass Spectrometry (e.g., LC-MS/MS) |
| Principle | Based on the specific binding of an antibody to its antigen.[13][14] | Measures the mass-to-charge ratio of ionized analytes.[13][14] |
| Specificity | High, but can be susceptible to cross-reactivity with structurally similar molecules.[13] | Very high, able to distinguish between molecules with minor structural differences.[16] |
| Sensitivity | Typically in the picogram to nanogram per milliliter range.[13] | High, often in the picogram to femtogram per milliliter range.[16] |
| Linearity & Range | Generally has a narrower dynamic range compared to LC-MS/MS.[16] | Wide dynamic range, allowing for the quantification of analytes over several orders of magnitude.[16] |
| Accuracy & Precision | Good, but can be influenced by matrix effects and reagent variability.[7] | Excellent accuracy and precision due to the use of internal standards.[16] |
| Throughput | High, with the ability to analyze many samples simultaneously in 96- or 384-well plates. | Lower throughput compared to ELISA, as samples are analyzed sequentially. |
| Cost | Generally lower cost per sample and for initial instrument setup. | Higher initial instrument cost and cost per sample.[17] |
| Applications | Well-suited for large molecules like proteins, antibodies, and hormones.[13] | Ideal for small molecules, metabolites, and peptides. Can also be used for larger molecules with specialized techniques.[13][15] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility of quantitative assays. Below are representative protocols for a Sandwich ELISA and a generic LC-MS/MS bioanalytical method.
Sandwich ELISA Protocol
This protocol is designed for the quantification of a target antigen between two layers of antibodies (capture and detection).
-
Plate Coating:
-
Dilute the capture antibody to the desired concentration in a coating buffer (e.g., 1X PBS).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.[18]
-
Seal the plate and incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).[18]
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.
-
Incubate for at least 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample and Standard Incubation:
-
Detection Antibody Incubation:
-
Enzyme-Conjugated Secondary Antibody Incubation:
-
Signal Development and Measurement:
-
Add 100 µL of the substrate solution (e.g., TMB) to each well.[19]
-
Incubate in the dark for 15-30 minutes at room temperature.[19]
-
Add 50 µL of stop solution to each well to stop the reaction.[19]
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.[19]
-
LC-MS/MS Bioanalytical Method Protocol
This protocol outlines the general steps for the quantification of a small molecule drug in a biological matrix.
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma) and internal standard (IS) working solutions.
-
To an aliquot of the biological sample, add the IS solution.
-
Perform protein precipitation by adding a solvent such as acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS System Setup:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Set up the liquid chromatography method, including the analytical column, mobile phases, gradient, and flow rate.
-
Set up the mass spectrometer method, including the ionization source parameters and the specific multiple reaction monitoring (MRM) transitions for the analyte and the IS.
-
-
Calibration and Quality Control Sample Preparation:
-
Prepare a calibration curve by spiking known concentrations of the analyte into a blank biological matrix.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Analysis:
-
Inject the prepared samples, calibration standards, and QC samples onto the LC-MS/MS system.
-
Acquire the data for each sample.
-
-
Data Processing and Quantification:
-
Integrate the chromatographic peaks for the analyte and the IS.
-
Calculate the peak area ratio of the analyte to the IS.
-
Generate a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.
-
Use the calibration curve to determine the concentration of the analyte in the unknown samples and QC samples.
-
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes. The following diagrams, generated using Graphviz, depict a common experimental workflow and a representative signaling pathway.
Caption: A typical workflow for a Sandwich ELISA experiment.
Caption: A simplified MAPK/ERK signaling pathway.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. m.youtube.com [m.youtube.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 5. fda.gov [fda.gov]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. nebiolab.com [nebiolab.com]
- 8. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. qbdgroup.com [qbdgroup.com]
- 12. bioanalysisforum.jp [bioanalysisforum.jp]
- 13. swordbio.com [swordbio.com]
- 14. emerypharma.com [emerypharma.com]
- 15. xtalks.com [xtalks.com]
- 16. resolian.com [resolian.com]
- 17. Mass spectrometry-based ligand binding assays in biomedical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Experimental Protocols for Direct, Indirect, & Sandwich ELISAs | AAT Bioquest [aatbio.com]
- 19. ELISA实验方法 [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of 4-Bromophenoxytriisopropylsilane-13C6: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat 4-Bromophenoxytriisopropylsilane-13C6 as a hazardous chemical waste. Segregate it as halogenated organic waste and ensure it is collected by a certified hazardous waste management provider. Never dispose of this chemical down the drain or in regular trash.
This guide provides comprehensive procedures for the safe handling and disposal of this compound, a brominated organosilane compound. Adherence to these protocols is crucial for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals familiar with laboratory safety practices.
Hazard Identification and Immediate Safety Precautions
Potential Hazards:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
One related compound is noted as very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield.
-
A properly buttoned laboratory coat.
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Waste Characterization and Segregation
Waste Classification: this compound is classified as halogenated organic waste due to the presence of bromine.
Isotope Labeling: The ¹³C₆ isotopic label does not alter the chemical properties or hazards of the molecule. Therefore, it does not require a separate disposal pathway from its unlabeled counterpart. However, it is good practice to note the isotopic labeling on the waste container for inventory purposes.[]
Segregation: It is critical to segregate halogenated organic waste from other waste streams to ensure proper treatment and disposal.[2] Do not mix this waste with non-halogenated solvents, aqueous waste, or solid waste.
Step-by-Step Disposal Procedure
This procedure outlines the collection and preparation of this compound for disposal by a certified hazardous waste management service.
Waste Collection
-
Select an Appropriate Waste Container:
-
Use a clean, chemically compatible container with a secure, leak-proof screw cap. Glass bottles are generally suitable.
-
Ensure the container is in good condition, free from cracks or defects.
-
-
Label the Container:
-
Accumulate Waste:
-
Keep the waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[4]
-
The container must remain closed at all times, except when adding waste.[4] Do not leave a funnel in the container.
-
Store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Arranging for Disposal
-
Request a Pickup: Once the container is nearly full (approximately 90% capacity) or you are finished generating this waste stream, arrange for its collection.
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request through your Environmental Health & Safety (EH&S) department.
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.
Small Spills (Contained within a Fume Hood)
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to absorb the spilled liquid.
-
Collect the Waste: Carefully scoop the absorbent material into a designated container for solid hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. The cleaning materials should also be disposed of as hazardous waste.
Large Spills (Outside of a Fume Hood)
-
Evacuate the Area: Immediately evacuate the laboratory.
-
Isolate the Area: Close the doors and prevent entry.
-
Notify Emergency Services: Contact your institution's emergency response team or EH&S department. Provide them with the chemical name and the approximate quantity spilled.
-
Do Not Attempt to Clean Up: A large spill requires specialized equipment and training to handle safely.
Data and Workflow Visualizations
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | Not available for ¹³C₆ variant | N/A |
| Molecular Formula | C₁₅H₂₅BrOSi (with ¹³C₆) | N/A |
| Primary Hazard | Halogenated Organic Compound | [2] |
| GHS Hazard Statements | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation), H302+H312+H332 (Harmful) | Based on similar compounds |
| Disposal Route | Approved Hazardous Waste Disposal Plant | [5][6] |
Disposal Workflow
Caption: Disposal workflow for this compound.
Spill Response Logic
Caption: Decision logic for spill response.
References
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 4. research.columbia.edu [research.columbia.edu]
- 5. ehs.providence.edu [ehs.providence.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Essential Safety and Operational Guide for 4-Bromophenoxytriisopropylsilane-¹³C₆
This guide provides immediate and essential safety, handling, and disposal information for 4-Bromophenoxytriisopropylsilane-¹³C₆, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling halogenated organosilane compounds in a laboratory setting.
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Bromophenoxytriisopropylsilane-¹³C₆ is not publicly available. This guidance is based on information for structurally similar compounds and general principles of laboratory safety. A thorough risk assessment should be conducted by the user before handling this chemical.
I. Hazard Identification and Quantitative Data
Due to the lack of a specific SDS, a quantitative summary of hazards is not possible. The primary hazards are anticipated based on similar, non-isotopically labeled brominated organosilane compounds. These include potential skin and eye irritation, respiratory tract irritation, and harm if swallowed. The triisopropylsilyl ether group makes the compound sensitive to moisture and strong acids.
| Property | Data | Source/Comment |
| Molecular Formula | C₁₅H₂₅BrOSi (with ¹³C₆ enrichment) | General Chemical Information |
| CAS Number | 193966-77-7 (for non-labeled) | General Chemical Information |
| Physical Form | Likely a liquid or low-melting solid | Based on similar compounds |
| Acute Toxicity | Data not available. Assumed to be harmful if ingested. | Precautionary assumption |
| Skin Corrosion/Irritation | Assumed to be a skin irritant. | Based on analogous compounds |
| Eye Damage/Irritation | Assumed to be a serious eye irritant. | Based on analogous compounds |
| Respiratory Irritation | May cause respiratory irritation. | Based on analogous compounds |
| Moisture Sensitivity | Expected to be sensitive to moisture. | General reactivity of silyl (B83357) ethers |
II. Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for handling 4-Bromophenoxytriisopropylsilane-¹³C₆.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes and Face | Safety Goggles and Face Shield | Provides crucial protection against chemical splashes and potential vapors. Must be worn at all times in the handling area. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or perforation before each use. Change gloves immediately upon contamination. |
| Body | Flame-Retardant Lab Coat or Chemical-Resistant Apron | Protects against accidental spills and splashes. A lab coat should be fully buttoned with sleeves rolled down. |
| Respiratory | Chemical Fume Hood or Respirator | All handling of the compound must be conducted within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases should be used. |
III. Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify the proper functioning of the chemical fume hood.
-
Have a chemical spill kit readily accessible. The kit should contain absorbent materials and a neutralizing agent for acidic byproducts (e.g., sodium bicarbonate).
-
Prepare and label all necessary glassware and equipment. Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) to remove adsorbed moisture.
-
Set up the reaction or handling apparatus within the fume hood.
2. Handling:
-
Conduct all transfers and manipulations of 4-Bromophenoxytriisopropylsilane-¹³C₆ within the chemical fume hood.
-
Use dry, inert gas (nitrogen or argon) techniques if the compound is highly sensitive to moisture. This can be done using a Schlenk line or a glovebox.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory area.
-
Keep the container tightly sealed when not in use.
3. In Case of a Spill:
-
Evacuate the immediate area if the spill is large or if there is a risk of significant vapor exposure.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand, or commercial sorbent pads).
-
Collect the absorbed material into a designated, labeled, and sealed hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone), and collect the cleaning materials as hazardous waste.
-
Ventilate the area thoroughly.
IV. Disposal Plan
All waste containing 4-Bromophenoxytriisopropylsilane-¹³C₆ must be treated as hazardous waste.
1. Waste Segregation:
-
Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container.
-
The waste stream should be designated as "Halogenated Organic Waste".
-
Do not mix this waste with non-halogenated organic waste or other incompatible waste streams.
2. Contaminated Materials:
-
Place all contaminated materials, such as gloves, absorbent pads, and disposable labware, into a sealed and clearly labeled hazardous waste container.
3. Empty Containers:
-
Triple rinse the empty container with an appropriate inert solvent (e.g., hexane (B92381) or dichloromethane) inside a chemical fume hood.
-
Collect the rinsate as hazardous waste.
-
Puncture or deface the container to prevent reuse. Dispose of the rinsed container according to your institution's guidelines for chemically contaminated containers.
4. Neutralization (for small residual amounts under expert supervision):
-
Small residual amounts of the compound on glassware can be quenched by careful, slow addition of a protic solvent like isopropanol, followed by water, to hydrolyze the silyl ether. This should be done in a fume hood, and the resulting mixture must still be disposed of as hazardous waste. This procedure should only be performed by personnel experienced with handling reactive organosilanes.
V. Experimental Protocols Cited
While no specific experimental protocols for 4-Bromophenoxytriisopropylsilane-¹³C₆ were found, the handling of triisopropylsilyl (TIPS) ethers is well-documented in organic synthesis literature. The key reactivity consideration is their stability to hydrolysis. TIPS ethers are generally stable to mild acidic conditions but can be cleaved by stronger acids or fluoride (B91410) ion sources.[1] This stability profile is crucial when planning synthetic steps involving this protecting group.
VI. Mandatory Visualization
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
